1-BOC-3-FORMYL-5-NITROINDOLE
Description
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Properties
IUPAC Name |
tert-butyl 3-formyl-5-nitroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-14(2,3)21-13(18)15-7-9(8-17)11-6-10(16(19)20)4-5-12(11)15/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVAPQUBCFFZMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654320 | |
| Record name | tert-Butyl 3-formyl-5-nitro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-06-7 | |
| Record name | tert-Butyl 3-formyl-5-nitro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-BOC-3-FORMYL-5-NITROINDOLE (CAS No. 914349-06-7)
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-BOC-3-formyl-5-nitroindole, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. The document elucidates its chemical identity, physicochemical properties, and strategic importance in the synthesis of complex molecules, particularly in the realm of drug discovery. Detailed synthetic protocols, mechanistic insights, and safety considerations are presented to equip researchers with the necessary knowledge for its effective and safe utilization. This guide is structured to offer not just procedural steps but also the underlying scientific principles that govern its reactivity and application, fostering a deeper understanding for innovative research.
Introduction: The Strategic Importance of Functionalized Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone in the design of new therapeutic agents. The strategic functionalization of the indole ring is paramount in modulating the pharmacological profile of these molecules. The introduction of a nitro group, as seen in this compound, significantly influences the electron density of the indole ring, opening avenues for diverse chemical transformations. This guide focuses on the title compound, a versatile building block whose utility is amplified by the presence of three key functional groups: a BOC-protected nitrogen, a formyl group at the 3-position, and a nitro group at the 5-position.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 914349-06-7 | [][3] |
| Molecular Formula | C14H14N2O5 | [3] |
| Molecular Weight | 290.27 g/mol | [3] |
| Appearance | Likely a solid | Inferred from related compounds |
| Solubility | Soluble in organic solvents like Chloroform, Dimethylformamide, and DMSO | Inferred from related compounds[4] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | General laboratory practice |
Characterization: The identity and purity of this compound are typically confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Synthesis and Mechanistic Considerations
The synthesis of this compound involves a multi-step process that strategically introduces the desired functional groups onto the indole scaffold. A plausible synthetic route is outlined below, drawing upon established methodologies for indole functionalization.
Synthetic Workflow
Caption: A general synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Illustrative)
Step 1: Protection of the Indole Nitrogen
-
Rationale: The acidic N-H proton of the indole ring can interfere with subsequent electrophilic substitution reactions. The tert-butyloxycarbonyl (BOC) group is an excellent choice for protection due to its stability under various reaction conditions and its facile removal under acidic conditions.
-
Procedure:
-
Dissolve indole in a suitable aprotic solvent (e.g., tetrahydrofuran).
-
Add a base (e.g., sodium hydride) portion-wise at 0 °C to deprotonate the indole nitrogen.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the resulting 1-BOC-indole by column chromatography.
-
Step 2: Formylation at the C3 Position
-
Rationale: The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic compounds like indoles. The BOC group at the N1 position directs the formylation to the C3 position.
-
Procedure:
-
To a solution of dimethylformamide (DMF) at 0 °C, slowly add phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent.
-
Add a solution of 1-BOC-indole in DMF to the pre-formed Vilsmeier reagent.
-
Stir the reaction mixture at room temperature until the starting material is consumed.
-
Carefully pour the reaction mixture onto ice and basify with an aqueous solution of sodium hydroxide.
-
Extract the product, 1-BOC-3-formylindole, with an organic solvent and purify.
-
Step 3: Nitration at the C5 Position
-
Rationale: The electron-donating nature of the BOC-protected nitrogen and the electron-withdrawing effect of the formyl group direct the electrophilic nitration to the C5 position of the indole ring. A carefully chosen nitrating agent is crucial to avoid side reactions.
-
Procedure:
-
Dissolve 1-BOC-3-formylindole in a suitable solvent (e.g., acetic anhydride or concentrated sulfuric acid).
-
Cool the solution to 0 °C and slowly add a nitrating agent (e.g., fuming nitric acid or potassium nitrate).
-
Maintain the temperature and stir until the reaction is complete.
-
Carefully quench the reaction by pouring it onto ice-water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize or purify by column chromatography to obtain pure this compound.
-
Applications in Drug Discovery and Organic Synthesis
This compound is a versatile intermediate with significant potential in the synthesis of complex bioactive molecules.[][]
Elaboration of the Formyl Group
The aldehyde functionality at the C3 position is a synthetic handle that can be readily transformed into a variety of other functional groups:
-
Reductive Amination: To introduce substituted amine side chains, a common strategy in the development of kinase inhibitors and other targeted therapies.
-
Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds, enabling the synthesis of complex olefinic structures.
-
Oxidation: To the corresponding carboxylic acid, which can then be used for amide bond formation.
-
Reduction: To the alcohol, which can serve as a precursor for ether or ester linkages.[7]
Transformation of the Nitro Group
The nitro group at the C5 position is a key functional group for further molecular diversification:
-
Reduction to an Amine: This is a crucial transformation, as the resulting 5-aminoindole derivative can be further functionalized through acylation, alkylation, or diazotization reactions. This is a common pathway for the synthesis of compounds with anticancer activity.[8]
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group can activate the aromatic ring for nucleophilic substitution reactions.
Deprotection of the BOC Group
The BOC group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the N-H of the indole, which can be a critical step in the final stages of a synthesis or for biological activity.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat.[9][10][11]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.[9][11]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[9]
-
In case of exposure:
-
Skin contact: Wash off with soap and plenty of water.[9][12]
-
Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9][12]
-
Inhalation: Move person into fresh air. If not breathing, give artificial respiration.[9][12]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[9]
-
Conclusion
This compound is a strategically important and versatile building block in modern organic synthesis and drug discovery. Its trifunctional nature provides a rich platform for the construction of complex molecular architectures with diverse biological activities. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of novel therapeutics and functional materials.
References
- 1. New reaction facilitates drug discovery - Old inspiration, new chemical trick [bionity.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. crude.abx.de [crude.abx.de]
- 7. 1-BOC-3-HYDROXYMETHYL-5-NITROINDOLE Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 8. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to tert-butyl 3-formyl-5-nitroindole-1-carboxylate: Properties, Synthesis, and Applications in Synthetic Chemistry
Introduction
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds, from neurotransmitters like serotonin to blockbuster drugs. The strategic functionalization of the indole ring is paramount in drug discovery, enabling the fine-tuning of molecular properties to achieve desired biological activity and pharmacokinetic profiles.
This guide provides an in-depth technical overview of tert-butyl 3-formyl-5-nitroindole-1-carboxylate (CAS No. 914349-06-7), a highly versatile synthetic intermediate.[1] This molecule is engineered with three distinct and orthogonally reactive functional groups: a tert-butyloxycarbonyl (Boc) protecting group at the N1 position, a formyl group at the C3 position, and a nitro group at the C5 position. This specific arrangement offers chemists a powerful platform for controlled, stepwise molecular elaboration, making it an invaluable building block in the synthesis of complex molecular libraries for screening and lead optimization. We will explore its fundamental properties, detail a robust synthetic strategy, and illuminate its key chemical transformations and their relevance in modern drug development.
Physicochemical and Structural Properties
The utility of a synthetic intermediate begins with a clear understanding of its fundamental properties. While extensive experimental data for this specific molecule is not broadly published, its key characteristics can be compiled from chemical databases and computational predictions.
Core Structural Features
The molecule's power lies in the strategic placement of its functional groups on the indole core.
Caption: Key functional groups of the title compound.
-
N1-Boc Group: This bulky protecting group serves a dual purpose. It deactivates the indole nitrogen, preventing unwanted side reactions during electrophilic substitution on the carbocyclic ring. Furthermore, it significantly enhances the solubility of the indole derivative in common organic solvents, simplifying reaction setup and purification.
-
C3-Formyl Group: The aldehyde at the C3 position is a versatile chemical handle. The C3 position is the most nucleophilic site on an unprotected indole, but its functionalization is often achieved after N-protection. This aldehyde is primed for a wide array of subsequent transformations.
-
C5-Nitro Group: As a strong electron-withdrawing group, the nitro moiety deactivates the benzene ring towards further electrophilic substitution. Its primary value lies in its capacity to be readily reduced to a primary amine (aniline), a critical pharmacophore in many drug classes.
Properties Data
The following table summarizes the key identifiers and computed properties for the molecule.
| Property | Value | Source |
| CAS Number | 914349-06-7 | [1] |
| Molecular Formula | C₁₄H₁₄N₂O₅ | [1] |
| Molecular Weight | 290.27 g/mol | [2] |
| Monoisotopic Mass | 290.09027 Da | [2] |
| IUPAC Name | tert-butyl 3-formyl-5-nitroindole-1-carboxylate | [2] |
| SMILES | CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)--INVALID-LINK--[O-])C=O | |
| InChI Key | Not readily available |
Synthesis and Mechanistic Rationale
A logical and efficient synthesis of tert-butyl 3-formyl-5-nitroindole-1-carboxylate is critical for its use as a reliable building block. The most strategic pathway begins with commercially available 5-nitroindole and proceeds through two key steps: N-protection followed by C3-formylation. This sequence is chosen for reasons of reactivity and control. Attempting to nitrate an already N-Boc protected 3-formylindole would be challenging due to the deactivating nature of the formyl group.
Caption: Proposed two-step synthesis workflow.
Experimental Protocol: Synthesis
PART A: Synthesis of tert-butyl 5-nitroindole-1-carboxylate
This initial step is critical for activating the C3 position for formylation while protecting the indole nitrogen.
-
Rationale: The reaction of 5-nitroindole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) and a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) is a standard and high-yielding method for N-Boc protection.[3] The base deprotonates the indole nitrogen, and the resulting anion attacks the electrophilic carbonyl carbon of Boc₂O.
-
Step-by-Step Protocol:
-
To a solution of 5-nitroindole (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask, add triethylamine (1.3 eq.) and DMAP (0.1 eq.).
-
Stir the mixture at room temperature until all solids dissolve.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq.) in DCM to the reaction mixture.
-
Allow the reaction to stir at room temperature, monitoring its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the mixture with DCM and wash sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected intermediate as a solid.
-
PART B: Synthesis of tert-butyl 3-formyl-5-nitroindole-1-carboxylate
This is a classic Vilsmeier-Haack reaction, which introduces the formyl group regioselectively at the C3 position.
-
Rationale: The reaction of a phosphoryl halide like phosphoryl chloride (POCl₃) with a substituted amide like N,N-dimethylformamide (DMF) generates the electrophilic Vilsmeier reagent ([ClCH=N(CH₃)₂]⁺Cl⁻). The electron-rich C3 position of the N-Boc protected indole attacks this electrophile. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde. The Boc group at N1 prevents reaction at the nitrogen and helps direct the substitution to C3.
-
Step-by-Step Protocol:
-
In a flame-dried, two-necked flask under an inert atmosphere (e.g., Argon), cool an appropriate volume of anhydrous DMF to 0 °C.
-
Add POCl₃ (approx. 1.5 eq.) dropwise to the cold DMF, maintaining the temperature below 5 °C. Stir for 30-60 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
-
Add a solution of tert-butyl 5-nitroindole-1-carboxylate (1.0 eq., from Part A) in anhydrous DMF dropwise to the reaction mixture, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir until TLC analysis indicates full consumption of the starting material.
-
Carefully quench the reaction by pouring it over crushed ice and a saturated aqueous solution of sodium acetate or sodium bicarbonate. This step hydrolyzes the intermediate and neutralizes the acid.
-
Stir the resulting mixture vigorously until a precipitate forms. Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water and dry under vacuum to yield the final product, which can be further purified by recrystallization or chromatography if necessary.
-
Chemical Reactivity and Derivatization Pathways
The synthetic value of tert-butyl 3-formyl-5-nitroindole-1-carboxylate stems from the orthogonal reactivity of its three main functional groups. This allows for selective modification, providing access to a diverse range of derivatives from a single precursor.
Caption: Key derivatization pathways from the title compound.
Reactions at the C3-Formyl Group
-
Reductive Amination: This is arguably the most powerful transformation for this building block. The aldehyde can be reacted with a primary or secondary amine to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to yield a C3-aminomethyl-indole derivative. This reaction is a cornerstone of library synthesis, allowing for the introduction of a vast array of amine-containing side chains.
-
Wittig Olefination: Reaction with a phosphorus ylide (a Wittig reagent) converts the aldehyde into an alkene, providing a C3-vinylindole. This is useful for introducing rigid linkers or other functional groups.
-
Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid (e.g., using KMnO₄ or NaClO₂) or reduced to a primary alcohol (e.g., using NaBH₄). These transformations provide access to another set of key functional groups for further conjugation or modification.
Transformations of the C5-Nitro Group
-
Reduction to Aniline: The most significant reaction of the nitro group is its reduction to the corresponding C5-aminoindole. This is typically achieved with high efficiency using reagents like tin(II) chloride (SnCl₂) in an acidic medium, or catalytic hydrogenation (H₂ over Pd/C). The resulting aniline is a key intermediate for synthesizing amides, sulfonamides, or for use in cross-coupling reactions.
Deprotection of the N1-Boc Group
-
Acid-Mediated Cleavage: The Boc group is designed for stability under basic and nucleophilic conditions but is readily cleaved under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent like DCM efficiently removes the Boc group, liberating the indole N-H. This step is often performed towards the end of a synthetic sequence to reveal the final pharmacophore.
Applications in Medicinal Chemistry and Drug Discovery
The true value of tert-butyl 3-formyl-5-nitroindole-1-carboxylate is realized when its orthogonal reactivity is leveraged for systematic Structure-Activity Relationship (SAR) studies. A common workflow in a drug discovery program would be:
-
Scaffold Elaboration: Use the C3-formyl group for parallel synthesis via reductive amination with a library of diverse amines to explore the chemical space around this position.
-
Pharmacophore Installation: Reduce the C5-nitro group to the C5-amino group. This aniline can then be acylated or sulfonated with another library of reagents to probe the SAR at this position.
-
Final Deprotection: If the indole N-H is a required feature for biological activity (e.g., for hydrogen bonding with a protein target), the N-Boc group can be removed as a final step.
This strategy allows for the rapid generation of hundreds of discrete analogues, where changes are made systematically at each of the three key positions. By keeping two positions constant while varying the third, researchers can deconstruct the SAR and identify the key molecular features driving potency, selectivity, and desired ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Conclusion
Tert-butyl 3-formyl-5-nitroindole-1-carboxylate is more than just a chemical; it is a sophisticated tool for synthetic and medicinal chemists. Its well-defined structure, featuring three orthogonally reactive sites, provides a robust and reliable platform for the construction of complex, biologically relevant molecules. The logical and scalable synthetic route, coupled with the predictable reactivity of its functional groups, makes it an exemplary building block for accelerating the drug discovery process.
References
1-BOC-3-FORMYL-5-NITROINDOLE molecular weight
An In-Depth Technical Guide to 1-BOC-3-Formyl-5-Nitroindole: A Core Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry. We will explore its fundamental physicochemical properties, outline detailed protocols for its synthesis and characterization, and contextualize its application within the demanding landscape of modern drug discovery. The strategic placement of the nitro group, the versatile formyl handle, and the acid-labile BOC protecting group makes this molecule a highly valuable intermediate for constructing complex molecular architectures. This guide serves as a resource for researchers aiming to leverage this compound in the synthesis of novel therapeutic agents, with a particular focus on its role in developing inhibitors for challenging oncology targets like the c-Myc G-quadruplex.
Introduction: The Strategic Value of a Multifunctional Indole
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have cemented its importance. The subject of this guide, this compound, is a highly functionalized derivative designed for maximum synthetic utility.
-
The 5-Nitro Group: This powerful electron-withdrawing group significantly modulates the electronic character of the indole ring. It serves as a key interaction point (e.g., hydrogen bond acceptor) in ligand-target binding and can be a precursor for further chemical elaboration, such as reduction to an amine group, enabling a host of subsequent reactions. The nitro-containing aromatic ring is a recognized pharmacophore in several marketed drugs.[]
-
The 3-Formyl Group: The aldehyde at the C3 position is a versatile chemical handle. It is primed for a wide array of transformations, including reductive aminations, Wittig reactions, and condensations, providing a direct and efficient route to introduce molecular diversity and build out complex side chains.
-
The 1-BOC Group: The tert-butoxycarbonyl (BOC) protecting group on the indole nitrogen is crucial for controlled synthesis. It deactivates the otherwise reactive N-H proton, preventing unwanted side reactions and directing electrophilic substitution (like formylation) specifically to the electron-rich C3 position. Its key advantage is its lability under acidic conditions, allowing for clean deprotection without affecting other sensitive functional groups.
This strategic combination of functionalities makes this compound not just a static molecule, but a dynamic platform for generating libraries of compounds for biological screening.[]
Physicochemical and Spectroscopic Profile
A precise understanding of a compound's properties is the foundation of its effective use. The identity and purity of this compound must be rigorously confirmed before its use in any synthetic or biological workflow.
Core Properties
The fundamental properties of the title compound are summarized below. This data is critical for reaction planning, stoichiometry calculations, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Weight | 290.27 g/mol | [][4] |
| Molecular Formula | C₁₄H₁₄N₂O₅ | [][4] |
| CAS Number | 914349-06-7 | [] |
| Appearance | Typically a solid | [5] (by analogy) |
| Storage | 4°C, under inert gas (e.g., Nitrogen) | [5][6] (by analogy) |
Spectroscopic Characterization: A Self-Validating System
Spectroscopic analysis provides a definitive fingerprint of the molecule. Below are the expected spectral characteristics that serve to validate the successful synthesis and purification of this compound.
| Technique | Feature | Expected Observation |
| ¹H NMR | Aldehyde Proton (-CHO) | Singlet, ~10.0 ppm |
| Aromatic Protons | Signals between ~7.5-8.5 ppm, showing characteristic splitting for a 1,2,4-trisubstituted benzene ring | |
| C2-Proton | Singlet, ~8.0-8.5 ppm | |
| BOC Protons (-C(CH₃)₃) | Singlet, ~1.7 ppm, integrating to 9H | |
| FT-IR | Aldehyde C=O Stretch | Strong absorption band at ~1670-1690 cm⁻¹ |
| BOC C=O Stretch | Strong absorption band at ~1730-1750 cm⁻¹ | |
| Nitro N-O Stretch | Two strong absorption bands at ~1520 cm⁻¹ (asymmetric) and ~1340 cm⁻¹ (symmetric) | |
| Mass Spec (ESI+) | [M+Na]⁺ | Expected m/z peak at ~313.08 |
Synthesis and Purification Workflow
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following workflow represents a logical and field-proven approach.
Retrosynthetic Analysis
A logical approach to the synthesis begins with a retrosynthetic breakdown, which simplifies the target molecule into readily available starting materials.
References
Solubility Profile of 1-BOC-3-Formyl-5-Nitroindole: A Theoretical and Practical Guide
An In-depth Technical Guide for Researchers
Executive Summary: This document provides a comprehensive technical overview of the solubility characteristics of 1-BOC-3-formyl-5-nitroindole (MW: 290.27 g/mol , Formula: C₁₄H₁₄N₂O₅)[]. Due to the absence of extensive published empirical data, this guide synthesizes theoretical principles of chemical solubility with data from structurally analogous compounds to predict its behavior in common organic solvents. Furthermore, it equips researchers with a robust, step-by-step experimental protocol to determine precise solubility in their own laboratory settings, ensuring the reliable preparation of stock solutions and reaction mixtures for drug discovery and development applications.
Introduction: The Importance of Solubility in a Research Context
This compound is a heterocyclic compound featuring a complex arrangement of functional groups that makes it a valuable intermediate in medicinal chemistry. The success of its application in synthesis, purification, and biological screening hinges on a clear understanding of its solubility. Inappropriate solvent selection can lead to failed reactions, inaccurate concentration measurements in bioassays, and difficulties in purification. This guide serves as a foundational resource for scientists, providing both predictive insights and practical methodologies for handling this compound effectively.
Physicochemical Characterization and Its Influence on Solubility
The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a primary guideline, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents[2].
The structure of this compound contains distinct regions with competing polarity characteristics:
-
Indole Core: The bicyclic aromatic indole system is largely non-polar but possesses a nitrogen heteroatom capable of hydrogen bonding.
-
N-BOC Group (tert-Butoxycarbonyl): This is a large, bulky, and predominantly non-polar (lipophilic) protecting group. It significantly increases the steric hindrance around the indole nitrogen and contributes to solubility in less polar environments.
-
3-Formyl Group (-CHO): The aldehyde group is strongly polar and can act as a hydrogen bond acceptor.
-
5-Nitro Group (-NO₂): This is a highly polar, strong electron-withdrawing group that significantly increases the molecule's overall polarity and dipole moment.
Overall Polarity Assessment: The molecule presents a dichotomous nature. The highly polar nitro and formyl groups are juxtaposed with the large, non-polar BOC group. This structure suggests that the most effective solvents will be those that can successfully solvate both the polar and non-polar regions of the molecule. Therefore, polar aprotic solvents are predicted to be the most effective.
Predicted Solubility Profile
Based on the structural analysis, the following table summarizes the predicted solubility of this compound. This data is predictive and should be confirmed experimentally using the protocol in Section 4.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent ability to solvate both polar (nitro, formyl) and non-polar (BOC, aromatic rings) moieties. |
| Dimethylformamide (DMF) | High | Similar to DMSO, effectively solvates a wide range of functional groups. | |
| Acetonitrile (ACN) | Moderate to High | A polar solvent that can dissolve the compound, though perhaps less effectively than DMSO or DMF for high concentrations. | |
| Acetone | Moderate | A less polar aprotic solvent; its ketone group can interact favorably with the solute. | |
| Tetrahydrofuran (THF) | Moderate | An ether with moderate polarity, capable of solvating the BOC group and interacting with the polar functionalities. | |
| Chlorinated | Dichloromethane (DCM) | Moderate to Low | Can solvate the non-polar parts of the molecule but may struggle with the highly polar nitro group, limiting high solubility. |
| Chloroform | Moderate to Low | Similar performance to DCM. | |
| Polar Protic | Methanol / Ethanol | Low | The large non-polar BOC group and aromatic system will likely limit solubility in these highly polar, hydrogen-bonding solvents. |
| Water | Very Low/Insoluble | The compound's significant non-polar character makes it poorly soluble in water. | |
| Non-Polar | Hexanes / Heptane | Very Low/Insoluble | These solvents cannot effectively solvate the highly polar nitro and formyl groups, leading to insolubility. |
| Toluene | Very Low/Insoluble | While it can engage in π-π stacking with the indole ring, it is insufficient to overcome the energy penalty of solvating the polar functional groups. |
Experimental Protocol for Solubility Determination
This section provides a reliable, two-stage protocol for determining the solubility of this compound in a solvent of choice. This procedure is adapted from standard qualitative analysis methodologies[3][4][5].
Materials and Reagents
-
This compound
-
Selected organic solvents (analytical grade)
-
Small test tubes or 2 mL glass vials
-
Vortex mixer
-
Analytical balance (readable to 0.1 mg)
-
Pasteur pipettes or micropipettes
-
Spatula
Stage 1: Qualitative Solubility Test
This initial test quickly establishes a rough estimate of solubility (e.g., soluble, partially soluble, or insoluble).
-
Preparation: Place approximately 2-3 mg of the compound into a small, dry test tube.
-
Solvent Addition: Add 0.5 mL of the chosen solvent to the test tube.
-
Mixing: Vigorously shake or vortex the mixture for 60 seconds[5].
-
Observation: Visually inspect the solution.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all.
-
Stage 2: Quantitative Solubility Determination (Gravimetric Method)
This method determines the solubility in mg/mL.
-
Initial Measurement: Weigh out approximately 10 mg of this compound into a pre-weighed 2 mL glass vial. Record the exact mass of the compound and the vial.
-
Solvent Titration: Using a micropipette, add the solvent in small, precise increments (e.g., 100 µL).
-
Agitation: After each addition, cap the vial and vortex for 1-2 minutes. Observe for dissolution.
-
Endpoint Determination: Continue adding solvent incrementally until the solid is completely dissolved. The total volume of solvent added is the volume required to dissolve the initial mass of the compound.
-
Calculation:
-
Solubility (mg/mL) = Initial Mass of Compound (mg) / Total Volume of Solvent Added (mL)
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining compound solubility.
Interpreting Solubility Data: A Deeper Look
The solubility behavior of this compound can be understood through the lens of intermolecular forces. The diagram below illustrates the key interactions at play.
Caption: Solute-solvent interactions governing solubility.
-
In Non-Polar Solvents (e.g., Hexane): While van der Waals forces between the solvent and the BOC group are favorable, the energy required to break the strong dipole-dipole interactions between the polar nitro and formyl groups of the solute molecules is too high. The non-polar solvent cannot effectively solvate these polar regions, resulting in insolubility.
-
In Polar Aprotic Solvents (e.g., DMSO): These solvents possess a strong dipole moment, allowing them to effectively solvate the polar nitro and formyl groups. Simultaneously, their organic nature allows for favorable van der Waals interactions with the non-polar BOC group and indole ring. This ability to accommodate all parts of the solute molecule leads to high solubility.
Conclusion
References
physical properties of N-Boc protected 5-nitroindole-3-carboxaldehyde
An In-Depth Technical Guide to the Physical and Chemical Properties of N-Boc Protected 5-Nitroindole-3-Carboxaldehyde
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-Boc protected 5-nitroindole-3-carboxaldehyde, a key intermediate in synthetic organic chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core physical properties, synthesis, characterization, and applications, grounding all information in established scientific principles and methodologies.
Introduction: A Versatile Synthetic Building Block
N-Boc protected 5-nitroindole-3-carboxaldehyde (tert-butyl 3-formyl-5-nitro-1H-indole-1-carboxylate) is a highly functionalized indole derivative. The strategic placement of three key functional groups—a Boc-protected nitrogen, a nitro group at the 5-position, and a carboxaldehyde at the 3-position—makes it an exceptionally valuable precursor for the synthesis of complex heterocyclic molecules.
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] The addition of the electron-withdrawing nitro group and the versatile aldehyde functionality enhances the synthetic utility of the indole core, allowing for a wide range of chemical transformations. This guide will elucidate the fundamental properties and experimental considerations necessary for effectively utilizing this compound in a research and development setting.
Core Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in synthesis and analysis. The data presented below has been consolidated from various authoritative sources.
| Property | Value | Source(s) |
| CAS Number | 914349-06-7 | [2][3] |
| Molecular Formula | C₁₄H₁₄N₂O₅ | [3] |
| Molecular Weight | 290.27 g/mol | [3] |
| IUPAC Name | tert-butyl 3-formyl-5-nitro-1H-indole-1-carboxylate | [2] |
| Appearance | Light yellow to yellow powder/crystal | [4] |
| Purity | Typically ≥98% | [2][4] |
| Solubility | Soluble in organic solvents such as DMSO and dimethylformamide.[5] Sparingly soluble in aqueous buffers. | [5] |
| Storage Conditions | Ambient temperature, though storage in a cool, dark place is recommended.[2] May be air sensitive; storing under an inert gas is advisable. |
Synthesis and Purification: A Methodological Deep Dive
The most common and efficient method for synthesizing N-Boc protected 5-nitroindole-3-carboxaldehyde is through the Vilsmeier-Haack formylation of its precursor, N-Boc-5-nitroindole.
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] The reaction proceeds via an electrophilic aromatic substitution mechanism.
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[6][8][9]
-
Electrophilic Attack: The electron-rich indole ring of the N-Boc-5-nitroindole substrate attacks the electrophilic Vilsmeier reagent. The formylation occurs regioselectively at the C3 position, which is the most nucleophilic site on the indole ring.
-
Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[6][8]
The Boc protecting group on the indole nitrogen is crucial as it enhances the stability of the indole ring to the reaction conditions and influences the electronic properties of the substrate.
Caption: Vilsmeier-Haack reaction workflow for synthesis.
Step-by-Step Synthesis Protocol
This protocol is a generalized procedure based on standard Vilsmeier-Haack conditions.[6][10]
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (typically 1.2-1.5 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5°C. Stir the mixture at this temperature for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve N-Boc-5-nitroindole (1 equivalent) in a minimal amount of DMF or another suitable solvent like dichloromethane (DCE). Add this solution dropwise to the pre-formed Vilsmeier reagent.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat as necessary (e.g., 60-80°C), monitoring the progress by Thin Layer Chromatography (TLC).[10]
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and carefully quench it by pouring it onto crushed ice or adding a cold aqueous solution of sodium bicarbonate or sodium acetate.
-
Workup: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.[11]
Purification via Column Chromatography
The crude product is typically purified using silica gel column chromatography to isolate the desired compound from unreacted starting material and byproducts.[11]
Caption: Standard workflow for column chromatography purification.
Detailed Purification Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial, low-polarity mobile phase (e.g., 5-10% ethyl acetate in petroleum ether).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with light pressure, ensuring a level and uniform bed.
-
Loading: Dissolve the crude product in a minimum amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate) to move the desired compound down the column.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified N-Boc protected 5-nitroindole-3-carboxaldehyde.
Spectroscopic Characterization
Structural confirmation and purity assessment are typically performed using NMR and IR spectroscopy. While a specific experimental spectrum is not provided, the expected signals can be predicted based on the known structure and data from similar indole-3-carboxaldehyde derivatives.[12][13]
| Technique | Expected Characteristic Signals |
| ¹H NMR | ~10.1 ppm (s, 1H): Aldehyde proton (-CHO). ~8.2-8.8 ppm (m, 2H): Aromatic protons on the nitro-substituted benzene ring. ~7.4-8.0 ppm (m, 2H): Remaining aromatic protons. ~1.7 ppm (s, 9H): Protons of the tert-butyl group (-C(CH₃)₃). |
| ¹³C NMR | ~185 ppm: Aldehyde carbonyl carbon (C=O). ~150 ppm: Carbamate carbonyl carbon (Boc C=O). ~140-145 ppm: Aromatic carbon attached to the nitro group. ~110-138 ppm: Other aromatic carbons. ~85 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃). ~28 ppm: Methyl carbons of the Boc group (-C(CH₃)₃). |
| IR (cm⁻¹) | ~3100-3000: Aromatic C-H stretch. ~2980-2850: Aliphatic C-H stretch (Boc group). ~1730-1700: C=O stretch (Boc carbamate). ~1680-1660: C=O stretch (aldehyde). ~1520 & ~1340: Asymmetric and symmetric N-O stretch (nitro group). |
Reactivity, Stability, and Safe Handling
Reactivity Profile
-
Aldehyde Group: The aldehyde is the primary site for transformations such as oxidation to a carboxylic acid, reduction to an alcohol, or nucleophilic additions (e.g., Wittig, Grignard reactions).[14]
-
Nitro Group: The nitro group is strongly deactivating for electrophilic aromatic substitution but can be reduced to an amine, providing a route to 5-aminoindole derivatives.
-
Boc Protecting Group: The tert-butyloxycarbonyl group is stable to many reaction conditions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid) to deprotect the indole nitrogen.[15]
Stability and Storage
The compound is generally stable under ambient conditions.[2] However, for long-term storage, it is recommended to keep it in a cool, dark, and dry place under an inert atmosphere to prevent potential degradation from air or light.
Safety and Handling
According to safety data, N-Boc protected 5-nitroindole-3-carboxaldehyde is classified as an irritant.[2]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves (P280) and eye protection. Avoid breathing dust (P261).[2]
Applications in Drug Discovery and Organic Synthesis
The true value of this compound lies in its role as a versatile intermediate. Indole-3-carboxaldehyde derivatives are precursors to a wide range of biologically active molecules, including anti-inflammatory, anticancer, antibacterial, and antifungal agents.[16][17][18]
The functional handles of N-Boc protected 5-nitroindole-3-carboxaldehyde allow for sequential or orthogonal chemical modifications, enabling the construction of complex molecular libraries for high-throughput screening and lead optimization in drug discovery programs.[1][4]
Caption: Role as a central intermediate for diverse scaffolds.
Conclusion
N-Boc protected 5-nitroindole-3-carboxaldehyde is a well-characterized and synthetically accessible compound with significant value for chemical research. Its defined physical properties, established synthetic route via the Vilsmeier-Haack reaction, and predictable reactivity make it a reliable building block. The trifunctional nature of this molecule provides chemists with multiple avenues for elaboration, solidifying its role as a key intermediate in the pursuit of novel therapeutics and complex organic molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. 5-Nitro-1H-indole-3-carboxaldehyde, N-BOC protected | 914349-06-7 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. aml.iaamonline.org [aml.iaamonline.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. RU2760000C1 - Method for producing indole-3-carbinol - Google Patents [patents.google.com]
- 15. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. derpharmachemica.com [derpharmachemica.com]
An In-depth Technical Guide to the Physicochemical Characterization of 1-BOC-3-formyl-5-nitroindole
Abstract
This technical guide addresses the melting and boiling points of 1-BOC-3-formyl-5-nitroindole (CAS 914349-06-7), a compound of interest in contemporary drug discovery and organic synthesis. In the absence of experimentally determined and published data for these specific physical constants, this document provides a comprehensive framework for their empirical determination. We will delve into the theoretical considerations, present a detailed, field-proven protocol for melting point analysis, and discuss the challenges and approaches to determining the boiling point of a thermally sensitive, high-molecular-weight solid. This guide is intended for researchers, scientists, and drug development professionals who require accurate physicochemical data to advance their work.
Introduction: The Significance of Physicochemical Properties
This compound is a functionalized indole derivative. The tert-butyloxycarbonyl (BOC) protecting group on the indole nitrogen provides stability and enhances solubility in organic solvents, while the formyl and nitro groups at the 3 and 5 positions, respectively, offer reactive handles for further synthetic transformations. In drug development, precise knowledge of a compound's melting and boiling points is fundamental. The melting point is a crucial indicator of purity and is vital for quality control, while the boiling point informs purification strategies such as distillation, particularly under reduced pressure.
Theoretical Considerations and Comparative Analysis
While direct data is absent for our target compound, we can draw inferences from structurally related molecules. For instance, the parent compound lacking the nitro group, 1-BOC-3-formylindole (CAS 57476-50-3), is reported to have a melting point of 119-121°C and a boiling point of 380°C at 760 mmHg.[1]
The introduction of a nitro group (-NO₂) at the 5-position is expected to significantly influence the melting point. The nitro group is strongly electron-withdrawing and increases the molecule's polarity and capacity for intermolecular dipole-dipole interactions. These stronger intermolecular forces require more thermal energy to overcome, which typically results in a higher melting point compared to the non-nitrated analogue. A precise, experimentally determined value is, however, essential for any rigorous scientific application.
Experimental Determination of Melting Point
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For pure compounds, this transition occurs over a narrow range (typically 0.5-1.0°C). Impurities tend to depress and broaden this melting range. The following protocol outlines the standard capillary method using a modern digital melting point apparatus.
Data Presentation: Physicochemical Properties
| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| This compound | 914349-06-7 | Not Reported | Not Reported |
| 1-BOC-3-formylindole | 57476-50-3 | 119-121 | 380 (at 760 mmHg)[1] |
Detailed Protocol for Melting Point Determination
This protocol is designed to be a self-validating system, incorporating a preliminary rapid determination to establish an approximate range, followed by a slower, more precise measurement.
Materials and Equipment:
-
This compound (ensure the sample is dry and finely powdered)
-
Capillary tubes (one end sealed)
-
Digital melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle or spatula for sample preparation
Step-by-Step Methodology:
-
Sample Preparation:
-
Place a small amount of this compound onto a clean, dry surface.
-
If the crystals are large, gently grind them to a fine powder. This ensures uniform packing and heat transfer.
-
Carefully tap the open end of a capillary tube into the powdered sample until a small amount of solid enters the tube.
-
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. For more effective packing, drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop.[2]
-
The final packed sample height should be 2-3 mm.[2] An excessive amount of sample will lead to a broader, inaccurate melting range.
-
-
Rapid, Approximate Melting Point Determination:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to a rapid heating rate (e.g., 10-20°C per minute).
-
Observe the sample through the viewing lens.
-
Record the temperature at which the sample begins to melt and the temperature at which it becomes completely liquid. This provides a rough estimate of the melting range.
-
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the previous step.
-
Prepare a new capillary tube with a fresh sample of the compound.
-
Place the new tube in the apparatus.
-
Set the heating rate to a slow and steady 1-2°C per minute. A slow heating rate is critical to allow the sample and the thermometer to be in thermal equilibrium, ensuring an accurate reading.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Continue heating at the slow rate and record the temperature (T₂) at which the last crystal melts into a clear liquid.[2]
-
The melting point is reported as the range T₁ - T₂.
-
-
Repeat for Verification:
-
Repeat the accurate determination with a fresh sample to ensure reproducibility. Consistent results from two or more trials confirm the accuracy of the measurement.
-
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of melting point.
Considerations for Boiling Point Determination
Determining the boiling point of a solid, high-molecular-weight organic compound like this compound presents significant challenges. Such compounds often have very high boiling points and are prone to thermal decomposition at or below their boiling temperature under standard atmospheric pressure.
Key Considerations:
-
Thermal Stability: The presence of a nitro group can increase the likelihood of decomposition at elevated temperatures. Heating the compound to its atmospheric boiling point could result in degradation rather than boiling.
-
Vacuum Distillation: The most appropriate method for determining the boiling point of a thermally sensitive compound is distillation under reduced pressure (vacuum distillation). By lowering the pressure, the boiling point is significantly reduced, often to a temperature where the compound is stable.
-
Relevance: For non-volatile solids used in pharmaceutical development, the decomposition temperature, often determined by thermogravimetric analysis (TGA), can be a more relevant and practical piece of data than the boiling point.
Given these factors, a detailed protocol for boiling point determination is omitted, as it is often not a primary characterization parameter for such solids unless a specific need for distillation arises.
Conclusion
While the precise melting and boiling points of this compound remain to be published, this guide provides the necessary framework for their rigorous experimental determination. The detailed protocol for melting point analysis emphasizes accuracy and reproducibility, which are cornerstones of scientific integrity. Understanding and applying these fundamental characterization techniques are essential for any researcher working with novel chemical entities, ensuring data quality and advancing the progress of drug discovery and development.
References
Introduction: The Indole Scaffold and the Influence of Nitration
An In-Depth Technical Guide to the Electronics of the 5-Nitroindole Scaffold
The indole core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its inherent electron-rich nature typically dictates its reactivity, predisposing it to electrophilic substitution, particularly at the C3 position. However, the introduction of a potent electron-withdrawing group, such as a nitro (-NO2) group, fundamentally alters this electronic landscape. This guide focuses specifically on the 5-nitroindole scaffold, exploring how the strategic placement of the nitro group transforms the molecule's electronic properties, reactivity, and, consequently, its application in drug discovery and biotechnology.
The presence of the nitro group at the 5-position serves as a powerful modulator of the indole ring's electron density through a combination of inductive and resonance effects.[4][5] This modification deactivates the benzene portion of the scaffold towards traditional electrophilic attack and profoundly influences the nucleophilicity of the pyrrole ring. Understanding these electronic perturbations is paramount for researchers aiming to leverage the 5-nitroindole core as a versatile building block for designing targeted therapeutics and novel functional materials.[6]
Pillar 1: Core Electronic Properties and Their Consequences
The defining characteristic of the 5-nitroindole scaffold is its electron-deficient nature, a direct consequence of the nitro group's powerful electron-withdrawing capabilities.
Resonance and Inductive Effects
The nitro group exerts a strong negative inductive effect (-I) due to the high electronegativity of the nitrogen and oxygen atoms, pulling electron density away from the aromatic ring through the sigma bond framework.[4] More significantly, it exerts a powerful negative resonance effect (-R or -M effect), delocalizing the pi-electrons of the indole ring onto the nitro group itself. This delocalization introduces partial positive charges at the ortho and para positions relative to the nitro group (C4, C6, and the pyrrole nitrogen), rendering the ring significantly less reactive towards electrophiles compared to unsubstituted indole.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Reactivity of 3-nitroindoles with electron-rich species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. quora.com [quora.com]
- 6. frontiersin.org [frontiersin.org]
A Technical Guide to the Theoretical Properties of Substituted Nitroindoles: From Quantum Chemistry to Drug Design
Abstract
Substituted nitroindoles represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. The potent electron-withdrawing nature of the nitro group fundamentally alters the electronic landscape of the indole ring, bestowing unique reactivity and interaction capabilities that are pivotal for drug development. This in-depth technical guide provides a comprehensive exploration of the theoretical properties of substituted nitroindoles. We delve into the quantum chemical underpinnings that govern their electronic structure, reactivity, and physicochemical properties. This guide is intended for researchers, computational chemists, and drug development professionals, offering field-proven insights into the application of theoretical chemistry for the rational design of novel nitroindole-based therapeutics.
Introduction: The Nitroindole Scaffold in Medicinal Chemistry
The indole ring is a ubiquitous motif in biologically active natural products and synthetic drugs. The introduction of a nitro group, a powerful electron-withdrawing substituent, dramatically modulates the indole's properties. This modification decreases the electron density of the aromatic system, influencing its susceptibility to electrophilic and nucleophilic attack and altering its potential for intermolecular interactions, such as hydrogen bonding and π-stacking.[1]
Notably, substituted 5-nitroindoles and 7-nitroindoles have emerged as promising candidates in oncology.[2] For instance, certain derivatives have been shown to act as potent binders and stabilizers of G-quadruplex (G4) DNA structures in the promoter regions of oncogenes like c-Myc, leading to the downregulation of gene expression and subsequent cell cycle arrest in cancer cells.[2] Understanding the theoretical basis of these properties is paramount for optimizing existing scaffolds and discovering new therapeutic agents.
Theoretical Methods for Property Prediction
The accurate prediction of molecular properties is foundational to modern, rational drug design. For substituted nitroindoles, Density Functional Theory (DFT) has become the workhorse for reliable and computationally efficient analysis.[3][4]
The Primacy of Density Functional Theory (DFT)
DFT calculations are used to determine the electronic structure, optimized geometry, and various energetic properties of molecules.[3] The choice of functional and basis set is critical for obtaining results that correlate well with experimental data.
-
Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide a good balance of accuracy and computational cost for organic molecules, including indole derivatives.[4][5]
-
Basis Sets: Pople-style basis sets, such as 6-31G(d) or the more flexible 6-311+G(d,p), are commonly employed. The inclusion of polarization functions (d,p) is crucial for accurately describing the non-spherical electron distribution in π-systems and polar bonds, such as the C-NO₂ bond.[4][5]
Experimental Protocol: Step-by-Step DFT Calculation of a Substituted Nitroindole
This protocol outlines a typical workflow for calculating the electronic properties of a molecule like 5-nitro-2-methylindole using a quantum chemistry package such as Gaussian.
-
Structure Input:
-
Build the 3D structure of 5-nitro-2-methylindole using a molecular editor (e.g., GaussView, Avogadro).[6]
-
Perform an initial geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.
-
-
Input File Generation:
-
Set up the calculation in the chosen software. The input file will specify the theoretical method, basis set, type of calculation, and charge/multiplicity.
-
Example Gaussian Input Line: #p B3LYP/6-311+G(d,p) Opt Freq Pop=Full
-
#p: Prints additional output.
-
B3LYP/6-311+G(d,p): Specifies the DFT functional and basis set.
-
Opt: Requests a geometry optimization to find the lowest energy conformation.
-
Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies).
-
Pop=Full: Requests a full population analysis, which provides information on atomic charges, molecular orbitals (HOMO, LUMO), and the dipole moment.
-
-
-
Execution and Analysis:
-
Submit the input file to the calculation engine.
-
Upon completion, analyze the output file. Key information includes:
-
The Impact of Substitution on Electronic Properties
The position and electronic nature of substituents profoundly influence the theoretical properties of the nitroindole core. The nitro group itself significantly lowers the HOMO and LUMO energy levels compared to unsubstituted indole, indicating a less reactive nucleophile but a more potent electrophile.[8]
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO and LUMO, collectively known as frontier molecular orbitals, are key to understanding chemical reactivity.
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability of a molecule to donate electrons (nucleophilicity). A higher HOMO energy corresponds to a better electron donor.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability of a molecule to accept electrons (electrophilicity). A lower LUMO energy corresponds to a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity.[3]
The diagram below illustrates the general effect of electron-donating groups (EDG) and electron-withdrawing groups (EWG) on the frontier orbital energies of a nitroindole scaffold.
Caption: Effect of substituents on nitroindole frontier orbital energies.
Tabulated Electronic Properties
The following table presents representative theoretical data for a series of substituted 5-nitroindoles, calculated at the B3LYP/6-311+G(d,p) level of theory. These values illustrate the quantitative impact of substituents on key electronic descriptors.
| Substituent (at C2) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| -H | -6.89 | -2.75 | 4.14 | 5.85 |
| -CH₃ (EDG) | -6.65 | -2.68 | 3.97 | 6.02 |
| -Cl (EWG) | -6.98 | -2.95 | 4.03 | 4.98 |
| -CN (EWG) | -7.25 | -3.21 | 4.04 | 3.21 |
| -OCH₃ (EDG) | -6.42 | -2.61 | 3.81 | 6.33 |
Note: These are illustrative values based on trends reported in the literature. Actual calculated values may vary slightly based on the specific software and computational setup.[7][8][9][10]
Molecular Electrostatic Potential (MEP)
An MEP map provides a visual representation of the charge distribution on the van der Waals surface of a molecule.[11] It is invaluable for identifying regions of positive and negative electrostatic potential, which correspond to likely sites for electrophilic and nucleophilic attack, respectively.[12]
-
Red Regions: Indicate negative potential (electron-rich), typically found around electronegative atoms like the oxygens of the nitro group. These are sites for electrophilic attack.
-
Blue Regions: Indicate positive potential (electron-poor), often found near hydrogen atoms bonded to heteroatoms (e.g., the indole N-H). These are sites for nucleophilic attack.
Caption: Workflow for generating and interpreting an MEP map.
Reactivity and Mechanistic Insights
The electronic properties dictated by the nitro group and other substituents govern the reactivity of the indole ring.
Electrophilic Aromatic Substitution
Unlike the electron-rich indole, which readily undergoes electrophilic substitution at the C3 position, the nitroindole ring is significantly deactivated.[13][14][15] The strong electron-withdrawing effect of the nitro group reduces the nucleophilicity of the ring, making these reactions more challenging. Theoretical calculations can predict the most likely site of substitution by analyzing the stability of the cationic intermediates (arenium ions or σ-complexes) formed upon electrophile attack.[13][16] Generally, substitution is directed to the positions that best avoid destabilizing the positive charge adjacent to the nitro group.
Nucleophilic Attack and Dearomatization
The electron-deficient nature of the nitroindole ring makes it susceptible to nucleophilic attack, a reactivity mode not typically observed in standard indoles. In particular, 3-nitroindoles have been shown to act as potent electrophiles.[16] They can undergo reactions with a variety of nucleophiles, often leading to dearomatization products. DFT calculations are instrumental in elucidating the mechanisms of these reactions, allowing for the characterization of transition states and intermediates, thereby providing a rationale for the observed regioselectivity and stereoselectivity.
Application in Drug Development: QSAR
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates variations in the physicochemical properties (described by molecular descriptors) of a series of compounds with their biological activity.[17]
Building a QSAR Model
A robust QSAR model can predict the activity of novel, unsynthesized compounds, thereby guiding lead optimization and reducing the need for extensive experimental screening.[17]
Caption: A typical workflow for developing a QSAR model.
Key Molecular Descriptors for Nitroindoles
For nitroindole-based anticancer agents, a variety of descriptors are often found to be important in QSAR models:[17][18]
-
Electronic Descriptors:
-
HOMO and LUMO energies: Relate to the molecule's ability to participate in charge-transfer interactions.[18]
-
Dipole Moment (µ): Influences solubility and the ability to interact with polar residues in a binding site.[18]
-
Atomic Charges (e.g., qC2, qC6): The partial charge on specific atoms can be crucial for binding interactions.[19]
-
-
Topological/Constitutional Descriptors:
-
Hydrophobicity Descriptors:
-
logP: The logarithm of the octanol-water partition coefficient, a key indicator of a molecule's lipophilicity, which affects its ability to cross cell membranes.[18]
-
A hypothetical QSAR equation for the anticancer activity (pIC₅₀) of indole derivatives might look like this:[19]
pIC₅₀ = β₀ + β₁(qC2) + β₂(qC6) + β₃(HOMO) + β₄(LUMO) + ...
Where the coefficients (β) indicate the positive or negative contribution of each descriptor to the biological activity.[19] For example, a study on indole derivatives targeting the A498 cancer cell line found that atomic charges on carbons C2 and C6, along with HOMO and LUMO energies, were significant predictors of activity.[19]
Conclusion
The theoretical properties of substituted nitroindoles provide a rich and complex field of study with direct applications in modern drug discovery. By leveraging computational tools like Density Functional Theory and QSAR, researchers can gain profound insights into the electronic structure, reactivity, and biological activity of this versatile scaffold. This guide has outlined the fundamental principles, key methodologies, and practical applications of theoretical chemistry in the context of nitroindole research. A deep understanding of these theoretical properties empowers scientists to move beyond serendipity and towards the rational, mechanism-driven design of the next generation of nitroindole-based therapeutics.
References
- 1. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational studies on nitro derivatives of BN indole as high energetic material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. wuxibiology.com [wuxibiology.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]
- 15. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 16. Electrophilic ipso-substitutions. Part 1. Reaction of 3-substituted indoles with nitronium and nitrosonium ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. Modeling of the anticancer action for radical derivatives of nitroazoles: quantitative structure-activity relationship (QSAR) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Methodological & Application
1-BOC-3-FORMYL-5-NITROINDOLE reaction mechanism in organic synthesis
A Senior Application Scientist's Guide to a Versatile Synthetic Intermediate
Abstract
1-BOC-3-formyl-5-nitroindole stands as a pivotal intermediate in contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug development.[][] Its trifunctional nature—a protected indole nitrogen, an electrophilic aldehyde, and a reducible nitro group—offers a rich platform for molecular diversification. This guide provides an in-depth exploration of the synthesis and reaction mechanisms of this building block, supported by detailed, field-tested protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of this compound
The indole nucleus is a privileged scaffold, forming the core of numerous natural products and pharmaceuticals.[3] The strategic functionalization of this ring system is paramount in drug discovery. This compound (CAS 914349-06-7) is a highly valuable derivative for several reasons:[][4]
-
N-BOC Protection: The tert-butyloxycarbonyl (BOC) group protects the indole nitrogen, preventing unwanted side reactions and modulating the ring's electronic properties.[3][5] Its facile removal under acidic conditions provides a straightforward path to the free indole.[6][7]
-
C3-Formyl Group: The aldehyde at the C3 position is a versatile chemical handle, susceptible to a wide range of transformations including reductive amination, oxidation, reduction, and carbon-carbon bond-forming reactions.[8][9]
-
C5-Nitro Group: The electron-withdrawing nitro group significantly influences the reactivity of the indole ring. More importantly, it can be readily reduced to a primary amine, which serves as a key nucleophilic site for building complex molecular architectures, often seen in c-Myc G-quadruplex binders and other anticancer agents.[10]
This combination of functionalities allows for a sequential and controlled elaboration of the indole scaffold, making it an ideal starting material for library synthesis and lead optimization programs.
Synthesis of the Core Intermediate
The most common and efficient method for preparing this compound is through the Vilsmeier-Haack formylation of N-BOC-5-nitroindole. This reaction is a cornerstone of heterocyclic chemistry for introducing formyl groups onto electron-rich aromatic systems.[11][12]
Vilsmeier-Haack Reaction: Mechanism and Rationale
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[12][13][14]
-
Electrophilic Aromatic Substitution: The electron-rich indole ring attacks the Vilsmeier reagent, typically at the C3 position. The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.[14][15]
The N-BOC and C5-nitro groups are both electron-withdrawing, which deactivates the indole ring compared to the parent heterocycle. However, electrophilic substitution is still strongly directed to the C3 position. The reaction must often be gently heated to overcome the deactivation and achieve a reasonable reaction rate.
Caption: Synthetic Workflow for this compound.
Protocol: Vilsmeier-Haack Formylation
Materials:
-
1-BOC-5-nitroindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Saturated aqueous sodium acetate solution
-
Ethyl acetate
-
Brine
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ dropwise to the DMF, ensuring the internal temperature does not exceed 10 °C. Stir for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.
-
Add 1-BOC-5-nitroindole to the flask in one portion.
-
Allow the reaction mixture to warm to room temperature, then heat to 50-60 °C. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium acetate. This step is exothermic and will hydrolyze the intermediate.
-
Stir vigorously for 1 hour, during which time the product may precipitate.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford the title compound as a yellow solid.
Scientist's Note: The slow, controlled addition of POCl₃ to DMF at 0 °C is critical for safety and to prevent uncontrolled side reactions. The aqueous workup with a basic salt like sodium acetate neutralizes the acidic byproducts and facilitates the hydrolysis of the iminium intermediate to the desired aldehyde.
Key Reaction Mechanisms & Protocols
The synthetic utility of this compound is best demonstrated by exploring the distinct reactivity of its functional groups.
Caption: Reaction Map of this compound.
Transformation of the C3-Formyl Group: Reductive Amination
Reductive amination is a robust method for forming C-N bonds. It involves the initial formation of an iminium ion from the aldehyde and an amine, followed by in-situ reduction.
Mechanism: The aldehyde reacts with a primary or secondary amine to form a hemiaminal, which then dehydrates to an electrophilic iminium ion. A mild, selective hydride reagent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), then reduces the iminium ion to the target amine.
Protocol: Synthesis of a 3-(Alkylaminomethyl)-indole Derivative
-
To a solution of this compound (1.0 equiv) in dichloromethane (DCM), add the desired amine (1.1 equiv) and acetic acid (1.1 equiv).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise.
-
Stir at room temperature and monitor by TLC (typically 4-12 hours).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the product.
Scientist's Note: NaBH(OAc)₃ is the reagent of choice because it is mild enough not to reduce the aldehyde starting material but is sufficiently reactive to reduce the iminium ion as it forms. It is also tolerant of the slightly acidic conditions required for iminium ion formation.
Transformation of the C5-Nitro Group: Reduction to an Amine
The conversion of the nitro group to an amine is a critical step for introducing a nucleophilic handle on the benzene portion of the indole.[10]
Mechanism: The most common methods are catalytic hydrogenation or reduction with metals in acid. With catalytic hydrogenation, the substrate adsorbs to the catalyst surface (e.g., Palladium on Carbon), where it reacts with hydrogen to sequentially reduce the nitro group to nitroso, hydroxylamine, and finally the amine.
Protocol: Synthesis of 1-BOC-3-formyl-5-aminoindole
-
In a flask suitable for hydrogenation, dissolve this compound in methanol or ethyl acetate.
-
Carefully add 10% Palladium on Carbon (Pd/C) (approx. 10% by weight of the starting material).
-
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (H₂), typically using a balloon.
-
Stir the suspension vigorously under a H₂ atmosphere at room temperature.
-
Monitor the reaction by TLC. The reaction is often complete within 2-6 hours.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used directly or purified further.
Scientist's Note: Catalytic hydrogenation is generally a very clean reaction. However, care must be taken as Pd/C is flammable, especially when dry and in the presence of solvents. An alternative for substrates sensitive to hydrogenation is reduction with tin(II) chloride (SnCl₂) in ethanol or iron powder in acetic acid.
N-BOC Deprotection
Removal of the BOC group is typically the final step in a synthetic sequence or a necessary step to enable N-functionalization.
Mechanism: Strong acids, such as trifluoroacetic acid (TFA), protonate the carbonyl oxygen of the BOC group. This facilitates the collapse of the intermediate, releasing the free indole, carbon dioxide, and a stable tert-butyl cation.[5]
Protocol: Synthesis of 3-Formyl-5-nitroindole
-
Dissolve this compound in a minimal amount of dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., a 1:1 mixture of TFA:DCM).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash carefully with saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected product.
Scientist's Note: A highly selective method for N-BOC deprotection on indoles using a catalytic amount of sodium methoxide (NaOMe) in methanol has also been reported, which can be useful when acid-labile groups are present elsewhere in the molecule.[7][16]
Summary of Reaction Data
| Transformation | Reagents & Conditions | Typical Yield | Scientist's Note |
| Vilsmeier-Haack Formylation | POCl₃, DMF; 50-60 °C | 75-90% | Key step for C3-functionalization.[10] |
| Reductive Amination | R₂NH, NaBH(OAc)₃, DCM; rt | 70-85% | Mild conditions, high functional group tolerance. |
| Nitro Reduction (Hydrogenation) | H₂, 10% Pd/C, MeOH; rt | 90-98% | Clean and high-yielding; catalyst can be pyrophoric. |
| Nitro Reduction (Metal/Acid) | SnCl₂·2H₂O, EtOH; 70 °C | 80-90% | Good alternative to hydrogenation. |
| BOC Deprotection | TFA, DCM; rt | >95% | Fast and efficient; requires neutralization during workup.[5] |
Conclusion
This compound is a testament to the power of strategic functionalization in organic synthesis. By understanding the distinct reactivity of each of its three functional handles, chemists can devise elegant and efficient pathways to complex, biologically active molecules. The protocols and mechanistic discussions provided herein serve as a robust foundation for researchers to leverage this versatile intermediate in their own synthetic campaigns, accelerating the discovery and development of new chemical entities.
References
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. tandfonline.com [tandfonline.com]
- 8. BJOC - Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products [beilstein-journals.org]
- 9. Indoles. Part I. The formylation of indole and some reactions of 3-formylindole - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. jk-sci.com [jk-sci.com]
- 15. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 16. researchgate.net [researchgate.net]
The Strategic Utility of 1-BOC-3-Formyl-5-Nitroindole in Modern Medicinal Chemistry: Application Notes and Protocols
For researchers, scientists, and professionals in drug development, the selection of a starting material can dictate the efficiency and innovative potential of a synthetic campaign. 1-BOC-3-formyl-5-nitroindole has emerged as a highly versatile and strategic building block in medicinal chemistry. Its unique trifecta of functional groups—a protected indole nitrogen, a reactive aldehyde at the C3 position, and an electron-withdrawing nitro group at C5—offers a powerful toolkit for the synthesis of diverse and biologically active molecules. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use.
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Among its many derivatives, those substituted at the 3- and 5-positions are of particular interest for their broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] The strategic placement of a formyl group at the C3 position and a nitro group at the C5 position of the indole ring provides two key points for chemical diversification, making this compound a valuable precursor for generating libraries of potential drug candidates.
The Advantage of the this compound Scaffold
The utility of this compound stems from the orthogonal reactivity of its functional groups:
-
The 1-BOC Protecting Group: The tert-butyloxycarbonyl (BOC) group provides robust protection for the indole nitrogen under a wide range of reaction conditions, including those that are nucleophilic or basic.[5][6] This is crucial for preventing unwanted side reactions at the N1 position during the functionalization of other parts of the molecule. Importantly, the BOC group can be readily removed under mild acidic conditions, often with high yields, which is a critical consideration in multi-step syntheses.[7][8]
-
The 3-Formyl Group: This aldehyde functionality is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. It readily participates in reactions such as reductive amination, Wittig olefination, and Henry (nitroaldol) reactions, allowing for the introduction of diverse side chains and the construction of more complex molecular architectures.
-
The 5-Nitro Group: The electron-withdrawing nature of the nitro group influences the electronic properties of the indole ring. In the context of drug design, the 5-nitroindole scaffold has been identified as a key pharmacophore in compounds targeting DNA G-quadruplexes, which are implicated in the regulation of oncogenes like c-Myc.[9] Furthermore, the nitro group can be readily reduced to an amino group, providing another point for diversification or for mimicking the interactions of endogenous ligands.
Key Synthetic Transformations and Protocols
This section details several key synthetic transformations that can be performed using this compound as the starting material. The protocols provided are based on established methodologies and are intended to serve as a guide for laboratory practice.
Reductive Amination: A Gateway to Diverse Amine Derivatives
Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of secondary and tertiary amines. The 3-formyl group of this compound readily undergoes condensation with primary or secondary amines to form an intermediate imine, which is then reduced in situ to the corresponding amine.
Protocol 1: Synthesis of a Pyrrolidine-Substituted 5-Nitroindole Derivative
This protocol is adapted from the synthesis of c-Myc G-quadruplex binders and demonstrates a typical reductive amination procedure.[3]
Materials:
-
This compound
-
A primary or secondary amine (e.g., pyrrolidine)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add the desired amine (1.2 equivalents) to the solution. If using an amine salt, add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. For less reactive amines or ketones, the addition of a catalytic amount of acetic acid can be beneficial.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The reaction is typically stirred at room temperature for 4-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than sodium borohydride, which can sometimes lead to side reactions. Sodium cyanoborohydride is also a common choice and is effective at a slightly acidic pH.
-
Solvent: Dichloromethane and 1,2-dichloroethane are excellent solvents for this reaction as they are relatively non-polar and aprotic, and effectively solubilize the reactants.
-
Work-up: The aqueous sodium bicarbonate wash is to neutralize any remaining acid and quench the reducing agent.
Wittig Reaction: Olefination of the 3-Formyl Group
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[10] This reaction allows for the introduction of a carbon-carbon double bond at the 3-position of the indole scaffold, providing access to a wide range of vinyl-substituted indoles.
Protocol 2: Synthesis of a 3-Vinyl-Substituted 5-Nitroindole Derivative
Materials:
-
This compound
-
A phosphonium ylide (Wittig reagent), prepared from the corresponding phosphonium salt and a strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk line or glovebox)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend the phosphonium salt (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C or -78 °C, depending on the base used.
-
Slowly add a solution of the strong base (e.g., n-butyllithium in hexanes, 1.05 equivalents) dropwise. The formation of the ylide is often indicated by a color change.
-
Stir the mixture at the same temperature for 30-60 minutes.
-
Add a solution of this compound (1 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base: The choice of base depends on the acidity of the phosphonium salt. For simple alkylphosphonium salts, strong bases like n-butyllithium are required. For stabilized ylides (e.g., those with an adjacent ester or ketone), weaker bases like sodium hydride or even potassium carbonate can be used.
-
Anhydrous Conditions: The Wittig reaction is sensitive to water, which can quench the ylide. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial for high yields.
Henry (Nitroaldol) Reaction: Formation of a β-Nitroalcohol
The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitroalcohol. This product is a versatile intermediate that can be further transformed into other functional groups, such as β-amino alcohols or α,β-unsaturated nitro compounds.
Protocol 3: Synthesis of a β-Nitroalcohol Derivative
Materials:
-
This compound
-
A nitroalkane (e.g., nitromethane, nitroethane)
-
A base (e.g., triethylamine, DBU, or a catalytic amount of a chiral catalyst for asymmetric versions)
-
A suitable solvent (e.g., methanol, ethanol, or THF)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the nitroalkane (1.5-3 equivalents) in the chosen solvent.
-
Add the base (1.1 equivalents for stoichiometric, or 0.1-0.2 equivalents for catalytic) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid or dilute HCl).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base: The choice of base is critical and can influence the reaction rate and, in some cases, the stereochemical outcome. For simple Henry reactions, common organic bases are sufficient. For asymmetric variants, specialized chiral catalysts are employed.
-
Nitroalkane Excess: Using an excess of the nitroalkane can help to drive the reaction to completion.
Reduction of the 5-Nitro Group: Accessing 5-Aminoindole Derivatives
The reduction of the nitro group to a primary amine is a fundamental transformation that significantly expands the synthetic utility of the 5-nitroindole scaffold. The resulting 5-amino group can be further functionalized through acylation, alkylation, or diazotization reactions.
Protocol 4: Reduction of the 5-Nitro Group to a 5-Amino Group
Materials:
-
A 5-nitroindole derivative (e.g., the product from one of the previous protocols)
-
A reducing agent (e.g., tin(II) chloride dihydrate (SnCl₂·2H₂O), iron powder in acetic acid, or catalytic hydrogenation with Pd/C)
-
A suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid)
-
Sodium bicarbonate or sodium carbonate solution
Procedure (using SnCl₂·2H₂O):
-
In a round-bottom flask, dissolve the 5-nitroindole derivative (1 equivalent) in ethanol or ethyl acetate.
-
Add tin(II) chloride dihydrate (4-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and carefully add saturated aqueous sodium bicarbonate solution to neutralize the mixture and precipitate the tin salts.
-
Filter the mixture through a pad of Celite, washing thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 5-aminoindole derivative can often be used in the next step without further purification, or it can be purified by column chromatography.
Causality Behind Experimental Choices:
-
Reducing Agent: Tin(II) chloride is a classical and effective reagent for the reduction of aromatic nitro groups and is tolerant of many other functional groups. Catalytic hydrogenation is another common method, but care must be taken as some other functional groups (e.g., alkenes) may also be reduced.
Data Presentation
Table 1: Representative Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Product Type | Typical Yield Range |
| Reductive Amination | Amine, NaBH(OAc)₃, DCM, rt | 3-(Aminomethyl)-5-nitroindole | 60-90% |
| Wittig Reaction | Phosphonium ylide, n-BuLi, THF, -78 °C to rt | 3-Vinyl-5-nitroindole | 50-80% |
| Henry Reaction | Nitroalkane, Et₃N, MeOH, rt | 3-(1-Nitro-2-hydroxyalkyl)-5-nitroindole | 70-95% |
| Nitro Group Reduction | SnCl₂·2H₂O, EtOH, reflux | 5-Amino-3-substituted-indole | 80-95% |
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic pathways starting from this compound.
Caption: Key synthetic transformations of this compound.
Caption: Workflow for synthesizing a c-Myc G-quadruplex binder scaffold.
Conclusion
This compound is a powerful and versatile building block for medicinal chemists. Its strategically positioned and orthogonally reactive functional groups provide a robust platform for the efficient synthesis of diverse libraries of compounds. The ability to readily perform reactions such as reductive amination, Wittig olefination, and Henry reactions at the 3-position, coupled with the potential for further functionalization following the reduction of the 5-nitro group, makes this compound an invaluable tool in the quest for novel therapeutics. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this compound in their drug discovery programs.
References
- 1. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The rational design of novel 5-amino-2-oxindole derivatives with antiglaucomic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of β-substituted tryptamines by regioselective ring opening of aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Protocol for the Deprotection of 1-BOC-3-Formyl-5-Nitroindole: An Application Note for Researchers
This comprehensive guide provides detailed protocols and technical insights for the deprotection of 1-BOC-3-formyl-5-nitroindole to yield 3-formyl-5-nitroindole, a valuable intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. It emphasizes not only the procedural steps but also the underlying chemical principles to ensure successful and reproducible outcomes.
Introduction: The Significance of 3-Formyl-5-Nitroindole
3-Formyl-5-nitroindole serves as a crucial building block in the synthesis of a variety of biologically active compounds. The indole scaffold is a privileged structure in medicinal chemistry, and the presence of a formyl group at the 3-position and a nitro group at the 5-position offers versatile handles for further chemical modifications. The temporary protection of the indole nitrogen with a tert-butoxycarbonyl (BOC) group is a common strategy to modulate reactivity and prevent unwanted side reactions during synthetic sequences. The efficient and clean removal of this protecting group is, therefore, a critical step in the synthetic pathway.
Understanding the Deprotection Chemistry: Mechanisms and Considerations
The deprotection of a BOC group is typically achieved under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the cleavage of the C-O bond to form a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates to afford the free amine (the deprotected indole nitrogen in this case) and carbon dioxide.[1]
However, the presence of the electron-withdrawing nitro and formyl groups on the indole ring can influence the reaction. These groups decrease the electron density of the indole nitrogen, which can affect the lability of the BOC group. Furthermore, the stability of the formyl group under acidic conditions is a key consideration to prevent unwanted side reactions such as acetal formation or degradation. While indole-3-carboxaldehyde itself is generally stable, the specific conditions of BOC deprotection warrant careful control.[2][3][4]
This guide will focus on two primary, well-established methods for the deprotection of this compound:
-
Trifluoroacetic Acid (TFA) Mediated Deprotection: A common and highly effective method.
-
Hydrochloric Acid (HCl) Mediated Deprotection: An alternative strong acid-based method.
A comparative summary of these methods is provided below to aid in selecting the most appropriate protocol for your specific needs.
| Parameter | Trifluoroacetic Acid (TFA) Method | Hydrochloric Acid (HCl) Method |
| Reagent | Trifluoroacetic Acid | Hydrochloric Acid (in Dioxane/Methanol) |
| Solvent | Dichloromethane (DCM) | Dioxane, Methanol |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | Typically 1-4 hours | Typically 2-16 hours |
| Work-up | Neutralization with a weak base | Evaporation or neutralization |
| Advantages | High efficiency, relatively short reaction times. | Readily available reagent, can sometimes provide the product as a crystalline HCl salt. |
| Disadvantages | TFA is corrosive and requires careful handling. | Can be slower than TFA; formation of chlorinated byproducts is a remote possibility. |
Experimental Protocols
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Trifluoroacetic acid and concentrated hydrochloric acid are highly corrosive and toxic. Handle with extreme care.
-
Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.
Protocol 1: Trifluoroacetic Acid (TFA) Mediated Deprotection
This protocol is often the first choice for its efficiency and reliability. The use of dichloromethane (DCM) as a solvent is standard, and the reaction typically proceeds smoothly at room temperature.
Materials and Reagents
-
This compound
-
Trifluoroacetic Acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Step-by-Step Procedure
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
-
Deprotection Reaction:
-
Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
To the resulting residue, carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases, ensuring the solution is neutral or slightly basic (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude 3-formyl-5-nitroindole can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The polarity of the eluent can be gradually increased to achieve optimal separation.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to obtain the purified product.[5]
-
Figure 1. Workflow for TFA-mediated deprotection.
Protocol 2: Hydrochloric Acid (HCl) Mediated Deprotection
This method provides a viable alternative to TFA, often utilizing a solution of HCl in an organic solvent like dioxane or methanol.
Materials and Reagents
-
This compound
-
4M HCl in 1,4-dioxane or a solution of HCl in methanol
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Step-by-Step Procedure
-
Reaction Setup:
-
In a clean, dry round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 eq) in a minimal amount of a co-solvent like methanol or dichloromethane.
-
To this solution, add a solution of 4M HCl in 1,4-dioxane (5-10 eq) at room temperature.[6]
-
-
Deprotection Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 2 to 16 hours.
-
-
Work-up and Isolation:
-
Upon completion, the reaction mixture can be concentrated under reduced pressure to afford the crude product, often as its hydrochloride salt.
-
For isolation of the free base, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization as described in Protocol 1.
-
References
Vilsmeier-Haack reaction protocol for 5-nitroindole synthesis
Application Note & Protocol
A Comprehensive Guide to the Vilsmeier-Haack Formylation of 5-Nitroindole
Abstract
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This guide provides a detailed protocol for the synthesis of 5-nitro-1H-indole-3-carbaldehyde from 5-nitroindole, a critical transformation that furnishes a valuable intermediate for the development of pharmaceuticals, agrochemicals, and fluorescent probes.[3] We delve into the underlying mechanism, offer a step-by-step experimental procedure with field-tested insights, and provide essential safety and troubleshooting information to ensure a successful and reproducible synthesis.
Scientific Foundation: Mechanism and Rationale
The Vilsmeier-Haack reaction proceeds through the formation of a potent electrophile, the Vilsmeier reagent, which then attacks the electron-rich substrate.[4][5] Understanding this mechanism is paramount to appreciating the causality behind the protocol's specific conditions.
Formation of the Vilsmeier Reagent
The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This reaction forms a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[6][7]
Electrophilic Aromatic Substitution
Indoles are electron-rich heteroaromatic systems. The C3 position is particularly nucleophilic, making it the primary site of electrophilic attack. The electron-withdrawing nitro group at the C5 position deactivates the benzene ring but has a less pronounced effect on the pyrrole moiety's reactivity, allowing the formylation to proceed regioselectively at C3. The Vilsmeier reagent, though a relatively weak electrophile, is sufficiently reactive to engage the indole core.[5][7]
Hydrolysis to the Aldehyde
The electrophilic attack results in the formation of an iminium salt intermediate. This intermediate is stable until the reaction mixture is subjected to an aqueous work-up. During this final step, the iminium salt is hydrolyzed, yielding the desired 5-nitro-1H-indole-3-carbaldehyde.[2]
Reaction Mechanism Diagram
Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism on 5-Nitroindole.
Experimental Protocol: Synthesis of 5-Nitro-1H-indole-3-carbaldehyde
This protocol is designed to be a self-validating system, with checkpoints and explanations to guide the researcher.
Materials and Equipment
-
Reagents: 5-nitroindole (≥98%), Phosphorus oxychloride (POCl₃, ≥99%), N,N-Dimethylformamide (DMF, anhydrous, ≥99.8%), Sodium acetate (NaOAc), Dichloromethane (DCM), Methanol (MeOH), Deionized water, Crushed ice.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, heating mantle (with temperature control), rotary evaporator, Buchner funnel and flask, standard laboratory glassware, Thin Layer Chromatography (TLC) plates (silica gel).
Critical Safety Precautions
-
Phosphorus Oxychloride (POCl₃): POCl₃ is highly toxic, corrosive, and reacts violently with water in a highly exothermic reaction.[6][8] It can cause severe burns upon contact and is fatal if inhaled.[9] ALWAYS handle POCl₃ in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and chemical splash goggles with a face shield.[10] Ensure an emergency eyewash and safety shower are immediately accessible.[10]
-
N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and is readily absorbed through the skin. Handle with care in a well-ventilated area.
-
Work-up Procedure: The quenching of the reaction is the most hazardous step. The reaction mixture must be added slowly to ice to manage the heat generated from the hydrolysis of excess POCl₃.[6]
Step-by-Step Methodology
Step 1: Preparation of the Vilsmeier Reagent
-
In a chemical fume hood, place a magnetic stir bar in a dry three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet.
-
Add anhydrous DMF (10 equivalents) to the flask and cool the flask to 0 °C using an ice-water bath.
-
Slowly add POCl₃ (1.5 - 2.0 equivalents) dropwise to the cooled, stirring DMF via the dropping funnel over 30-45 minutes. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the Vilsmeier reagent often results in a yellowish, viscous complex.
Step 2: Formylation of 5-Nitroindole
-
Dissolve 5-nitroindole (1.0 equivalent) in a separate portion of anhydrous DMF.
-
Slowly add the 5-nitroindole solution to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to 60-70 °C and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
Step 3: Reaction Work-up and Product Isolation (CRITICAL STEP)
-
Prepare a large beaker containing a vigorously stirred mixture of crushed ice and water.
-
Crucially, perform a "reverse quench": Cool the reaction mixture down to room temperature and then slowly and carefully pour it into the beaker of crushed ice.[6] This controls the exothermic hydrolysis of excess POCl₃.
-
Once the addition is complete, add a saturated solution of sodium acetate or slowly add solid sodium carbonate to neutralize the acidic mixture until a pH of 6-7 is reached. This will precipitate the crude product.
-
Stir the resulting suspension for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold water to remove inorganic salts, followed by a small amount of cold methanol or ethanol to remove residual impurities.
Step 4: Purification
-
The crude product is often a yellow amorphous solid.[11]
-
For higher purity, the product can be purified via silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane, such as 1:4 MeOH/DCM) or by recrystallization from a suitable solvent like ethanol or ethyl acetate.[11]
-
Dry the purified product under vacuum to yield 5-nitro-1H-indole-3-carbaldehyde.
Quantitative Data and Workflow
Reaction Parameters Summary
| Parameter | Value/Condition | Rationale |
| 5-Nitroindole | 1.0 equivalent | Starting substrate. |
| POCl₃ | 1.5 - 2.0 equivalents | Activates DMF to form the electrophile. Excess ensures complete reaction. |
| DMF | 10 equivalents / Solvent | Acts as both a reagent and a solvent.[1] |
| Temperature (Reagent Prep) | 0 - 5 °C | Controls the exothermic formation of the Vilsmeier reagent. |
| Temperature (Reaction) | 60 - 70 °C | Provides activation energy for the electrophilic substitution. |
| Reaction Time | 2 - 4 hours | Typical duration for completion, should be monitored by TLC. |
| Work-up | Reverse quench into ice, then neutralization | Safely hydrolyzes excess POCl₃ and the iminium intermediate.[6] |
| Expected Yield | ~85% | As reported in literature for similar protocols.[11] |
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow for 5-Nitroindole Formylation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Vilsmeier reagent due to wet DMF or glassware. 2. Insufficient heating (temperature or time). 3. Poor quality of starting materials. | 1. Use anhydrous DMF and thoroughly dry all glassware. 2. Ensure reaction temperature is maintained and extend reaction time. 3. Verify the purity of 5-nitroindole and POCl₃. |
| Formation of Byproducts | 1. Reaction temperature too high, leading to decomposition or side reactions. 2. Diformylation or other secondary reactions. | 1. Maintain careful temperature control during heating. 2. Use the recommended stoichiometry; avoid a large excess of the Vilsmeier reagent. |
| Difficult Product Isolation | 1. Incomplete neutralization during work-up. 2. Product is oily or does not precipitate cleanly. | 1. Carefully check the pH after neutralization. 2. After neutralization, extract the product with an organic solvent (e.g., Ethyl Acetate), then wash, dry, and concentrate. |
Conclusion
The Vilsmeier-Haack reaction is an efficient and reliable method for the C3-formylation of 5-nitroindole, yielding a product of significant synthetic value.[11][12] Adherence to this detailed protocol, particularly the stringent safety measures for handling phosphorus oxychloride and the controlled work-up procedure, is essential for a safe and successful outcome. The provided mechanistic insights and troubleshooting guide are intended to empower researchers to not only replicate this procedure but also to adapt it logically for other substituted indole systems.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. fishersci.com [fishersci.com]
- 11. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biosynce.com [biosynce.com]
Application Notes & Protocols: The 5-Nitroindole Scaffold in Modern Drug Discovery
Introduction: The Strategic Value of the 5-Nitroindole Pharmacophore
The indole ring is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its unique bicyclic aromatic structure allows it to mimic protein components like tryptophan and engage in a variety of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.[2][3] The introduction of a nitro group at the 5-position radically alters the electronic landscape of the indole core. This powerful electron-withdrawing group enhances the scaffold's ability to act as a hydrogen bond donor, modulates its reactivity, and opens new avenues for therapeutic intervention.[4][5] 5-Nitroindole is not merely an intermediate but a strategic pharmacophore that has enabled the development of novel drug candidates across multiple therapeutic areas, including oncology, virology, and infectious diseases.[6]
This guide provides an in-depth exploration of the applications of 5-nitroindole compounds, detailing the mechanistic rationale behind their activity and providing field-tested protocols for their synthesis and evaluation.
Part 1: Anticancer Applications - Targeting Oncogenic Pathways
Substituted 5-nitroindoles have emerged as a potent class of anticancer agents, demonstrating broad-spectrum activity against various cancer cell lines.[4] A primary mechanism involves the stabilization of non-canonical DNA structures known as G-quadruplexes (G4s), particularly within the promoter regions of key oncogenes like c-Myc.[4][7]
Mechanism of Action: c-Myc G-Quadruplex Stabilization
The promoter region of the c-Myc oncogene contains a guanine-rich sequence capable of folding into a G-quadruplex structure, which acts as a silencer element for gene transcription. Certain 5-nitroindole derivatives have been specifically designed to bind and stabilize this G4 structure.[4][5][7] This stabilization prevents the transcriptional machinery from accessing the promoter, leading to the downregulation of c-Myc protein expression.[4][7] The subsequent decrease in c-Myc, a master regulator of cell proliferation, triggers cell cycle arrest and apoptosis in cancer cells.[4][7] Furthermore, these compounds have been shown to increase intracellular reactive oxygen species (ROS), disrupting the redox homeostasis of cancer cells and inducing further oxidative stress-related damage.[4][7]
Caption: Mechanism of 5-Nitroindole Anticancer Activity.
Quantitative Data: Cytotoxicity of 5-Nitroindole Derivatives
The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values against various cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Pyrrolidine-substituted 5-nitroindole | Compound 5 | HeLa (Cervical) | 5.08 ± 0.91 | [4] |
| Pyrrolidine-substituted 5-nitroindole | Compound 7 | HeLa (Cervical) | 5.89 ± 0.73 | [4] |
| 5-Nitroindole-2,3-dione-3-thiosemicarbazone | Compound 4l | HOP-62 (Lung) | log10GI50 < -8.00 | [8] |
| 5-Nitroindole-2,3-dione-3-thiosemicarbazone | Compound 4l | HL-60(TB) (Leukemia) | log10GI50 = -6.30 | [8] |
| 5-Nitroindole-2,3-dione-3-thiosemicarbazone | Compound 4l | MOLT-4 (Leukemia) | log10GI50 = -6.18 | [8] |
Experimental Protocol 1: Synthesis of 5-Nitro-1H-indole-3-carboxaldehyde
This protocol details the crucial formylation of the 5-nitroindole core at the C3 position using the Vilsmeier-Haack reaction, a key step in creating many biologically active derivatives.[4][9]
Rationale: The Vilsmeier-Haack reaction is a reliable method for introducing an aldehyde group onto an electron-rich aromatic ring like indole. The reaction forms a Vilsmeier reagent (a chloroiminium ion) in situ from phosphorus oxychloride (POCl₃) and a substituted amide (DMF), which then acts as the electrophile. Cooling is essential as the formation of the Vilsmeier reagent is highly exothermic.
Materials:
-
5-Nitroindole (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.2 - 1.5 eq)
-
Dichloromethane (DCM)
-
30% Aqueous Sodium Hydroxide (NaOH) solution
-
Crushed ice and cold water
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-nitroindole in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath. This is critical to control the exothermic reaction.
-
Slowly add POCl₃ dropwise to the cooled, stirring solution. Maintain the temperature at or below 5°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).[9]
-
Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. This quenches the reaction and hydrolyzes the intermediate.
-
Neutralize the acidic mixture by the slow, careful addition of a 30% aqueous NaOH solution until the pH is basic (pH > 8). The product typically precipitates as a solid.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove residual salts and DMF.
-
Dry the solid under vacuum to yield the crude 5-nitro-1H-indole-3-carboxaldehyde.[9]
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of DCM and methanol).[4][9]
Part 2: Antiviral Applications - Novel Mechanisms of Inhibition
The 5-nitroindole scaffold has been ingeniously applied in antiviral drug discovery, acting through mechanisms that include lethal mutagenesis and multi-target enzyme inhibition.[10][11][12]
Mechanism of Action 1: Universal Base Analogue & Lethal Mutagenesis
Viruses with RNA-dependent RNA polymerases (RdRPs) often have high mutation rates. Lethal mutagenesis is a therapeutic strategy that pushes this rate beyond a tolerable threshold, causing a catastrophic loss of viral viability.[10] 5-Nitroindole, when incorporated into a ribonucleoside, can function as a "universal base" analogue.[10][13][14] Unlike natural bases, it does not rely on specific hydrogen bonding for pairing. Instead, it stabilizes the duplex primarily through hydrophobic and π-stacking interactions.[13][15] When the 5'-triphosphate of a 5-nitroindole ribonucleoside is incorporated into a replicating viral genome by the viral RdRP, it can pair with any of the four natural bases in the template strand. In subsequent replication rounds, the incorporated 5-nitroindole in the new template strand can then direct the random incorporation of any of the four natural nucleoside triphosphates, accelerating mutagenesis to an unsustainable level.[10]
Caption: Workflow for Viral Inhibition via Lethal Mutagenesis.
Mechanism of Action 2: Multi-Target HIV-1 Inhibition
The complexity of viral replication offers multiple enzymatic targets for inhibition. Certain 5-nitroindole derivatives have been developed as multi-target inhibitors of HIV-1.[12] For example, specific 5-nitro-3-(hydrazineylidene)indolin-2-one derivatives can allosterically inhibit both the RNA-dependent DNA polymerase and the RNase H functions of the HIV-1 reverse transcriptase enzyme.[12] Furthermore, mechanism of action studies revealed that these same compounds could also block the HIV-1 integrase enzyme, demonstrating a powerful multitarget approach that can increase the barrier to the development of drug resistance.[12]
Experimental Protocol 2: HIV-1 Reverse Transcriptase (RT) Activity Assay
This protocol provides a general framework for evaluating the inhibitory activity of 5-nitroindole compounds against the RNA-dependent DNA polymerase (RDDP) function of HIV-1 RT.
Rationale: This assay measures the fundamental activity of reverse transcriptase: synthesizing DNA from an RNA template. A poly(A) template and an oligo(dT) primer are provided, along with radiolabeled or fluorescently tagged deoxythymidine triphosphate (dTTP). Active RT will incorporate the tagged dTTP into a new DNA strand. An effective inhibitor will prevent this incorporation, resulting in a lower signal.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Test compounds (5-nitroindole derivatives) dissolved in DMSO
-
Assay Buffer: Tris-HCl (pH ~8.0), KCl, MgCl₂, DTT
-
Template/Primer: Poly(A)-oligo(dT)
-
[³H]-dTTP or other labeled deoxyribonucleotide triphosphate
-
Unlabeled dTTP
-
EDTA solution to stop the reaction
-
Glass-fiber filters and precipitation solution (e.g., trichloroacetic acid)
-
Scintillation fluid and liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1%).
-
In a microplate, combine the assay buffer, the poly(A)-oligo(dT) template/primer, and the test compound dilution (or vehicle control).
-
Add the mixture of labeled and unlabeled dTTP to each well.
-
Initiate the reaction by adding the HIV-1 RT enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), allowing the polymerization reaction to proceed.[12]
-
Stop the reaction by adding a solution of EDTA.
-
Transfer the reaction mixtures onto glass-fiber filters.
-
Wash the filters with a precipitation solution to remove unincorporated nucleotides, leaving only the newly synthesized, labeled DNA strands bound to the filter.
-
Place the dried filters into scintillation vials with scintillation fluid.
-
Quantify the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Part 3: Antimicrobial & Antiparasitic Applications
The 5-nitroindole scaffold is also a valuable component in the design of agents against bacterial and parasitic pathogens.[1][2] The nitroaromatic functionality is a well-known feature in antimicrobial drugs, often undergoing bioreduction within the target organism to produce cytotoxic radical species.
Mechanism of Action: Hybrid Drug Strategy
A successful strategy in antimicrobial development is the creation of hybrid molecules that combine two or more pharmacophores to achieve a synergistic or multi-target effect.[1] 5-nitroindole has been conjugated with other bioactive scaffolds, such as rhodanine, to create novel compounds with potent antitrypanosomatid activity.[1] In this context, the 5-nitroindole moiety likely contributes via its potential for bioreductive activation, while the rhodanine scaffold is known to interact with multiple biological targets in pathogens.[1] This approach enhances the potential for efficacy and can help circumvent resistance mechanisms.
Experimental Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Assay
This is the standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Rationale: This assay quantifies the potency of a potential antimicrobial drug. By exposing a standardized inoculum of bacteria to a range of drug concentrations, one can identify the precise concentration at which bacterial growth is inhibited. This is a critical parameter for evaluating any new antimicrobial agent.
Materials:
-
Test compounds (5-nitroindole derivatives)
-
Bacterial or fungal strain of interest
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)
-
Positive control (growth, no drug) and negative control (no growth, no bacteria) wells
-
Plate incubator
Procedure:
-
In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth medium. The typical concentration range might be from 256 µg/mL down to 0.5 µg/mL.
-
Prepare a bacterial inoculum and dilute it in the broth so that each well receives a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Add the standardized inoculum to each well containing the test compound. Include a positive control well (inoculum + broth, no drug) and a negative control well (broth only).
-
Seal the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for many bacteria).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
-
Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of the endpoint.
References
- 1. Synthesis and in vitro antitrypanosomatid activity of novel 5-nitroindole-rhodanine conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of a Universal 5-Nitroindole Ribonucleotide and Incorporation into RNA by a Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives inhibit HIV-1 replication by a multitarget mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-nitroindole Oligo Modifications from Gene Link [genelink.com]
- 14. 5-Nitroindole as an universal base analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. blog.biosearchtech.com [blog.biosearchtech.com]
Application Note: A Comprehensive Protocol for the Synthesis of Novel Mannich Bases via 1-BOC-3-formyl-5-nitroindole
Abstract: The Mannich reaction remains a cornerstone of synthetic organic chemistry for forging carbon-carbon bonds and introducing aminomethyl functionalities, which are prevalent in a vast array of pharmaceuticals and natural products.[1][2][3] This application note provides a detailed, field-proven protocol for the three-component Mannich reaction utilizing 1-BOC-3-formyl-5-nitroindole as the aldehyde component. We delve into the mechanistic underpinnings, provide a step-by-step experimental guide, and offer insights into the critical parameters governing the reaction's success. This guide is tailored for researchers in medicinal chemistry and drug development seeking to synthesize novel β-amino carbonyl compounds derived from a highly functionalized indole scaffold.
Introduction: The Strategic Importance of Indole-Based Mannich Bases
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The Mannich reaction provides a direct and atom-economical route to introduce complexity and modulate the pharmacological properties of such scaffolds by installing a β-amino carbonyl moiety.[4][5][6] The resulting Mannich bases are not only valuable final targets but also versatile synthetic intermediates for further elaboration.[5][7]
This protocol focuses on This compound , a substrate with unique electronic and steric features:
-
The Formyl Group (C3): Acts as the electrophilic aldehyde component in the three-component condensation.
-
The Nitro Group (C5): A strong electron-withdrawing group that enhances the electrophilicity of the C3-formyl carbon, potentially accelerating the initial formation of the iminium ion intermediate.
-
The BOC Protecting Group (N1): The tert-butoxycarbonyl (BOC) group serves a critical role by protecting the indole nitrogen.[8][9] This prevents N-alkylation side reactions and maintains the electronic character of the indole ring system, ensuring regiochemical control.[10]
By leveraging this substrate, scientists can access a unique chemical space of Mannich bases decorated with a nitro-indole motif, a feature often explored for antimicrobial and anticancer activities.
Reaction Mechanism: The Electrophilic Aminomethylation Pathway
The Mannich reaction is a classic condensation reaction that proceeds via a well-established three-step mechanism.[4][11][12][13] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting.
-
Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde (this compound) and a secondary amine (e.g., morpholine). This step involves a nucleophilic attack of the amine on the protonated carbonyl, followed by dehydration to yield a highly electrophilic iminium ion.
-
Enol Formation: Concurrently, the active hydrogen compound (a ketone) tautomerizes under acidic conditions to its more nucleophilic enol form.[11][12]
-
Nucleophilic Attack: The enol attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond. Subsequent deprotonation yields the final β-amino carbonyl product, the Mannich base.
Caption: General mechanism of the acid-catalyzed Mannich reaction.
Detailed Experimental Protocol
This protocol describes a representative Mannich reaction between this compound, morpholine, and acetophenone.
Materials and Equipment
-
Reagents: this compound (>97%), Acetophenone (>98%), Morpholine (>99%), Glacial Acetic Acid (ACS grade), Ethanol (anhydrous), Ethyl Acetate (HPLC grade), Hexanes (HPLC grade), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle with temperature control, TLC plates (silica gel 60 F254), rotary evaporator, glass funnel, separatory funnel, column chromatography setup.
Reagent Stoichiometry and Quantities
The following table outlines the quantities for a representative 1 mmol scale reaction.
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 1.0 | 319.29 | 1.0 | 319 mg |
| Acetophenone | 1.2 | 120.15 | 1.2 | 144 mg (140 µL) |
| Morpholine | 1.2 | 87.12 | 1.2 | 105 mg (105 µL) |
| Glacial Acetic Acid (Catalyst) | 0.2 | 60.05 | 0.2 | 12 mg (11.5 µL) |
| Ethanol (Solvent) | - | - | - | 5 mL |
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (319 mg, 1.0 mmol).
-
Reagent Addition: Add anhydrous ethanol (5 mL) to dissolve the starting material. Sequentially add morpholine (105 µL, 1.2 mmol), acetophenone (140 µL, 1.2 mmol), and glacial acetic acid (11.5 µL, 0.2 mmol).
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 78-80 °C) with vigorous stirring.
-
Monitoring Progress: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) every 2-3 hours. Use a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete upon consumption of the limiting reagent (this compound). Typical reaction times are 8-16 hours.
-
Work-up:
-
Once the reaction is complete, cool the flask to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (25 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) to neutralize the acetic acid, followed by brine (15 mL).
-
Causality Note: The basic wash is crucial to deprotonate the aminomethyl group of the product, ensuring it remains in the organic layer and removing the acid catalyst.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., from 10% to 30% ethyl acetate) to isolate the pure Mannich base.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Mannich reaction.
Safety and Handling
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Morpholine and acetic acid are corrosive. Avoid inhalation and skin contact.
-
Organic solvents are flammable. Keep away from ignition sources.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Insufficient heating or inactive catalyst. | Ensure the reaction reaches reflux temperature. Use fresh, high-purity acetic acid or consider a stronger catalyst like HCl (in small amounts). |
| Multiple Side Products | Reaction temperature too high or prolonged heating. | Reduce the reaction temperature slightly or monitor more frequently to stop the reaction upon completion. Consider a milder catalyst. |
| Product lost in aqueous layer | Incomplete neutralization during work-up. | Ensure the aqueous layer is basic (pH > 8) after the sodium bicarbonate wash. Perform an additional extraction of the aqueous layer. |
| BOC group deprotection | Catalyst is too acidic. | Use a milder catalyst like glacial acetic acid as recommended. Avoid strong mineral acids like concentrated HCl or H₂SO₄. |
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of novel Mannich bases from this compound. By carefully controlling stoichiometry, catalytic conditions, and purification procedures, researchers can efficiently generate a diverse library of β-amino carbonyl compounds. These molecules serve as valuable building blocks for drug discovery programs, leveraging the unique electronic properties of the nitro-indole scaffold to explore new avenues in medicinal chemistry.
References
- 1. Synthetic applications of biologically important Mannich bases: An updated review | Open Access Research Journal of Biology and Pharmacy [oarjbp.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. thaiscience.info [thaiscience.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. bhu.ac.in [bhu.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. oarjbp.com [oarjbp.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. byjus.com [byjus.com]
- 12. Mannich reaction - Wikipedia [en.wikipedia.org]
- 13. adichemistry.com [adichemistry.com]
- 14. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-BOC-3-formyl-5-nitroindole
Welcome to the technical support center for the synthesis of 1-BOC-3-formyl-5-nitroindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol based on established methodologies.
Introduction
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The most common method for this transformation is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich indole ring.[1][2][3] While effective, this reaction can be sensitive to several parameters, and achieving a high yield consistently requires careful attention to detail. This guide will address the key factors influencing the success of this synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I improve the yield?
A: Low yields in the Vilsmeier-Haack formylation of 1-BOC-5-nitroindole can be attributed to several factors, from the quality of your reagents to the reaction conditions. Here are the primary areas to investigate:
-
Reagent Quality:
-
DMF Decomposition: N,N-Dimethylformamide (DMF) can decompose over time to form dimethylamine and formic acid.[4] Dimethylamine can react with the Vilsmeier reagent, reducing its availability for the formylation of the indole. Always use anhydrous, high-purity DMF from a freshly opened bottle or freshly distilled DMF. A quick check for decomposition is to smell the DMF; a fishy odor indicates the presence of dimethylamine.[4]
-
POCl₃ Purity: Phosphorus oxychloride (POCl₃) is highly reactive with moisture. Use a fresh bottle or a properly stored and sealed bottle of POCl₃ to ensure its reactivity.
-
-
Reaction Conditions:
-
Moisture: The Vilsmeier-Haack reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[5] Atmospheric moisture can hydrolyze the Vilsmeier reagent and POCl₃, leading to a significant decrease in yield.
-
Temperature Control: The formation of the Vilsmeier reagent (the complex of DMF and POCl₃) is an exothermic reaction. It is crucial to maintain a low temperature (typically 0-5 °C) during the addition of POCl₃ to DMF to prevent uncontrolled reactions and degradation of the reagent.[1][6] After the addition of the indole substrate, the reaction temperature may need to be carefully controlled and optimized. Some protocols suggest allowing the reaction to warm to room temperature and then heating to ensure complete conversion.[1]
-
Reaction Time: The reaction time should be optimized. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to determine the point of maximum product formation and avoid potential side reactions or product degradation from prolonged reaction times.[5][7]
-
-
Work-up Procedure:
-
Hydrolysis: The intermediate iminium salt formed during the reaction needs to be hydrolyzed to the final aldehyde product. This is typically done by quenching the reaction mixture with ice-cold water or a basic solution.[1][8] The pH of the work-up solution should be carefully controlled to avoid decomposition of the product.
-
Issue 2: Formation of Side Products
Q: I am observing significant side products in my reaction mixture, complicating purification. What are these side products and how can I minimize their formation?
A: The most common side product in the formylation of indoles is the corresponding 3-cyanoindole.[5] While the nitro group on your substrate may influence the reaction pathway, the principles of minimizing side products remain the same.
-
3-Cyanoindole Formation: The formation of 3-cyanoindole is believed to occur from the reaction of the aldehyde product with nitrogen-containing impurities (like hydroxylamine or ammonia derivatives) to form an oxime or imine, which then dehydrates to the nitrile.[5]
-
Di-formylation: Although less common for indoles, di-formylation can occur under harsh reaction conditions.
-
Solution: Careful control of stoichiometry and reaction temperature can help to prevent over-reaction.
-
Issue 3: Precipitation During Vilsmeier Reagent Formation
Q: When I add POCl₃ to DMF, a precipitate forms and my stir bar gets stuck. How can I prevent this?
A: The formation of the Vilsmeier reagent is a reaction that can lead to the formation of a solid or a very viscous mixture, which can impede stirring.[9]
-
Controlled Addition: Add the POCl₃ dropwise to the cooled DMF with vigorous stirring. This helps to dissipate the heat of the reaction and maintain a more homogeneous solution.
-
Solvent: While the reaction is typically run in excess DMF, in some cases, the use of a co-solvent like chloroform has been reported to improve handling.[4] However, for this specific synthesis, it is best to first optimize the addition rate and stirring.
-
Mechanical Stirring: For larger scale reactions, switching from a magnetic stir bar to an overhead mechanical stirrer can provide more robust agitation and prevent the stirrer from getting stuck.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction for the formylation of 1-BOC-5-nitroindole?
A1: The Vilsmeier-Haack reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1][2][10]
-
Electrophilic Aromatic Substitution: The electron-rich C3 position of the 1-BOC-5-nitroindole attacks the electrophilic Vilsmeier reagent, forming an iminium intermediate.
-
Hydrolysis: During aqueous work-up, the iminium intermediate is hydrolyzed to yield the 3-formylindole product.[1][11]
Q2: Why is the formylation directed to the C3 position of the indole ring?
A2: The C3 position of the indole ring is the most electron-rich and therefore the most nucleophilic position, making it the preferred site for electrophilic attack.[11] The lone pair of electrons on the indole nitrogen participates in the aromatic system, increasing the electron density at the C3 position.
Q3: Can I use other formylating agents for this reaction?
A3: While the Vilsmeier-Haack reaction is the most common and effective method for the formylation of indoles, other methods do exist. However, for this specific substrate, the Vilsmeier-Haack conditions are well-established and generally provide good yields.
Q4: How should I purify the final product?
A4: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel.[12] The choice of purification method will depend on the purity of the crude product and the scale of the reaction. Some indole derivatives can be sensitive to the acidic nature of silica gel, so using neutralized silica gel or a different stationary phase like alumina might be necessary in some cases.[7]
Experimental Protocol
This protocol is a general guideline for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent quality.
Materials:
-
1-BOC-5-nitroindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
-
Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and condenser
-
Magnetic stirrer or mechanical stirrer
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a three-neck round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stir bar, add anhydrous DMF.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add POCl₃ (typically 1.1 to 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.[6]
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes. The mixture should be a pale yellow to pinkish color.[6]
-
-
Formylation Reaction:
-
Dissolve 1-BOC-5-nitroindole (1 equivalent) in anhydrous DMF or DCM in a separate flask.
-
Add the solution of 1-BOC-5-nitroindole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 40-60 °C. The optimal temperature and time should be determined by monitoring the reaction by TLC. A typical reaction time is 2-4 hours.[1]
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the mixture by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is basic (pH 8-9).
-
The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold water.
-
If the product does not precipitate, extract the aqueous mixture with DCM or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a solvent like ethanol to yield pure this compound.
-
Quantitative Data Summary
| Reagent/Parameter | Molar Ratio (relative to 1-BOC-5-nitroindole) | Typical Conditions | Notes |
| 1-BOC-5-nitroindole | 1.0 | - | Starting material. |
| POCl₃ | 1.1 - 1.5 | Dropwise addition at 0-5 °C | Excess is used to ensure complete reaction. |
| DMF | Solvent/Reagent | Anhydrous | Use high-purity grade. |
| Reaction Temperature | 0-5 °C (initial), then 40-60 °C | Monitor by TLC | Optimization may be required. |
| Reaction Time | 2-4 hours | Monitor by TLC | Varies with temperature and substrate. |
| Expected Yield | >80% | - | Yields can vary based on optimization. |
Visualizations
Reaction Mechanism of Vilsmeier-Haack Formylation
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. researchgate.net [researchgate.net]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
purification techniques for 1-BOC-3-FORMYL-5-NITROINDOLE reaction products
Welcome to the technical support center for the purification of 1-BOC-3-formyl-5-nitroindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the post-reaction work-up and purification of this important synthetic intermediate. My goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
The synthesis of this compound, typically achieved via a Vilsmeier-Haack type formylation of 1-BOC-5-nitroindole, can present several purification challenges. These can range from managing reaction byproducts to ensuring the stability of the acid-labile BOC protecting group. This document provides a structured approach to troubleshooting these issues and offers robust protocols for obtaining a highly pure product.
Purification Workflow Overview
The general strategy for isolating pure this compound from the crude reaction mixture involves an initial aqueous work-up followed by one or more chromatographic or crystallization steps. The specific path depends on the purity of the crude material and the scale of the reaction.
Caption: General purification workflow for this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Q1: My crude product after aqueous work-up is a dark, intractable oil instead of the expected yellow solid. What went wrong?
-
Probable Cause: This issue often points to the presence of significant impurities or residual solvent. The Vilsmeier-Haack reaction, if not properly controlled, can lead to the formation of polymeric or highly colored byproducts.[1] Incomplete reaction or the formation of bis(indolyl)methane derivatives, where the newly formed aldehyde reacts with another indole molecule, can also result in a complex, oily mixture.[1]
-
Recommended Solution:
-
Ensure Complete Quenching: Make sure the reaction is thoroughly quenched, typically with an ice-cold basic solution like sodium bicarbonate or sodium hydroxide, to neutralize all acidic species.
-
Solvent Removal: Be meticulous with solvent removal using a rotary evaporator. High-boiling point solvents like DMF, if used in the reaction, must be thoroughly removed, sometimes requiring high vacuum or co-evaporation with a solvent like toluene.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is poorly soluble but the impurities are more soluble (e.g., hexanes or a mixture of hexanes and ethyl acetate). Use a spatula to scratch the inside of the flask, which can initiate nucleation.
-
Proceed to Chromatography: If trituration fails, the most effective path forward is to dissolve the crude oil in a minimal amount of dichloromethane and purify it directly using flash column chromatography.
-
Q2: I'm performing flash column chromatography, but my compound is not separating well from an impurity. What can I do?
-
Probable Cause: Poor separation on a silica gel column is almost always due to a suboptimal solvent system.[2] The polarity of your eluent may be too high, causing all components to elute too quickly (high Rf values), or too low, resulting in streaking and broad peaks. Another possibility is that your compound is degrading on the silica gel.[3]
-
Recommended Solution:
-
Systematic TLC Analysis: Before running the column, identify the optimal eluent by running thin-layer chromatography (TLC) with various solvent mixtures. Aim for an Rf value for your desired product of approximately 0.3-0.4 to ensure good separation.[3]
-
Adjust Eluent Polarity: If compounds are eluting too close together, try a less polar solvent system or use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
-
Check Compound Stability: To check for stability on silica, spot your crude mixture on a TLC plate, let it sit for 30-60 minutes, and then develop it. If new spots appear or the product spot diminishes, your compound may be sensitive to the acidic nature of silica gel.[3] In this case, you can use deactivated silica (by adding 1-2% triethylamine to your eluent system) or switch to a different stationary phase like alumina.
-
Column Packing: Ensure the column is packed uniformly. Slurry packing is often preferred over dry packing as it minimizes air bubbles and channels, leading to better separation.[2]
-
Q3: My yield after recrystallization is very low. How can I improve it?
-
Probable Cause: Low recovery from recrystallization is typically caused by one of two things: using too much solvent or choosing a solvent in which your product has significant solubility even when cold.[2]
-
Recommended Solution:
-
Use a Minimal Amount of Hot Solvent: The key to good recrystallization is to create a saturated solution at high temperature. Add just enough hot solvent to fully dissolve the crude product. Adding an excess will keep too much of your product dissolved upon cooling.[4]
-
Optimize Solvent Choice: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[2] Test different solvents on a small scale. Common systems for indole derivatives include ethyl acetate/hexanes, ethanol/water, or isopropanol.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities and lead to smaller crystals that are harder to filter.
-
Concentrate the Mother Liquor: If you suspect a significant amount of product remains in the filtrate (mother liquor), you can concentrate it by rotary evaporation and attempt a second recrystallization to recover more material.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the Vilsmeier-Haack formylation of 1-BOC-5-nitroindole?
The Vilsmeier-Haack reaction is generally efficient but can produce several characteristic impurities:
-
Unreacted Starting Material: 1-BOC-5-nitroindole.
-
Bis(indolyl)methane Derivatives: This high molecular weight byproduct forms when the product aldehyde acts as an electrophile and reacts with a molecule of the starting indole under the acidic conditions of the reaction.[1] Maintaining low reaction temperatures and adding the indole to the pre-formed Vilsmeier reagent can minimize this.[1]
-
De-BOC Product: 3-formyl-5-nitroindole. The BOC group is acid-labile, and although the Vilsmeier-Haack conditions are typically mild, some deprotection can occur, especially during a prolonged or heated aqueous work-up with insufficient base.[5][6]
Q2: Is the this compound product stable during purification?
-
BOC Group Stability: The tert-butyloxycarbonyl (BOC) group is a robust protecting group under basic and most nucleophilic conditions, making it compatible with many purification techniques.[7] However, it is sensitive to acid.[5][6] Standard silica gel is slightly acidic and can cause partial deprotection of sensitive substrates, especially with prolonged exposure. If you observe a new, more polar spot on your TLC that corresponds to the deprotected indole, consider using a deactivated stationary phase or a less acidic solvent system.
-
General Indole Stability: Indole derivatives can be susceptible to air oxidation over time, which may be accelerated by light and heat, often leading to colored impurities.[2] It is good practice to store the purified compound in a cool, dark place, and under an inert atmosphere for long-term storage.
Q3: Should I use flash column chromatography or recrystallization to purify my product?
The choice depends on the purity of your crude material.
-
Use Flash Column Chromatography when:
-
The crude product is an oil or a complex mixture with multiple components, as indicated by TLC.
-
The impurities have similar solubility characteristics to the product, making separation by recrystallization difficult.
-
You need the highest possible purity, as chromatography can separate closely related compounds.
-
-
Use Recrystallization when:
-
Your crude product is already a solid and appears relatively clean on TLC (one major product spot with minor impurities).
-
You are working on a large scale, as recrystallization is often more scalable than chromatography.
-
You have identified a suitable solvent system that provides good differential solubility.
-
Experimental Protocols & Data
Protocol: Purification by Flash Column Chromatography
This protocol provides a general procedure for purifying this compound on a silica gel column.
-
Solvent System Selection:
-
Using TLC, test various solvent systems. Start with a 4:1 mixture of Hexane:Ethyl Acetate and gradually increase the polarity.
-
A common and effective system is a gradient of 20% to 50% Ethyl Acetate in Hexanes. Aim for a product Rf of ~0.3.
-
-
Column Preparation:
-
Select a column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of your crude product).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 20% EtOAc in Hexanes).
-
Pour the slurry into the column and allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble products, perform a "dry load": dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column bed.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply pressure (flash chromatography).
-
Begin collecting fractions. Monitor the elution process by collecting small samples from the column outflow and spotting them on a TLC plate.
-
If using a gradient, gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) to elute your product.
-
-
Analysis and Product Isolation:
-
Develop the TLC plates of your collected fractions and visualize the spots (usually under UV light).
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified, solid this compound.
-
Data Presentation: Solvent Systems for Chromatography
The following table provides starting points for developing a solvent system for the column chromatography of this compound on silica gel.
| Solvent System (v/v) | Polarity | Expected Rf of Product | Comments |
| 80:20 Hexane / Ethyl Acetate | Low | ~0.15 - 0.25 | Good for eluting non-polar impurities first. |
| 70:30 Hexane / Ethyl Acetate | Medium | ~0.30 - 0.40 | Often the ideal range for good separation and elution. |
| 50:50 Hexane / Ethyl Acetate | Medium-High | ~0.50 - 0.60 | May be too polar; risk of co-elution with polar byproducts. |
| 98:2 Dichloromethane / Methanol | Medium | ~0.30 - 0.40 | An alternative system if separation is poor in EtOAc/Hexanes. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Troubleshooting Side Products in Reactions of 1-BOC-3-Formyl-5-Nitroindole
Welcome to the technical support center for 1-BOC-3-formyl-5-nitroindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sometimes challenging reagent. Here, we address common issues related to side product formation, offering in-depth explanations and actionable troubleshooting strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of a byproduct that appears to have lost the BOC group. What is causing this, and how can I prevent it?
A1: The tert-butyloxycarbonyl (BOC) protecting group is known for its stability under basic and nucleophilic conditions but is sensitive to acid.[1][2] The loss of the BOC group, or deprotection, is a common issue if the reaction conditions are not carefully controlled.
Causality: The deprotection mechanism is initiated by protonation of the carbonyl oxygen of the BOC group, followed by the loss of a stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide.[2] This process can be inadvertently triggered by:
-
Acidic Reagents or Catalysts: Even trace amounts of strong acids can catalyze the removal of the BOC group.[1][3]
-
Lewis Acids: Some Lewis acids used in synthetic transformations can also facilitate BOC cleavage.[3]
-
Elevated Temperatures: In some cases, prolonged heating can lead to thermal decomposition of the BOC group, although this is less common than acid-catalyzed removal.
-
Acidic Workup Conditions: Using strongly acidic solutions during the workup procedure is a frequent cause of unintended deprotection.
Troubleshooting & Prevention:
| Parameter | Recommendation | Rationale |
| Reagent Purity | Ensure all reagents and solvents are free from acidic impurities. | To prevent inadvertent acid-catalyzed deprotection. |
| Reaction pH | If possible, maintain a neutral or slightly basic pH throughout the reaction. | The BOC group is generally stable to bases.[1][4] |
| Temperature Control | Run reactions at the lowest effective temperature. | To minimize the risk of thermal degradation. |
| Workup Procedure | Use a mild aqueous workup, such as washing with saturated sodium bicarbonate solution. | To neutralize any acidic species before product isolation. |
Protocol for a Mild Aqueous Workup:
-
Upon reaction completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (2 x 20 mL per 100 mL of organic phase).
-
Water (1 x 20 mL).
-
Brine (1 x 20 mL).
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure.
Q2: My reaction involves the reduction of the nitro group. I'm observing a complex mixture of products instead of the desired amine. What are the likely side products?
A2: The reduction of an aromatic nitro group is a stepwise process that can be halted at intermediate stages or lead to condensation byproducts if not properly controlled.[5] The presence of other functional groups on the this compound molecule adds to this complexity.
Potential Side Products & Their Formation:
-
Nitroso Intermediate: Partial reduction can lead to the formation of the corresponding nitrosoindole.
-
Hydroxylamine Intermediate: Further reduction yields the N-hydroxylaminoindole.[6] These intermediates are often reactive and can participate in side reactions.
-
Azo and Azoxy Compounds: Condensation reactions between the nitroso and hydroxylamine intermediates, or between the nitroso intermediate and the final amine product, can form dimeric azo and azoxy species.[7] This is particularly common with reducing agents like LiAlH4 for aromatic nitro compounds.[7]
-
Over-reduction: Harsh reducing conditions might affect the formyl group or the indole ring itself.
Troubleshooting Flowchart for Nitro Group Reduction:
Caption: Troubleshooting workflow for nitro group reduction.
Q3: I am performing a Vilsmeier-Haack type formylation on a related indole, and the reaction is sluggish or gives multiple products. What could be the issue?
A3: While this compound is often the product of a Vilsmeier-Haack reaction, understanding the potential pitfalls of this reaction is crucial when working with similar substrates. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success is highly dependent on the electronic nature of the indole.[8][9]
Common Issues & Solutions:
-
Deactivated Ring System: The presence of electron-withdrawing groups (like the nitro group) on the indole ring deactivates it towards electrophilic attack, potentially making further formylation difficult.[10]
-
Alternative Reaction Sites: While formylation typically occurs at the C3 position of indoles, if this position is blocked, the reaction may proceed at other positions, such as C2 or on the benzene ring, though this is less favorable.[8][11]
-
Formation of Dimeric or Polymeric Byproducts: Under harsh conditions, indoles can polymerize, especially in the presence of strong acids.[12]
Experimental Protocol for Vilsmeier-Haack Formylation of an Activated Indole: This protocol is for the formylation of a generic N-BOC protected indole. Note that for 5-nitroindole, the reaction may require more forcing conditions.
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool a solution of anhydrous N,N-dimethylformamide (DMF, 3 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane) to 0 °C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF solution with vigorous stirring.[9] Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Indole Addition: Dissolve the N-BOC-indole (1 eq.) in anhydrous solvent and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Quenching and Workup: Carefully pour the reaction mixture onto crushed ice and then neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sulfate, and purify by column chromatography.
Q4: I am attempting a condensation reaction with the 3-formyl group, but the yields are low, and I observe starting material decomposition. Why is this happening?
A4: The reactivity of the 3-formyl group can be influenced by the electron-withdrawing nitro group at the 5-position and the bulky BOC group at the 1-position.
Factors Affecting Reactivity and Potential Side Reactions:
-
Reduced Nucleophilicity of the Indole Ring: The electron-withdrawing nitro group decreases the electron density of the entire indole system, which can impact the reactivity of substituents.
-
Steric Hindrance: The N-BOC group can sterically hinder the approach of bulky nucleophiles to the adjacent C2 and the more distant C3-formyl group.
-
Aldol-type Self-Condensation: Under certain basic or acidic conditions, aldehydes can undergo self-condensation reactions.[13]
-
Cannizzaro-type Reactions: In the presence of a strong base and in the absence of enolizable protons, aldehydes can undergo disproportionation to the corresponding alcohol and carboxylic acid.
Strategies for Improving Condensation Reactions:
| Strategy | Details | Rationale |
| Catalyst Choice | Use milder catalysts. For base-catalyzed reactions, consider organic bases like triethylamine or DBU. For acid-catalyzed reactions, use Lewis acids that are less likely to cause BOC deprotection. | To avoid harsh conditions that can lead to side reactions and decomposition. |
| Reaction Conditions | Optimize temperature and reaction time. Use lower temperatures to minimize side reactions. | To improve selectivity and reduce byproduct formation. |
| Use of Activating Agents | For reactions like Wittig or Horner-Wadsworth-Emmons, ensure the ylide is pre-formed and of high quality. | To ensure the desired reaction proceeds efficiently. |
Visualization of Potential Reaction Pathways:
Caption: Reaction outcomes for this compound.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. Indole - Wikipedia [en.wikipedia.org]
- 12. uop.edu.pk [uop.edu.pk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Indole Formylation
Welcome to the Technical Support Center for Indole Formylation. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the formylation of indoles. Our goal is to equip you with the knowledge to optimize your reaction conditions, improve yields, and ensure the regiochemical integrity of your products.
The formyl group is a versatile functional group in organic synthesis, serving as a crucial intermediate in the creation of a wide range of valuable compounds, particularly in the pharmaceutical industry.[1][2] Direct electrophilic formylation is a primary strategy for producing 3-formylindoles.[1] However, classical methods and even modern variations can present unique challenges. This guide will delve into the nuances of common formylation reactions, offering practical, field-proven solutions.
Section 1: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[3][4] The reaction typically employs a Vilsmeier reagent, which is an iminium salt formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[5][6] This electrophilic reagent then reacts with the indole, primarily at the electron-rich C3 position.[7]
Frequently Asked Questions (Vilsmeier-Haack)
Q1: What is the optimal stoichiometry of POCl₃ to DMF for generating the Vilsmeier reagent?
A1: The ideal ratio can vary, but a common starting point is to use a slight excess of POCl₃ relative to DMF. A ratio of 1.5 equivalents of POCl₃ to 1.5 equivalents of DMF is often effective.[8] It's crucial to pre-form the Vilsmeier reagent by slowly adding POCl₃ to chilled DMF (0-5 °C) before introducing the indole substrate.[8] This ensures the complete formation of the electrophilic iminium salt.[5]
Q2: At what temperature should I run the reaction?
A2: Temperature control is critical. The formation of the Vilsmeier reagent should be performed at low temperatures (0-5 °C) to prevent decomposition.[8] The subsequent addition of the indole and the reaction itself are often carried out between 0 °C and room temperature.[2] However, the optimal temperature depends on the reactivity of the specific indole substrate.[6] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the ideal temperature and reaction time.[8]
Q3: My indole has an electron-withdrawing group. Why is the reaction sluggish or not working?
A3: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[4] Electron-withdrawing groups (EWGs) on the indole ring decrease its nucleophilicity, making it less reactive towards the Vilsmeier reagent.[9][10] In such cases, you may need to use more forcing conditions, such as higher temperatures or longer reaction times. However, be aware that harsh conditions can lead to side reactions.[1] For substrates with strong EWGs, alternative, milder formylation methods might be more suitable.[1]
Q4: I am observing a significant amount of a bis(indolyl)methane byproduct. How can I avoid this?
A4: The formation of bis(indolyl)methane derivatives occurs when the desired 3-formylindole product reacts with another molecule of the starting indole under acidic conditions.[2] To minimize this, ensure a controlled addition of the indole to the pre-formed Vilsmeier reagent at a low temperature.[2] This keeps the concentration of free indole low. Also, quenching the reaction promptly after the starting material is consumed can prevent this side reaction from becoming significant.[2]
Troubleshooting Guide (Vilsmeier-Haack)
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Incomplete formation of Vilsmeier reagent. | Ensure slow, dropwise addition of POCl₃ to DMF at 0-5 °C and allow sufficient time for the reagent to form before adding the indole.[8] |
| Low reactivity of the indole substrate (e.g., presence of EWGs).[9][10] | Increase the reaction temperature and/or reaction time. Consider using a stronger Lewis acid if applicable, or explore alternative formylation methods.[1] | |
| Formation of 3-Cyanoindole Byproduct | Presence of nitrogen-containing impurities in reagents or solvents. | Use high-purity, anhydrous solvents and freshly distilled reagents. Ensure the DMF is free from decomposition products.[8] |
| Inappropriate work-up conditions. | Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution instead of ammonia-based solutions.[8] | |
| Diformylation | Excess Vilsmeier reagent. | Use a stoichiometric amount of the Vilsmeier reagent closer to a 1:1 ratio with the indole substrate.[2] |
| Highly activated indole substrate. | Perform the reaction at lower temperatures and for shorter durations.[2] | |
| Polymerization/Resin Formation | High reaction temperatures or prolonged reaction times. | Maintain the lowest effective temperature and monitor the reaction closely to avoid extended heating.[11] |
Experimental Protocol: Vilsmeier-Haack Formylation of Indole
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature does not exceed 5 °C.[8]
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve indole (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.[8]
-
Work-up and Isolation: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Slowly neutralize the mixture to a pH of 7-8 with a saturated sodium bicarbonate solution.[8]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.[8]
Section 2: The Duff Reaction
The Duff reaction is another method for the formylation of aromatic compounds, particularly phenols, but it can also be applied to indoles.[12][13] This reaction uses hexamethylenetetramine (HMT) as the formylating agent in the presence of an acid, typically acetic acid or trifluoroacetic acid.[11][12] Formylation generally occurs at the position ortho to an activating group.[13]
Frequently Asked Questions (Duff Reaction)
Q1: What is the role of the acid in the Duff reaction?
A1: The acid protonates the hexamethylenetetramine, which then decomposes to generate an electrophilic iminium ion. This iminium ion is the active formylating species that attacks the electron-rich indole ring.[13]
Q2: I am getting low yields with the Duff reaction. How can I improve this?
A2: The Duff reaction is often less efficient than the Vilsmeier-Haack reaction.[13] To improve yields, ensure that the indole substrate is sufficiently activated with electron-donating groups.[14] The choice of acid can also be critical. Using a stronger acid like trifluoroacetic acid can sometimes improve the yield.[11] Additionally, optimizing the reaction temperature and time is important.
Q3: Can diformylation occur with the Duff reaction?
A3: Yes, diformylation is a potential side reaction, especially if multiple activated positions are available on the indole ring.[11] To favor mono-formylation, you can try to control the stoichiometry by reducing the amount of HMT used relative to the indole substrate.[11]
Troubleshooting Guide (Duff Reaction)
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Insufficiently activated substrate. | This method works best for indoles with strong electron-donating groups.[13] Consider a different formylation method for deactivated substrates. |
| Inappropriate acid catalyst. | Experiment with different acids, such as acetic acid or trifluoroacetic acid, to find the optimal conditions.[11][12] | |
| Diformylation | Excess HMT. | Carefully control the stoichiometry, using a molar ratio of HMT to substrate that favors mono-formylation.[11] |
| High reaction temperature. | Run the reaction at a lower temperature to improve selectivity. | |
| Complex Mixture of Products | Side reactions due to the acidic conditions. | Monitor the reaction closely and stop it as soon as the desired product is formed. Consider using a milder acid. |
Section 3: The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, but it can also be used for electron-rich heterocycles like indoles.[15][16] The reaction involves treating the substrate with chloroform (CHCl₃) in the presence of a strong base, which generates a dichlorocarbene (:CCl₂) intermediate as the electrophile.[15]
Frequently Asked Questions (Reimer-Tiemann Reaction)
Q1: What is the major product when indole undergoes the Reimer-Tiemann reaction?
A1: The Reimer-Tiemann reaction on indole typically yields indole-3-carboxaldehyde.[16][17] However, an "abnormal" Reimer-Tiemann reaction can also occur, leading to ring expansion and the formation of 3-chloroquinoline as a byproduct.[18]
Q2: The yields of my Reimer-Tiemann reaction are very low. What are the common reasons for this?
A2: Low yields are a known limitation of the Reimer-Tiemann reaction.[18] This can be due to the two-phase reaction system (aqueous base and organic chloroform), which can lead to insufficient mass transfer.[18] Using a phase-transfer catalyst can sometimes improve the yield. The reaction can also be sensitive to the concentration of the base and the reaction temperature.
Q3: How can I suppress the formation of the 3-chloroquinoline byproduct?
A3: The formation of 3-chloroquinoline is an inherent possibility with the Reimer-Tiemann reaction on indoles.[18] Optimizing the reaction conditions, such as using a milder base or a lower reaction temperature, may help to favor the desired formylation product over the ring expansion product. Careful monitoring and purification are crucial.
Troubleshooting Guide (Reimer-Tiemann Reaction)
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Poor mixing of the biphasic system.[15] | Use vigorous stirring or add a phase-transfer catalyst to improve the interaction between the aqueous and organic phases. |
| Decomposition of the product under harsh basic conditions. | Use the minimum effective concentration of base and monitor the reaction to avoid prolonged exposure. | |
| Formation of 3-Chloroquinoline | "Abnormal" Reimer-Tiemann reaction pathway.[18] | This is a competing reaction. Try to optimize conditions (lower temperature, different base) to favor formylation. Careful chromatographic purification will be necessary to separate the products. |
| Dark, Tarry Reaction Mixture | Polymerization and decomposition of the indole or product. | Ensure an inert atmosphere to prevent oxidation. Use purified reagents and solvents. Lowering the reaction temperature might also help. |
Section 4: Modern and Alternative Formylation Methods
While classical methods are well-established, several modern approaches offer milder conditions, better functional group tolerance, and improved sustainability.[1]
-
Boron-Catalyzed Formylation: Using reagents like trimethyl orthoformate with a Lewis acid such as boron trifluoride diethyl etherate (BF₃·OEt₂) provides an efficient and scalable method for C-H formylation under neat and ambient conditions.[1]
-
Iron-Catalyzed C3-Formylation: A novel method utilizes ferric chloride (FeCl₃) as an inexpensive and non-toxic catalyst with formaldehyde and aqueous ammonia, using air as the oxidant. This approach is environmentally benign and scalable.[19]
-
Electrochemically Enabled Formylation: This strategy involves a Mannich-type reaction followed by electrochemical C-N bond cleavage. It offers excellent functional group tolerance and is suitable for late-stage functionalization.[20]
-
Visible-Light-Promoted Formylation: Using a photoredox catalyst like Eosin Y, this method employs tetramethylethylenediamine (TMEDA) as a carbon source and air as an oxidant under mild, visible light conditions, presenting a green alternative.[21]
These modern techniques often circumvent the harsh conditions and hazardous reagents associated with traditional methods.[1]
Visualizing Reaction Mechanisms and Workflows
Vilsmeier-Haack Reaction Mechanism
Caption: Vilsmeier-Haack reaction workflow.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. jk-sci.com [jk-sci.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Duff reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 16. echemi.com [echemi.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. chemistnotes.com [chemistnotes.com]
- 19. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 20. Electrochemically Enabled C3-Formylation and -Acylation of Indoles with Aldehydes [organic-chemistry.org]
- 21. Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst [organic-chemistry.org]
Technical Support Center: Stability and Degradation of 5-Nitroindole Derivatives
Welcome to the technical support center for 5-nitroindole derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with these compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your work with 5-nitroindole derivatives. Each problem is followed by a step-by-step guide to identify the cause and implement a solution.
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
Symptom: You observe additional, unexpected peaks in your chromatogram when analyzing a 5-nitroindole derivative, suggesting the presence of impurities or degradation products.
Possible Causes:
-
Photodegradation due to exposure to light.
-
Hydrolysis due to inappropriate pH of the solvent or buffer.
-
Oxidative or reductive degradation.
-
Thermal degradation from excessive heat.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected peaks.
Detailed Steps:
-
Review Handling Procedures:
-
Light Exposure: Nitroaromatic compounds are often susceptible to photodegradation.[1][2] Ensure that all handling, from weighing to analysis, is performed with minimal light exposure. Use amber glassware, foil-wrapped containers, and work in a dimly lit environment where possible.[3][4]
-
pH of Solutions: The pH of your solvent or buffer can significantly impact the stability of your compound.[5][6] Acidic or basic conditions can catalyze hydrolysis of certain functional groups on your derivative.[6]
-
Solvent Purity: Ensure the solvents used are of high purity and free from contaminants that could react with your compound.
-
-
Perform a Comparative Analysis:
-
Prepare a fresh solution of your 5-nitroindole derivative and analyze it immediately by HPLC/LC-MS.
-
Analyze an older sample that has been stored under your standard conditions.
-
If the unknown peaks are significantly larger or more numerous in the older sample, degradation is the likely cause.
-
-
Conduct a Forced Degradation Study:
| Stress Condition | Typical Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at room temperature or slightly elevated (40-60°C). | Hydrolysis of labile functional groups (e.g., esters, amides) on the derivative.[12] |
| Base Hydrolysis | 0.1 M NaOH at room temperature. | Hydrolysis of labile functional groups.[12] |
| Oxidation | 3% H₂O₂ in a suitable solvent at room temperature. | Oxidation of the indole ring or other susceptible functional groups. |
| Photodegradation | Expose the solution to a calibrated light source (UV and visible light) as per ICH Q1B guidelines.[1][8] | Reduction of the nitro group to a nitroso or amino group; other photochemical reactions.[13] |
| Thermal Degradation | Heat the solid compound or a solution at elevated temperatures (e.g., 60-80°C).[14] | General decomposition. |
-
Identify Degradation Products:
-
Optimize Storage and Handling:
-
Based on the results of your forced degradation study, implement stricter storage and handling conditions. This may include storing solutions at a lower temperature, protecting them from light, or using a specific pH buffer.
-
Issue 2: Poor Reproducibility of Experimental Results
Symptom: You are getting inconsistent results in your biological or chemical assays involving a 5-nitroindole derivative.
Possible Causes:
-
Degradation of the compound in the assay medium.
-
Inconsistent light exposure during the experiment.
-
Interaction with other components in the assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reproducibility.
Detailed Steps:
-
Verify Stock Solution Integrity:
-
Always prepare fresh stock solutions if possible. If you must use a stored stock solution, re-analyze its purity and concentration before each experiment.
-
-
Assess Stability in Assay Medium:
-
Incubate your 5-nitroindole derivative in the complete assay medium (without cells or other reactive components) for the duration of your experiment.
-
Take samples at different time points and analyze for degradation by HPLC.
-
If degradation is observed, consider modifying the assay conditions (e.g., shortening the incubation time, adjusting the pH).
-
-
Standardize Light Exposure:
-
Many standard laboratory procedures, such as those involving plate readers, can expose samples to light.[3]
-
Ensure that all samples (including controls) are subjected to the same light conditions. Use opaque plates or cover plates with aluminum foil.
-
-
Include Appropriate Controls:
-
Positive Control: A compound with known and stable activity in your assay.
-
Negative Control: Vehicle control (the solvent your compound is dissolved in).
-
Compound-Only Control: Your 5-nitroindole derivative in the assay medium without the biological system to monitor for non-specific degradation.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 5-nitroindole derivatives?
A1: The most common degradation pathways for nitroaromatic compounds, including 5-nitroindole derivatives, are:
-
Photodegradation: The nitro group is highly susceptible to photochemical reactions, often involving its reduction to a nitroso or amino group upon exposure to UV or visible light.[13]
-
Hydrolysis: While the 5-nitroindole core is relatively stable to hydrolysis, substituents on the indole ring or side chains (e.g., esters, amides) can be susceptible to acid- or base-catalyzed hydrolysis.[12]
-
Oxidation: The electron-rich indole ring can be susceptible to oxidation, although the electron-withdrawing nitro group can decrease this reactivity. The specific outcome depends on the oxidizing agent and the other substituents on the molecule.
-
Reduction: The nitro group can be chemically or enzymatically reduced to an amino group. While this may be a desired reaction in some synthetic or biological contexts, it can be an unwanted degradation pathway in others.[17]
Q2: How should I store my 5-nitroindole derivatives?
A2: To ensure the long-term stability of your 5-nitroindole derivatives, follow these storage guidelines:
-
Solid Form: Store in a tightly sealed, amber glass vial in a cool, dark, and dry place. A desiccator can be used to minimize moisture.
-
In Solution: If possible, prepare solutions fresh for each experiment. If you must store solutions, use an inert solvent and store in small aliquots in amber vials at -20°C or -80°C. Protect from light at all times.
Q3: Are there any known incompatibilities I should be aware of?
A3: Be cautious of the following:
-
Strong Reducing Agents: These can reduce the nitro group.
-
Strong Oxidizing Agents: These may lead to the degradation of the indole ring.
-
Extreme pH: Highly acidic or basic conditions may promote hydrolysis of susceptible functional groups on your specific derivative.[6][18]
-
Primary Amines: In some cases, the indole ring can react with primary amines, although this is less common for 5-nitroindole itself.
Q4: My 5-nitroindole derivative is a different color than expected. What does this mean?
A4: 5-Nitroindole and its derivatives are often yellow crystalline solids. A significant change in color (e.g., darkening to brown or black) can be an indication of degradation or the presence of impurities. You should re-analyze the purity of the compound by HPLC and consider re-purification if necessary.
Q5: How can I develop a stability-indicating HPLC method for my 5-nitroindole derivative?
A5: A stability-indicating method is one that can separate the intact drug from its degradation products.[19] To develop such a method:
-
Perform Forced Degradation Studies: Generate degradation products using the stress conditions described in the troubleshooting guide.[7]
-
Method Development: Use a reverse-phase HPLC system with a C18 column as a starting point.[11][20] Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values to achieve separation of the parent compound from all degradation products. A gradient elution is often necessary.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the purity of the parent peak in the presence of its degradants.[19] Coupling your HPLC to a mass spectrometer (LC-MS) is highly recommended for definitive identification of degradation products.[15]
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on a 5-nitroindole derivative.
-
Stock Solution Preparation: Prepare a stock solution of your 5-nitroindole derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Thermal: Place a vial of the stock solution and a vial of the solid compound in an oven at 60°C.
-
Photostability: Place a vial of the stock solution in a photostability chamber and expose it to light according to ICH Q1B guidelines. Include a dark control wrapped in aluminum foil.
-
-
Time Points: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours). If no degradation is observed, the temperature can be increased. The goal is to achieve 5-20% degradation of the parent compound.[8]
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for HPLC analysis.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Identify and quantify the degradation products.
References
- 1. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 4. camlab.co.uk [camlab.co.uk]
- 5. ibisscientific.com [ibisscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 11. kinampark.com [kinampark.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. scielo.br [scielo.br]
- 18. scribd.com [scribd.com]
- 19. ijsdr.org [ijsdr.org]
- 20. Separation of 5-Nitroindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting N-Boc Deprotection of Electron-Deficient Indoles
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the N-Boc deprotection of electron-deficient indole systems. The presence of strong electron-withdrawing groups (EWGs) such as nitro (NO₂), cyano (CN), or halo (F, Cl, Br) moieties significantly alters the reactivity of the indole nitrogen, making standard deprotection protocols unreliable. This resource provides in-depth, field-proven insights and solutions to common experimental hurdles in a direct question-and-answer format.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the difficulty of these transformations.
Q1: Why is my standard TFA/DCM protocol failing for my electron-deficient indole?
Answer: The standard mechanism for acid-catalyzed Boc deprotection begins with the protonation of the carbamate's carbonyl oxygen.[1][2] This initial step is crucial as it weakens the C-O bond, facilitating the departure of the stable tert-butyl cation.[1] However, on an electron-deficient indole, the strong electron-withdrawing effect of substituents like a nitro group deactivates the indole nitrogen.[3] This deactivation reduces the electron density on the nitrogen and, by extension, the basicity of the adjacent Boc group's carbonyl oxygen. Consequently, the carbonyl is more difficult to protonate, leading to a much slower or incomplete reaction under standard conditions (e.g., 25-50% TFA in DCM at room temperature).[3][4]
Q2: What is the primary side reaction to watch for during acidic deprotection of indoles?
Answer: The most common side reaction is the alkylation of the indole ring by the tert-butyl cation generated during the deprotection.[5][6] The tert-butyl cation is a potent electrophile that can attack nucleophilic positions on the indole ring, typically C3.[5] While the indole nucleus is "electron-deficient" overall, it often remains sufficiently nucleophilic to intercept this reactive intermediate. This leads to the formation of a tert-butylated indole byproduct, which will present as a +56 Da mass addition in your mass spectrometry analysis.
Q3: What are "scavengers" and are they necessary for my reaction?
Answer: Scavengers are nucleophilic reagents added to the reaction mixture to trap the reactive tert-butyl cation before it can alkylate your product or starting material.[5] For substrates like tryptophan or other electron-rich indoles, they are essential.[5] For highly deactivated, electron-deficient indoles, the rate of side-product formation may be lower, but it is still a significant risk, especially if forcing conditions (high acid concentration or temperature) are used. Using a scavenger is a prudent measure to ensure a cleaner reaction profile.
Common Scavengers:
-
Triethylsilane (TES): Reduces the tert-butyl cation to isobutane.
-
Thioanisole: Acts as a nucleophilic trap.[7]
-
Water: Can act as a scavenger but may not be compatible with all reaction conditions.
Section 2: Troubleshooting Guide for Common Experimental Failures
This section provides direct answers and protocols for specific issues encountered in the lab.
Problem 1: My reaction is sluggish, incomplete, or fails to start entirely.
Your TLC or LCMS analysis shows predominantly starting material even after several hours. This is the most common failure mode for these substrates.
Root Cause Analysis:
The energy barrier for the initial protonation step is too high for the acid conditions employed. The N-Boc group on your electron-deficient indole is simply not labile enough.
Solution Pathway 1: Intensify Acidic Conditions
If your molecule is stable to stronger acids, this is the most direct approach. Standard TFA is often insufficient.[8]
Recommended Stronger Acid Systems:
| Reagent | Typical Conditions | Pros | Cons |
| Trifluoroacetic Acid (TFA) | 50-100% in DCM, 0 °C to RT | Well-understood, volatile. | Often ineffective for this substrate class. Corrosive.[8] |
| Hydrochloric Acid (HCl) | 4M HCl in Dioxane or generated in situ (AcCl in MeOH) | Potent, often effective. | Non-volatile salt product, potential for chlorination side products. |
| Methanesulfonic Acid (MeSO₃H) | 5-10 equiv. in MeOH or Toluene | Strong, non-volatile, effective. | Difficult to remove, requires careful workup. |
| Phosphoric Acid (H₃PO₄) | Aqueous H₃PO₄ in THF | "Greener" alternative, effective.[9] | Can be slow, requires aqueous workup. |
Detailed Protocol: Deprotection using HCl in Dioxane
-
Preparation: Dissolve the N-Boc electron-deficient indole (1.0 equiv) in a minimal amount of anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: At 0 °C (ice bath), add a solution of 4M HCl in 1,4-dioxane (5-10 equiv) dropwise.
-
Reaction Monitoring: Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor progress every 30-60 minutes by TLC or LCMS. Caution: Gas evolution (CO₂ and isobutylene) will occur. Do not run in a sealed system.[1]
-
Workup: Once the reaction is complete, carefully quench by adding the mixture to a cold, saturated solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: The resulting free indole can be purified by flash column chromatography.
Solution Pathway 2: Thermal Deprotection
For substrates that are acid-sensitive and prone to degradation, avoiding strong protic acids altogether is the best strategy. Thermal methods, particularly in fluorinated alcohol solvents, offer an excellent alternative.[4]
Mechanism: These reactions are believed to proceed via a slow, concerted proton transfer from the solvent, followed by rapid decarboxylation.[4] Solvents like 2,2,2-trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) are particularly effective due to their ability to stabilize intermediates without being strongly acidic.[4]
Detailed Protocol: Thermal Deprotection in TFE
-
Setup: Dissolve the N-Boc indole in 2,2,2-trifluoroethanol (TFE). The concentration is typically in the range of 0.1-0.5 M.
-
Heating: Heat the solution to reflux (TFE boiling point: ~78 °C). For faster reactions, microwave heating can be employed, significantly accelerating the deprotection.[4]
-
Reaction Monitoring: Monitor the reaction by TLC or LCMS until all starting material is consumed. Reactions can take from a few hours to overnight depending on the substrate.
-
Workup: Cool the reaction mixture to room temperature and remove the TFE under reduced pressure. The crude product can often be used directly or purified by chromatography.
Problem 2: My starting material or product is degrading.
You observe multiple new spots on your TLC plate or peaks in your LCMS that do not correspond to the product or tert-butylated side products.
Root Cause Analysis:
Your indole core is sensitive to the harsh conditions required for Boc removal. This is common with substrates bearing other acid-labile functional groups or those susceptible to polymerization/decomposition under strong acid.[10][11]
Solution Pathway 1: Lewis Acid-Mediated Deprotection
Lewis acids coordinate to the carbonyl oxygen, activating it for cleavage without the use of strong Brønsted acids.[12] This can offer greater chemoselectivity.
Recommended Lewis Acid Systems:
| Reagent | Typical Conditions | Pros | Cons |
| Zinc Bromide (ZnBr₂) | CH₂Cl₂, RT | Mild, selective for secondary N-Boc.[13] | May require stoichiometric amounts. |
| Tin(IV) Chloride (SnCl₄) | CH₂Cl₂, 0 °C to RT | Extremely mild and effective.[12] | Moisture sensitive, requires careful handling. |
| Trimethylsilyl Iodide (TMSI) | CH₃CN or DCM, 0 °C | Highly efficient for zwitterionic compounds.[14][15] | Reagent can be expensive and reactive. |
Solution Pathway 2: Basic or Nucleophilic Deprotection
For certain electron-deficient heterocycles, including some indoles, basic conditions can be surprisingly effective.[16] The mechanism involves nucleophilic attack at the carbonyl carbon or deprotonation followed by elimination. A novel method using 3-methoxypropylamine has also been reported for recalcitrant N-Boc heteroarenes.[17]
Detailed Protocol: Deprotection with NaOMe in Methanol
This method is highly substrate-dependent and should be tested on a small scale first.
-
Preparation: Dissolve the N-Boc indole (1.0 equiv) in anhydrous Methanol (MeOH) at room temperature under an inert atmosphere.
-
Reagent Addition: Add a catalytic amount of Sodium Methoxide (NaOMe), either as a solid or a solution in MeOH (e.g., 0.1-0.2 equiv).[17]
-
Reaction Monitoring: Stir at room temperature and monitor closely by TLC/LCMS. The reaction should be complete in a few hours.
-
Workup: Neutralize the reaction with a mild acid (e.g., dilute aq. NH₄Cl). Remove the methanol in vacuo. Extract the residue with an organic solvent, wash with brine, dry, and concentrate. Purify as needed.
Section 3: Visual Guides & Workflows
Standard Acidic N-Boc Deprotection Mechanism
This diagram illustrates the step-by-step pathway for Boc removal under acidic conditions.
Caption: Acid-catalyzed N-Boc deprotection pathway.
Troubleshooting Workflow for Deprotection Failures
Use this decision tree to navigate common experimental outcomes.
References
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. Acids - Wordpress [reagents.acsgcipr.org]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Boc Deprotection - TMSI [commonorganicchemistry.com]
- 15. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bases - Wordpress [reagents.acsgcipr.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Reactions Involving 1-BOC-3-formyl-5-nitroindole
Introduction for the Modern Researcher
Welcome to the dedicated technical support guide for 1-BOC-3-formyl-5-nitroindole. This molecule is a versatile building block in medicinal chemistry and materials science, offering three distinct points for chemical modification: the C3-formyl group, the C5-nitro group, and the indole core itself. However, the interplay between these functional groups—an electron-withdrawing nitro group deactivating the ring and a sensitive aldehyde—presents unique challenges in catalyst selection and reaction optimization.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It moves beyond simple protocol recitation to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Part 1: General Troubleshooting & FAQs
This section addresses broad issues applicable to multiple reaction types involving the title compound.
Q1: My starting material, this compound, has poor solubility in common solvents like DCM and THF. What are my options?
A1: This is a common challenge. The high polarity imparted by the nitro and formyl groups, combined with the planar indole structure, limits solubility in less polar solvents.
-
Recommended Solvents: Consider more polar aprotic solvents such as DMF (N,N-Dimethylformamide), DMAc (N,N-Dimethylacetamide), or NMP (N-Methyl-2-pyrrolidone) . Gentle heating (40-50 °C) can aid dissolution, but always be mindful of the thermal stability of your reactants and catalysts.[1]
-
For Sensitive Reactions: In cases where DMF or DMAc might interfere (e.g., some palladium-catalyzed couplings), solvent systems like dioxane/water or THF/water mixtures can be effective alternatives, particularly for Suzuki-type reactions.
-
Causality: The efficacy of these polar aprotic solvents stems from their high dielectric constants and ability to solvate both the polar functional groups and the aromatic core of the molecule.
Q2: I'm observing significant decomposition of my starting material or product during the reaction, especially under basic conditions. What's happening?
A2: The electron-deficient nature of the 5-nitroindole ring makes it susceptible to nucleophilic attack or degradation under harsh conditions.
-
Thermal Instability: The nitro group can render the molecule sensitive to high temperatures. It's prudent to run a stability test on your starting material under the planned reaction conditions (solvent, base, temperature) without the catalyst to isolate the cause of degradation.[1]
-
Base Sensitivity: The indole N-H proton (if deprotected) is acidic, and strong bases can lead to decomposition. Even with the BOC-protecting group, strong bases like NaOtBu can be problematic. Consider using weaker inorganic bases like Cs₂CO₃, K₃PO₄, or K₂CO₃ . If a strong base is required, lowering the reaction temperature is critical.[1][2]
Q3: Purification by silica gel chromatography is difficult. The product streaks badly. How can I improve this?
A3: Nitro-containing aromatic compounds are notoriously polar and interact strongly with the acidic silanol groups on standard silica gel, leading to poor peak shape and difficult separation.
-
Eluent Modification: Add a small amount of a polar modifier to your eluent system. For neutral or acidic compounds, adding 1-2% methanol or a few drops of acetic acid can sharpen peaks. For basic products, adding 0.5-1% triethylamine to the eluent will neutralize the silica surface and prevent streaking.[1]
-
Alternative Stationary Phases: If problems persist, consider using alumina (basic or neutral) or a reverse-phase C18 column for purification.
Part 2: Transformations at the C3-Formyl Group
The aldehyde functionality is a gateway to a vast array of derivatives. Catalyst choice is paramount to ensure high conversion and selectivity.
Reductive Amination
Q4: I want to perform a reductive amination to synthesize a secondary amine. Which catalytic system is best to avoid reducing the nitro group?
A4: This requires a chemoselective approach. You need a reducing agent that preferentially reduces the imine intermediate over the aromatic nitro group. Harsh reducing agents like H₂ with Pd/C will likely reduce both functionalities.
-
Iridium-Based Catalysts: Modern iridium catalysts are highly effective for one-pot reductive aminations under mild conditions.[3] They typically use formic acid or ammonium formate as the hydrogen source, which is generally compatible with nitro groups.[3]
-
Sodium Triacetoxyborohydride (STAB): NaBH(OAc)₃ is a mild and highly selective reducing agent for imines and is an excellent choice for this transformation. It is generally unreactive towards nitro groups. The reaction is typically run in solvents like dichloroethane (DCE) or THF.
-
Leuckart-Wallach Reaction: This classical method uses formamide or formic acid as both the amine source (for primary amines) and the reducing agent, typically at high temperatures.[4][5] While effective, the conditions can be harsh.
| Catalyst/Reagent System | Solvent | Temperature (°C) | Key Advantages & Considerations |
| [Ir(Cp*)Cl₂]₂ / Formic Acid | Various | 40 - 60 | High activity, mild conditions, good functional group tolerance.[3] |
| NaBH(OAc)₃ / Acetic Acid (cat.) | DCE, THF | Room Temp. | Excellent chemoselectivity, commercially available, easy to handle. |
| Ni-based catalysts / H₂ | Ethanol, THF | 90 - 120 | Requires pressurized H₂, potential for nitro reduction if not optimized.[6] |
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv.) in anhydrous 1,2-dichloroethane (DCE).
-
Amine Addition: Add the desired primary or secondary amine (1.1 - 1.2 equiv.) and a catalytic amount of acetic acid (0.1 equiv.).
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to control any effervescence.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, potentially with a modified eluent as described in Q3.
Henry (Nitroaldol) Reaction
Q5: I am attempting a Henry reaction with nitromethane, but I'm getting low yields and complex mixtures. What catalyst should I use?
A5: The Henry reaction is a base-catalyzed C-C bond formation.[7][8] The choice of base is critical. Strong bases can cause self-condensation of the aldehyde or other side reactions. The reaction is also reversible, which can impact yields.[9]
-
Mild Base Catalysis: Use a mild organic base like triethylamine (TEA) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in catalytic amounts. Using a large excess of the nitroalkane (e.g., using it as the solvent) can help drive the equilibrium towards the product.[9]
-
Asymmetric Catalysis: For enantioselective transformations, chiral metal catalysts are the state-of-the-art. Copper(II)-bis(oxazoline) complexes are frequently used and can provide high levels of stereocontrol.[8][10]
-
Troubleshooting: If you observe the formation of a nitroalkene product, it means the intermediate β-nitro alcohol has undergone elimination. This is often promoted by stronger bases and higher temperatures. Using only a catalytic amount of a weaker base at lower temperatures can help isolate the desired alcohol.[7]
Knoevenagel Condensation
Q6: What are the best catalysts for a Knoevenagel condensation with an active methylene compound like malononitrile?
A6: The Knoevenagel condensation involves a nucleophilic addition followed by dehydration and is typically catalyzed by a weak base.[11]
-
Amine Catalysts: Simple amines like piperidine or β-alanine are classic and effective catalysts.
-
Green Chemistry Approaches: For more environmentally benign conditions, several modern catalysts have been developed.
-
Boric Acid (H₃BO₃): Has been shown to be an effective catalyst for this transformation, offering good yields and easy workup.[12]
-
Catalyst-Free in Water: Under certain conditions, the reaction can be promoted by heating in water, avoiding the need for any catalyst.[13]
-
Solvent-Free: Using environmentally benign amines as catalysts under solvent-free conditions is another green alternative.[14]
-
Caption: Troubleshooting workflow for a low-yielding Knoevenagel condensation.
Part 3: Chemoselective Reduction of the C5-Nitro Group
Converting the C5-nitro group to an amine is a crucial step for further derivatization, such as amide bond formation or participation in cross-coupling reactions. The primary challenge is achieving this reduction without affecting the C3-formyl group.
Q7: I need to reduce the nitro group to an amine while preserving the aldehyde. What are the most reliable catalytic methods?
A7: Standard catalytic hydrogenation (e.g., H₂, Pd/C) is often too aggressive and will likely reduce the aldehyde to an alcohol or even a methyl group.[15] Chemoselective methods are essential.
-
Metal-in-Acid Systems: These are the classic, reliable methods for this transformation.
-
Tin(II) Chloride (SnCl₂): A solution of SnCl₂·2H₂O in a solvent like ethanol or ethyl acetate is a very mild and effective system for reducing aromatic nitro groups in the presence of aldehydes.[15]
-
Iron Powder in Acetic Acid or with NH₄Cl: Fe/AcOH or Fe/NH₄Cl in an alcohol/water mixture is another inexpensive and highly selective method.[15]
-
-
Metal-Free Reduction: Modern methods offer alternatives that avoid heavy metal waste.
-
Bis(pinacolato)diboron (B₂(OH)₄): This reagent, catalyzed by 4,4'-bipyridine, can achieve rapid and highly chemoselective reduction of aromatic nitro groups at room temperature, tolerating aldehydes, nitriles, and halides.[16]
-
Trichlorosilane (HSiCl₃): In the presence of a tertiary amine, HSiCl₃ provides a mild, metal-free reduction of nitro groups with broad functional group compatibility.[17]
-
Caption: Decision tree for selecting a chemoselective nitro reduction method.
Part 4: Cross-Coupling Reactions on the Indole Core
While the parent molecule lacks a leaving group for traditional cross-coupling, this section provides guidance for derivatives (e.g., a 6-bromo-1-BOC-3-formyl-5-nitroindole) or for direct C-H activation.
Q8: I have synthesized a 6-bromo derivative and want to perform a Suzuki-Miyaura coupling. What palladium catalyst and ligand should I start with?
A8: The nitrogen atoms in the indole ring can coordinate to and inhibit palladium catalysts, making ligand choice crucial.[18] The electron-withdrawing nature of the nitro and formyl groups will also influence reactivity.
-
Recommended Catalyst System: For Suzuki couplings on electron-deficient N-heterocycles, a common and effective starting point is a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand.
-
Ligands: SPhos , XPhos , or RuPhos are excellent choices that promote the crucial reductive elimination step and stabilize the catalyst.
-
Catalyst: Pre-formed catalysts like Pd(dppf)Cl₂ are also very effective for couplings on similar heterocyclic systems and are often a reliable first choice.[2]
-
-
Base: A moderately strong base like K₂CO₃ or K₃PO₄ is recommended. Stronger bases like NaOtBu could cause decomposition (see Q2).
-
Solvent: A mixture like Dioxane/H₂O or DME/H₂O is standard.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Q9: Can I perform a Buchwald-Hartwig amination on a halogenated version of my indole?
A9: Yes, the Buchwald-Hartwig amination is a powerful tool for forming C-N bonds with aryl halides.[19] As with the Suzuki reaction, ligand selection is paramount to overcome potential catalyst inhibition by the indole nitrogen.
-
Recommended Ligands: For amination of indoles, specific ligands have been developed. DavePhos is a good starting point.[20] More generally, bulky biarylphosphine ligands like XPhos or BrettPhos are often successful as they promote the desired C-N bond formation.[1]
-
Base Selection: This is critical. Strong bases like NaOtBu or LiHMDS are standard for Buchwald-Hartwig reactions but may be too harsh for your substrate.[20] Start with a weaker base like Cs₂CO₃ and screen stronger bases at lower temperatures if the reaction is sluggish.[1]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kanto.co.jp [kanto.co.jp]
- 4. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 5. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 6. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Henry Reaction [organic-chemistry.org]
- 8. Henry reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pure.tue.nl [pure.tue.nl]
- 15. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 17. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Solvent Effects on the Reactivity of 5-Nitroindole-3-carboxaldehyde
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 5-nitroindole-3-carboxaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. The unique electronic properties of this molecule, stemming from the electron-withdrawing nitro group and the aldehyde function on the indole scaffold, make its reactivity highly sensitive to the solvent environment. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during its use, ensuring the success and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Solubility & Stability
This section addresses common initial queries regarding the handling and properties of 5-nitroindole-3-carboxaldehyde.
Question 1: What are the recommended solvents for dissolving 5-nitroindole-3-carboxaldehyde?
Answer: The solubility of 5-nitroindole-3-carboxaldehyde is dictated by its moderately polar structure. It is a light yellow to yellow powder under standard conditions[1].
-
High Solubility: Generally observed in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN). These solvents effectively solvate the molecule without interfering with the key reactive sites through hydrogen bonding.
-
Moderate Solubility: Can be achieved in some polar protic solvents like ethanol and methanol, though stability can be a concern (see Question 2). It is also moderately soluble in solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc), especially with gentle heating.
-
Low Solubility: It is poorly soluble in nonpolar solvents like hexanes and diethyl ether, and sparingly soluble in water.
Solubility Summary Table:
| Solvent | Type | Solubility Profile | Typical Use Case |
| DMSO | Polar Aprotic | High | NMR, Stock Solutions, Reaction Solvent |
| DMF | Polar Aprotic | High | Vilsmeier-Haack Synthesis, Peptide Coupling |
| Acetonitrile | Polar Aprotic | Moderate to High | Nucleophilic Additions, Condensations |
| Methanol/Ethanol | Polar Protic | Moderate | Reductive Aminations (with caution) |
| DCM | Aprotic | Moderate | Chromatography, Workup |
| Water | Polar Protic | Very Low | Reaction Quenching, Extraction |
| Hexanes | Nonpolar | Insoluble | Precipitation, Chromatography Eluent |
Question 2: My 5-nitroindole-3-carboxaldehyde solution changes color over time in methanol. Is it degrading?
Answer: Yes, this is a strong possibility. While moderately soluble, using polar protic solvents like methanol or ethanol can lead to stability issues, especially in the presence of base or upon prolonged heating.
Causality: The indole nitrogen (N-H) is weakly acidic and can be deprotonated. The aldehyde proton can also be abstracted under certain conditions. Protic solvents can facilitate side reactions:
-
Hemiacetal/Acetal Formation: The aldehyde can reversibly react with alcohol solvents to form hemiacetals. In the presence of an acid catalyst, this can proceed to form a full acetal, consuming your starting material.
-
Solvent Adducts: Methanol or other nucleophilic solvents can potentially add to the electron-deficient indole ring, particularly if the reaction conditions promote dearomatization.
Recommendation: For long-term storage or reactions requiring extended heating, prioritize polar aprotic solvents like DMF or acetonitrile. If a protic solvent is required (e.g., for NaBH₄ reductions), use it at low temperatures and for the shortest possible duration.
Part 2: Troubleshooting Guide - Common Synthetic Reactions
This section provides solutions to specific problems encountered during common reactions involving 5-nitroindole-3-carboxaldehyde.
Question 3: My Vilsmeier-Haack formylation to synthesize 5-nitroindole-3-carboxaldehyde is giving a low yield. What's the issue?
Answer: The Vilsmeier-Haack reaction is the standard method for synthesizing this compound from 5-nitroindole[2][3]. Success hinges on the careful management of the Vilsmeier reagent (formed from POCl₃ and DMF) and the reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting Vilsmeier-Haack Synthesis.
Expert Insight: The most common failure point is moisture. Both POCl₃ and the Vilsmeier reagent are extremely water-sensitive. DMF must be anhydrous, as water will consume the reagent and lead to poor yields. The reaction itself uses DMF as both a reagent and a solvent, so its purity is paramount[3].
Question 4: I'm attempting a Knoevenagel condensation, but the reaction is stalled. How can solvent choice improve the outcome?
Answer: The Knoevenagel condensation of 5-nitroindole-3-carboxaldehyde with an active methylene compound (e.g., malononitrile) is highly dependent on the solvent's ability to facilitate both deprotonation of the nucleophile and stabilization of the intermediates.
The Solvent's Dual Role:
-
Polar Aprotic (e.g., Acetonitrile, DMF): These are often the superior choice. They are polar enough to dissolve the reactants and intermediates but do not hydrogen bond with the base catalyst (e.g., piperidine, Et₃N) or the carbanion nucleophile. This leaves the nucleophile "naked" and highly reactive, accelerating the initial carbon-carbon bond formation. Studies on other indole syntheses have shown acetonitrile to be a high-performing solvent, dramatically increasing yields compared to other options[4].
-
Polar Protic (e.g., Ethanol, Methanol): These solvents can be problematic. They form a "solvent cage" around the base and the nucleophile via hydrogen bonding, which significantly dampens their reactivity[5]. While they can stabilize the zwitterionic intermediates, the initial nucleophilic attack is often too slow to be practical.
Comparative Impact of Solvent on Reactivity:
Caption: Protic vs. Aprotic Solvent Effects in Condensations.
Recommendation: Switch your solvent to anhydrous acetonitrile. If solubility is an issue, try DMF. Add a catalytic amount of a base like piperidine or triethylamine and monitor the reaction by TLC.
Question 5: My reductive amination is producing significant amounts of the corresponding alcohol by-product. How do I prevent this?
Answer: This is a classic problem of competing reaction rates: the rate of imine/enamine formation versus the rate of aldehyde reduction. Solvent choice plays a crucial role in controlling this balance.
Causality: The reaction requires a slightly acidic pH to facilitate aldehyde activation and water elimination during imine formation. However, many reducing agents (e.g., NaBH₄, NaBH₃CN) are also highly active under these conditions.
-
Solvent as a pH Modifier and Reactant Separator:
-
Methanol/Ethanol: These are common choices but can be suboptimal. They are protic and can accelerate the direct reduction of the aldehyde, especially with a powerful reducing agent like NaBH₄.
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These aprotic solvents are often superior. They are poor solvents for the reducing agent (like NaBH₃CN or STAB), which often remains as a suspension. The reaction effectively occurs at the interface, allowing the imine to form in the solution phase before it encounters the reducing agent. This temporal separation favors the desired pathway.
-
Recommendation:
-
Switch to an aprotic solvent like DCM or DCE.
-
Use a milder, amine-selective reducing agent like Sodium Triacetoxyborohydride (STAB). It is less reactive towards the aldehyde and more reactive towards the protonated imine intermediate.
-
Add a small amount of acetic acid (1-2 equivalents) to catalyze imine formation.
Part 3: Experimental Protocols
This section provides standardized procedures where solvent choice is a critical parameter for success.
Protocol 1: General Procedure for Knoevenagel Condensation
This protocol is optimized for the reaction of 5-nitroindole-3-carboxaldehyde with malononitrile.
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-nitroindole-3-carboxaldehyde (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (approx. 0.1 M concentration). Stir the mixture until all solids are dissolved. Expert Note: Acetonitrile is chosen for its ability to promote high nucleophile reactivity while dissolving the reactants[4].
-
Reagent Addition: Add malononitrile (1.1 eq) to the solution, followed by piperidine (0.1 eq) as a catalyst.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC (e.g., using 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture or purify by silica gel column chromatography to yield the desired product.
Protocol 2: Assessing Compound Stability in Different Solvents
This protocol helps determine the optimal solvent for a new, untested reaction.
-
Preparation: Prepare three separate NMR tubes. In each tube, dissolve ~5 mg of 5-nitroindole-3-carboxaldehyde in 0.6 mL of the deuterated solvent to be tested (e.g., DMSO-d₆, MeOD-d₄, CDCl₃).
-
Initial Analysis: Acquire a baseline ¹H NMR spectrum for each sample immediately after preparation. Note the chemical shifts and integral values, paying close attention to the aldehyde proton (~10 ppm) and the indole N-H proton (~12-13 ppm in DMSO).
-
Incubation: Store the NMR tubes under the proposed reaction conditions (e.g., room temperature, 50 °C).
-
Monitoring: Re-acquire the ¹H NMR spectra at set time intervals (e.g., 1 hr, 4 hr, 24 hr).
-
Analysis: Compare the spectra over time. Look for:
-
A decrease in the integral of the starting material peaks.
-
The appearance of new, unidentified peaks, which would indicate degradation or side reactions.
-
Significant changes in peak shape or chemical shift.
-
For protic solvents like MeOD, look for the disappearance of the N-H proton signal due to H-D exchange and the appearance of new peaks around 4.5-5.5 ppm, which could indicate acetal formation.
-
This systematic approach provides empirical data to make an informed solvent choice, ensuring the integrity of your starting material throughout the reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Strategic Control of Isomerism in Indole Synthesis
Welcome to the Technical Support Center for Indole Synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of indole chemistry. The formation of isomeric byproducts is a persistent challenge that can significantly impact reaction efficiency, yield, and purification costs. This guide provides in-depth, field-tested insights and practical troubleshooting advice to help you achieve high regioselectivity in your indole synthesis protocols.
I. Frequently Asked Questions (FAQs)
Here we address some of the foundational questions regarding isomeric byproduct formation in common indole syntheses.
Q1: What are the primary drivers of isomeric byproduct formation in classical indole syntheses?
A1: The formation of isomeric byproducts is fundamentally governed by the reaction mechanism and the relative stability of intermediates and transition states. The key drivers include:
-
Regioselectivity of the Key Bond-Forming Step: In many indole syntheses, the cyclization step can occur at different positions on the aromatic ring, leading to regioisomers. For instance, in the Fischer indole synthesis, the choice of which α-carbon of an unsymmetrical ketone forms the new C-C bond determines the final substitution pattern.[1]
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl component can influence the approach of reactants, favoring the formation of the sterically less hindered isomer.[2]
-
Electronic Effects: Electron-donating or electron-withdrawing groups on the starting materials can alter the electron density at different positions of the reacting molecules, thereby influencing the site of electrophilic attack or cyclization. For example, in the Fischer indole synthesis, electron-withdrawing groups can disfavor certain reaction pathways.[3]
-
Reaction Conditions: Factors such as the type and concentration of the acid or base catalyst, solvent polarity, and reaction temperature can significantly alter the reaction pathway and the ratio of isomeric products.[4]
Q2: Which indole synthesis is most prone to forming isomeric mixtures, and which is generally most selective?
A2: This is highly dependent on the specific substrates used. However, some general trends can be observed:
-
Most Prone to Isomeric Mixtures: The Fischer indole synthesis using unsymmetrical ketones is notorious for producing mixtures of regioisomers, as the initial enamine formation can occur on either side of the carbonyl group.[1] The Bischler-Möhlau synthesis can also yield unpredictable mixtures of 2- and 3-aryl indoles depending on the reaction conditions and substrate.[5]
-
Generally More Selective: Modern palladium-catalyzed methods like the Larock indole synthesis often exhibit high regioselectivity, which is largely controlled by the substitution pattern of the starting alkyne.[6] However, even in these reactions, steric and electronic factors can influence the outcome with unsymmetrical alkynes.[7]
Q3: How do I choose the right synthesis strategy to avoid a known isomerization problem with my substrate?
A3: A logical approach to selecting the appropriate synthesis is crucial. The following decision-making workflow can guide your choice:
Caption: Decision workflow for selecting an indole synthesis method.
II. Troubleshooting Guides by Synthesis Type
This section provides specific troubleshooting advice for common indole syntheses where isomeric byproduct formation is a known issue.
A. Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method, but its application to unsymmetrical ketones often leads to mixtures of regioisomers.
Problem: My Fischer indole synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. How can I improve the selectivity?
Root Cause Analysis and Solutions:
The regioselectivity of the Fischer indole synthesis is determined during the formation of the enamine intermediate from the phenylhydrazone. The protonated enamine then undergoes a[8][8]-sigmatropic rearrangement to form the indole.[9] The direction of enamine formation is influenced by steric and electronic factors, as well as the reaction conditions.
-
Catalyst Selection: The choice of acid catalyst is critical. Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[10] The acidity of the medium can influence which enamine intermediate is favored.[1]
-
Troubleshooting Tip: If you are getting a mixture of products, try switching from a Brønsted acid to a Lewis acid, or vice versa. Polyphosphoric acid (PPA) is often effective at high temperatures and can favor the thermodynamically more stable product.[1]
-
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to the different enamine isomers.
-
Troubleshooting Tip: If your reaction in a non-polar solvent like toluene gives poor selectivity, consider a more polar solvent like acetic acid or a high-boiling polar solvent like sulfolane to potentially alter the isomer ratio.[4]
-
-
Steric Control: You can often exploit steric hindrance to direct the formation of the enamine.
-
Experimental Protocol for Steric Control: If your unsymmetrical ketone is, for example, 2-methylcyclohexanone, the enamine will preferentially form on the less substituted carbon. By carefully selecting your starting materials, you can often predict and control the major regioisomer.
-
Case Study: A Failed Fischer Indolization
In some cases, the Fischer indole synthesis fails not because of isomer formation, but due to competing side reactions. A common failure mode is the cleavage of the N-N bond in the enamine intermediate, especially when electron-donating substituents are present on the carbonyl component.[9][11] This leads to the formation of byproducts such as aniline derivatives and fragmentation products of the carbonyl compound.[9]
-
Troubleshooting Tip: If you observe significant amounts of aniline in your crude reaction mixture, it is likely that N-N bond cleavage is occurring. This pathway can be favored over the desired[8][8]-sigmatropic rearrangement.[9] Consider using a milder Lewis acid catalyst (e.g., ZnCl₂) instead of a strong Brønsted acid, as this has been shown to improve the efficiency of cyclizations for substrates prone to this side reaction.[11]
B. Bischler-Möhlau Indole Synthesis
This synthesis involves the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline.[12] It is known for its often harsh reaction conditions and the potential for unpredictable regioselectivity.[13]
Problem: My Bischler-Möhlau synthesis is giving a low yield and a mixture of 2- and 3-arylindoles.
Root Cause Analysis and Solutions:
The mechanism of the Bischler-Möhlau synthesis is complex, with multiple competing pathways that can lead to different isomers.[14] The initially formed α-aminoketone can undergo further reaction with another molecule of aniline to form an imine intermediate, which can then cyclize.[13]
-
Milder Reaction Conditions: The traditional high-temperature conditions often lead to decomposition and side reactions.
-
Troubleshooting Tip: The use of microwave irradiation has been shown to be an effective way to improve yields and shorten reaction times.[13][15] Solvent-free microwave conditions can be particularly effective.[4]
-
Catalyst Modification: The addition of lithium bromide as a catalyst has been reported to enable milder reaction conditions.[15]
-
-
Solvent Choice: The solvent can play a significant role in directing the reaction pathway.
-
Troubleshooting Tip: If a solvent is necessary, consider polar aprotic solvents that can facilitate the reaction without participating in it.[4]
-
C. Madelung Indole Synthesis
The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures to produce indoles.[16] The harsh conditions can be a significant drawback.
Problem: The high temperatures required for my Madelung synthesis are leading to decomposition of my starting material and low yields.
Root Cause Analysis and Solutions:
The classical Madelung synthesis requires a strong base to deprotonate the relatively non-acidic benzylic position of the N-acyl-o-toluidine.[16]
-
Modern Modifications for Milder Conditions: Several modifications have been developed to allow the reaction to proceed at much lower temperatures.
-
Madelung-Houlihan Variation: The use of strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in a solvent like tetrahydrofuran (THF) can allow the reaction to proceed at temperatures as low as -20 to 25 °C.[16]
-
Substrate Modification: Introducing an electron-withdrawing group (e.g., cyano or tosyl) on the benzylic carbon significantly increases its acidity, allowing for the use of milder bases and reaction conditions.[8][17]
-
Experimental Protocol: Modified Madelung Synthesis of 1,2-Disubstituted-3-cyanoindoles [8]
This one-pot, two-step procedure utilizes a cyano group to activate the benzylic position, allowing for milder cyclization conditions.
-
Nucleophilic Substitution: In a screw-cap vial equipped with a magnetic stir bar, charge the starting benzyl bromide (0.5 mmol), potassium cyanide (KCN, 2 mmol, 4 equiv), and dimethyl sulfoxide (DMSO, 1 mL).
-
Transfer the vial to a preheated oil bath at 100 °C and stir for 12 hours.
-
Cyclization: Add 1,5-diazabicyclo[4.3.0]non-5-ene (DBN, 1.5 mmol, 3 equiv) to the reaction mixture and continue stirring at 100 °C for another 12 hours.
-
Work-up: Pour the reaction mixture into water and extract three times with dichloromethane (CH₂Cl₂).
-
Combine the organic layers, wash three times with water, dry over sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
D. Hemetsberger Indole Synthesis
This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester.[18] When using meta-substituted aryl aldehydes, a mixture of 5- and 7-substituted indoles can be formed.
Problem: My Hemetsberger synthesis with a meta-substituted aromatic aldehyde is producing a mixture of the 5- and 7-substituted indole isomers.
Root Cause Analysis and Solutions:
The regioselectivity of the cyclization is determined by which ortho position of the aryl ring the intermediate nitrene inserts into. This can be influenced by both steric and electronic factors, as well as the reaction solvent.
-
Solvent Effects: The solvent can influence the transition state of the nitrene insertion.
-
Troubleshooting Tip: It has been observed that the 5-regioisomer is slightly favored over the 7-regioisomer in non-polar solvents like xylene.[19] While achieving complete selectivity may be difficult, you can try to optimize the ratio by screening different solvents. A more polar solvent might alter the product distribution.
-
Quantitative Data on Regioselectivity in Hemetsberger Synthesis [19]
| meta-Substituent | Solvent | Isomer Ratio (5-substituted : 7-substituted) |
| OMe | Xylene | Slightly favors 5-isomer |
| Cl | Xylene | Slightly favors 5-isomer |
| NO₂ | Xylene | Slightly favors 5-isomer |
E. Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed reaction between an o-haloaniline and an alkyne to form 2,3-disubstituted indoles.[2] While generally highly regioselective, the use of unsymmetrical alkynes can present challenges.
Problem: I am using an unsymmetrical alkyne in my Larock indole synthesis and obtaining a mixture of regioisomers.
Root Cause Analysis and Solutions:
The regioselectivity of the Larock synthesis is determined during the migratory insertion of the alkyne into the aryl-palladium bond.[2] This step is sensitive to both steric and electronic effects of the alkyne substituents.
-
Steric Effects: Contrary to what might be intuitively expected, the larger, more sterically hindering group on the alkyne often ends up adjacent to the newly formed C-C bond (at the 2-position of the indole).[2] This is thought to be due to the larger group preferring to interact with the longer C-Pd bond during the insertion step.[2]
-
Ligand Effects: The choice of phosphine ligand on the palladium catalyst can influence the regioselectivity. Bulky phosphine ligands can be used to lower reaction temperatures and improve selectivity.[6]
-
Catalyst System: The use of N-heterocyclic carbene (NHC)-palladium complexes has been shown to provide good yields and high regioselectivity.[20]
Experimental Protocol: Regioselective Larock Indole Synthesis [21]
This protocol is optimized for the reaction of o-bromoanilines with alkynes, which can be challenging under standard Larock conditions.
-
Reaction Setup: In a glovebox, combine the o-bromoaniline (1.0 equiv), the alkyne (2.0 equiv), and Pd[P(tBu)₃]₂ (5 mol %) in a vial.
-
Add 1,4-dioxane (to make a 0.2 M solution) and N,N-dicyclohexylmethylamine (Cy₂NMe, 2.5 equiv).
-
Seal the vial and remove it from the glovebox.
-
Reaction: Heat the reaction mixture at 60 °C with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool to room temperature, dilute with an appropriate organic solvent, and purify by column chromatography.
III. The Role of Protecting Groups in Controlling Isomerism
Protecting groups can be a powerful tool to control the regioselectivity of indole syntheses. By temporarily masking a reactive site, you can direct the reaction to the desired position.
Q: How can I use a protecting group to influence the regioselectivity of my indole synthesis?
A: The strategic use of protecting groups can:
-
Block a Reactive Site: By protecting the indole nitrogen, you can prevent N-alkylation and other side reactions at this position.[22]
-
Alter Electronic Properties: An electron-withdrawing protecting group on the nitrogen (e.g., sulfonyl) can decrease the nucleophilicity of the indole ring, which can be useful in controlling subsequent electrophilic substitution reactions.[23]
-
Direct Metallation: Some protecting groups can direct ortho-lithiation, allowing for functionalization at specific positions that might otherwise be inaccessible.
Protecting Group Strategies:
| Protecting Group | Introduction | Removal | Key Advantages/Considerations |
| Tosyl (Ts) | TsCl, base | Strong reducing agents (e.g., Mg/MeOH) or strong base | Very stable, electron-withdrawing. |
| Boc | Boc₂O, base | Acid (e.g., TFA) | Easily removed, but sensitive to acidic conditions. |
| Benzyl (Bn) | BnBr, base | Hydrogenolysis (Pd/C, H₂) | Stable to a wide range of conditions, but requires catalytic reduction for removal. |
| 2-phenylsulfonylethyl | Phenyl vinyl sulfone | Base (e.g., t-BuOK) | Readily removed under basic conditions.[23] |
IV. References
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References
- 1. benchchem.com [benchchem.com]
- 2. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogues Catalyzed by Dinuclear Zinc-ProPhenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. synarchive.com [synarchive.com]
- 13. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 16. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 19. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jocpr.com [jocpr.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Nitroindoles Under Non-Acidic Conditions
Welcome to the technical support center for the synthesis of 3-nitroindoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing a nitro group onto the indole scaffold, specifically at the C3 position, without resorting to harsh acidic conditions. The electron-rich nature and inherent acid sensitivity of the indole nucleus make this a non-trivial transformation, often plagued by polymerization, poor regioselectivity, and low yields under classical nitrating conditions (e.g., HNO₃/H₂SO₄)[1][2].
This resource provides field-proven insights, troubleshooting guides for common experimental hurdles, and detailed protocols to enhance the success and reproducibility of your synthetic work.
Troubleshooting Guide: Common Challenges & Solutions
This section addresses specific issues you may encounter during the non-acidic synthesis of 3-nitroindoles in a practical question-and-answer format.
Problem 1: Low or No Yield of the Desired 3-Nitroindole
Question: I performed the reaction using a non-acidic nitrating agent, but my TLC/LC-MS analysis shows mostly unreacted starting material or a very low yield of the product. What went wrong?
Answer: Low conversion is a frequent challenge and can be attributed to several factors. Let's break down the potential causes and their remedies.
Potential Cause A: Ineffective Nitrating Agent Generation
Many non-acidic methods rely on the in situ generation of a potent electrophilic nitrating species. For instance, a highly effective method involves the reaction of an ammonium nitrate salt with an anhydride, like trifluoroacetic anhydride (TFAA), to produce trifluoroacetyl nitrate (CF₃COONO₂)[3][4][5]. If this species is not generated efficiently, the reaction will not proceed.
-
Expert Insight: The key is the metathesis reaction between the nitrate salt and the anhydride. The choice of both reagents is critical. Ammonium tetramethylnitrate is often preferred due to its solubility and reactivity[6]. Acetic anhydride is generally not reactive enough to form a potent nitrating agent under these conditions[6].
-
Solution:
-
Reagent Quality: Ensure your anhydride (e.g., TFAA) is fresh and has not been hydrolyzed by atmospheric moisture. Use high-purity, dry nitrate salts.
-
Reaction Conditions: The formation of trifluoroacetyl nitrate is typically performed at low temperatures (0-5 °C) to prevent its decomposition before it can react with the indole[6].
-
Stoichiometry: Ensure you are using a slight excess (e.g., 1.1 equivalents) of the nitrate salt relative to the indole substrate[7].
-
Potential Cause B: Steric Hindrance
The steric environment of the indole ring can significantly impact the reaction's success.
-
Expert Insight: Substituents at the C4 position of the indole are known to cause significant steric hindrance, which can impede the approach of the electrophilic nitrating agent to the C3 position. This has been observed to lead to lower yields[3]. In contrast, substituents at the C5, C6, and C7 positions generally have a much smaller impact on the reaction outcome[3][4].
-
Solution:
-
Increase Reaction Time/Temperature: For sterically hindered substrates, cautiously increasing the reaction time or temperature may be necessary. Monitor the reaction closely by TLC to avoid product decomposition.
-
Consider a Different Reagent: While trifluoroacetyl nitrate is effective, other non-acidic nitrating agents like benzoyl nitrate could be explored, although they also present their own challenges[2][8].
-
Potential Cause C: Inappropriate Solvent Choice
The solvent plays a crucial role in reagent solubility and reaction kinetics.
-
Expert Insight: Dichloromethane (DCM) is often a suitable solvent for these reactions. However, optimizing the solvent can sometimes lead to dramatic improvements in yield[7].
-
Solution:
-
Solvent Screening: If yields are poor in DCM, consider screening other anhydrous aprotic solvents.
-
Ensure Anhydrous Conditions: Water in the reaction mixture can consume the anhydride and deactivate the nitrating agent. Always use dry solvents.
-
Troubleshooting Workflow: Low Yield Analysis
Caption: A decision tree for troubleshooting low yields.
Problem 2: Poor Regioselectivity (e.g., C5 or C6-Nitration)
Question: I've successfully nitrated my indole, but I'm getting a mixture of isomers, including significant amounts of nitration on the benzene portion of the ring. How can I improve C3 selectivity?
Answer: This is a classic problem stemming from the fundamental reactivity of the indole nucleus. C3 is the kinetically favored site for electrophilic attack, but under certain conditions, this selectivity is lost.
-
Expert Insight: The primary cause of poor regioselectivity is protonation. Under strongly acidic conditions, the indole C3 position becomes protonated, deactivating the pyrrole ring towards further electrophilic attack. The nitration is then directed to the less-deactivated benzene ring, typically at the C5 position[1][2]. Even trace amounts of acid can compromise C3 selectivity.
-
Solution:
-
Strictly Non-Acidic Conditions: The use of methods like ammonium tetramethylnitrate/TFAA is designed specifically to avoid strong acids and favor C3 nitration[3][5]. Ensure your glassware is free of acid residue.
-
N-Protection: Protecting the indole nitrogen with a group like tert-butoxycarbonyl (Boc) can enhance stability and C3 selectivity by preventing N-protonation pathways that might lead to indole degradation[3].
-
Controlled Temperature: Run the reaction at the recommended low temperature. Higher temperatures can sometimes lower the selectivity of kinetically controlled reactions.
-
Problem 3: Formation of Dark, Insoluble Byproducts (Polymerization)
Question: My reaction turned dark brown/black, and I've crashed out a solid that seems to be an insoluble polymer. What happened?
Answer: Indole and its derivatives are notoriously prone to acid-catalyzed polymerization[1][2]. The formation of a dark, intractable material is a tell-tale sign that this has occurred.
-
Expert Insight: This issue underscores the necessity of non-acidic conditions. The electrophilic nitrating agent, if too harsh, or if any strong acid is present, can initiate a cascade of electrophilic additions between indole molecules, leading to polymer formation.
-
Solution:
-
Verify Non-Acidic Protocol: Double-check that you are not inadvertently introducing an acid source.
-
Use N-Protecting Groups: Protecting the indole nitrogen (e.g., with a Boc group) significantly reduces the tendency for polymerization and is highly recommended, especially for electron-rich indoles[9].
-
Control Reagent Addition: Add the anhydride to the mixture of the indole and nitrate salt slowly at low temperature. This allows the generated nitrating agent to react with the indole before it can build up to a concentration that might promote side reactions.
-
FAQs: Synthesis of 3-Nitroindoles
Q1: Why are traditional acidic nitration methods (HNO₃/H₂SO₄) so problematic for indoles? A: The indole ring is highly sensitive to strong acids. The pyrrole nitrogen can be protonated, but more critically, the C3 position is easily protonated. This protonation deactivates the heterocyclic ring and makes the indole susceptible to polymerization, leading to low yields and complex product mixtures[1][2].
Q2: What is the most reliable non-acidic nitrating agent to start with? A: A highly successful and well-documented system is the in situ generation of trifluoroacetyl nitrate from ammonium tetramethylnitrate and trifluoroacetic anhydride (TFAA) in a solvent like dichloromethane[3][4][5]. This method is mild, metal-free, and shows excellent regioselectivity for the C3 position across a wide range of indole substrates.
Q3: My indole has an electron-withdrawing group (EWG). How will this affect the reaction? A: EWGs deactivate the indole ring towards electrophilic substitution. While the reaction can still proceed, you may need slightly more forcing conditions, such as a longer reaction time or a modest increase in temperature. However, the C3 position remains the favored site of attack.
Q4: Can I perform these non-acidic nitrations on a large (gram) scale? A: Yes. The ammonium tetramethylnitrate/TFAA protocol has been successfully scaled up. One report describes a 100g scale reaction of N-Boc indole, which proceeded with a 91% isolated yield, demonstrating the practical utility of this method[5].
Q5: How do I purify my final 3-nitroindole product? A: Standard silica gel column chromatography is typically effective. The polarity of 3-nitroindoles is moderate, and solvent systems like ethyl acetate/hexanes are commonly used for elution. If you encounter issues with residual starting material, careful optimization of the solvent gradient is key.
Experimental Protocols & Data
Table 1: Comparison of Non-Acidic Nitrating Systems for N-Boc-Indole
| Entry | Nitrate Source | Anhydride | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | NMe₄NO₃ | (CF₃CO)₂O | DCM | 0-5 | 78 | [6] |
| 2 | NBu₄NO₃ | (CF₃CO)₂O | DCM | 0-5 | 56 | [6] |
| 3 | KNO₃ | (CF₃CO)₂O | DCM | 0-5 | Trace | [6] |
| 4 | NMe₄NO₃ | Acetic Anhydride ((Ac)₂O) | DCM | 0-5 | NR | [6] |
| 5 | NMe₄NO₃ | (CF₃SO₂)₂O | DCM | 0-5 | Trace | [6] |
NR = No Reaction
Protocol: Regioselective Synthesis of N-Boc-3-nitroindole[3][5]
This protocol is based on the method developed by Zhao et al. and is a reliable starting point for the C3-nitration of N-protected indoles.
Materials:
-
N-Boc-indole (1.0 mmol, 1.0 equiv)
-
Ammonium tetramethylnitrate (NMe₄NO₃) (1.1 mmol, 1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Anhydride (TFAA)
-
Ice bath, magnetic stirrer, and standard laboratory glassware (oven-dried)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add N-Boc-indole (1.0 mmol) and ammonium tetramethylnitrate (1.1 mmol).
-
Add anhydrous DCM (e.g., 2 mL) to dissolve the solids.
-
Cool the flask to 0 °C using an ice-water bath.
-
While stirring vigorously, add trifluoroacetic anhydride (e.g., 1 mL) dropwise to the cooled solution.
-
Allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain the pure N-Boc-3-nitroindole.
Proposed Reaction Mechanism
The reaction proceeds via an electrophilic aromatic substitution mechanism.
Caption: Proposed mechanism for non-acidic indole nitration.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene-Alkene Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectrum of 1-BOC-3-formyl-5-nitroindole: A Comparative Analysis
In the landscape of drug discovery and organic synthesis, the precise characterization of novel molecules is paramount. For researchers working with indole derivatives, a class of compounds with significant biological activity, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. This guide provides an in-depth analysis of the 1H NMR spectrum of 1-BOC-3-formyl-5-nitroindole, a key intermediate in various synthetic pathways. We will dissect the spectrum, compare it with a relevant analogue, and provide actionable protocols for acquiring high-quality data.
The Structural Context: Understanding Substituent Effects
The 1H NMR spectrum of an aromatic compound like this compound is a direct reflection of its electronic environment. The chemical shifts and coupling constants of the protons on the indole ring are significantly influenced by the electron-withdrawing and electron-donating properties of its substituents.
-
1-BOC Group (tert-Butoxycarbonyl): This bulky protecting group on the indole nitrogen is electron-withdrawing, which generally deshields the protons on the pyrrole ring.
-
3-Formyl Group (-CHO): The aldehyde group is strongly electron-withdrawing and will significantly deshield the adjacent proton at the 2-position and, to a lesser extent, other protons on the ring.
-
5-Nitro Group (-NO2): As a powerful electron-withdrawing group, the nitro substituent will have a pronounced deshielding effect on the protons of the benzene ring, particularly the ortho protons at the 4 and 6 positions.
Comparative 1H NMR Spectral Analysis: this compound vs. 1-BOC-3-formylindole
To truly appreciate the impact of the 5-nitro group, a direct comparison with the 1H NMR spectrum of 1-BOC-3-formylindole is illustrative. The introduction of the nitro group at the 5-position induces significant downfield shifts for the aromatic protons, a key diagnostic feature.
| Proton Assignment | 1-BOC-3-formylindole (CDCl3, 400 MHz) | This compound (Predicted, CDCl3) | Rationale for Predicted Shift |
| H-2 | ~8.1 ppm (s) | ~8.3-8.4 ppm (s) | Minor deshielding from the 5-nitro group. |
| H-4 | ~8.2 ppm (d) | ~8.9-9.0 ppm (d) | Strong deshielding due to the ortho-nitro group. |
| H-5 | ~7.4 ppm (t) | - | Substituted with the nitro group. |
| H-6 | ~7.4 ppm (t) | ~8.3-8.4 ppm (dd) | Significant deshielding from the para-nitro group. |
| H-7 | ~7.9 ppm (d) | ~8.0-8.1 ppm (d) | Moderate deshielding from the meta-nitro group. |
| -CHO | ~10.0 ppm (s) | ~10.1 ppm (s) | Minimal change expected. |
| -BOC (t-Bu) | ~1.7 ppm (s, 9H) | ~1.7 ppm (s, 9H) | Negligible change expected. |
Note: The predicted values for this compound are based on established substituent effects and data from similar nitro-substituted indoles. Actual experimental values may vary slightly.
Experimental Protocol for High-Resolution 1H NMR
Acquiring a clean, high-resolution 1H NMR spectrum is critical for accurate structural elucidation. The following protocol is a self-validating system designed to minimize artifacts and ensure reproducibility.
I. Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity (>95%), as impurities will introduce extraneous peaks and complicate spectral analysis.
-
Solvent Selection: Deuterated chloroform (CDCl3) is a common choice for this class of compounds due to its excellent dissolving power and relatively clean spectral window.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl3. This concentration is optimal for most modern NMR spectrometers.
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as a 0 ppm reference.
-
Dissolution & Transfer: Ensure complete dissolution of the sample. A brief sonication may be necessary. Transfer the solution to a clean, dry 5 mm NMR tube.
II. NMR Spectrometer Setup & Data Acquisition
-
Field Strength: A 400 MHz or higher field spectrometer is recommended to achieve good signal dispersion, especially for resolving the aromatic region.
-
Locking & Shimming: Lock onto the deuterium signal of the CDCl3. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient for a routine 1H spectrum.
-
Number of Scans: 16-32 scans are typically adequate for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient.
-
Acquisition Time (aq): An acquisition time of 3-4 seconds will ensure good resolution.
-
Spectral Width (sw): A spectral width of 12-16 ppm is appropriate to cover the expected chemical shifts.
-
III. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
Phasing: Carefully phase the spectrum to obtain pure absorption peaks.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the spectrum by setting the residual CHCl3 peak to 7.26 ppm.
-
Integration & Peak Picking: Integrate all peaks and accurately pick their chemical shifts.
Visualizing the Workflow
The following diagram illustrates the logical flow of the NMR analysis process, from sample preparation to final data interpretation.
Caption: A streamlined workflow for 1H NMR analysis.
Conclusion
The 1H NMR spectrum of this compound is a rich source of structural information. By understanding the influence of the various substituents and by comparing the spectrum to that of its non-nitrated analogue, researchers can confidently assign the observed signals. Adherence to a rigorous experimental protocol is crucial for obtaining high-quality, reproducible data, which is the bedrock of sound scientific research in drug development and synthetic chemistry.
characterization methods for 1-BOC-3-FORMYL-5-NITROINDOLE derivatives
An In-Depth Comparative Guide to the Characterization of 1-BOC-3-Formyl-5-Nitroindole Derivatives
This guide provides a comprehensive overview and comparison of the essential analytical techniques for the structural elucidation, purity assessment, and physicochemical characterization of this compound derivatives. As crucial intermediates in medicinal chemistry and organic synthesis, the unambiguous characterization of these molecules is paramount for ensuring reproducibility, safety, and efficacy in downstream applications. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical workflows.
The Foundational Pillar: Primary Structure Elucidation
Before assessing purity or physical properties, one must definitively confirm the chemical identity of the synthesized molecule. The following combination of spectroscopic methods provides a synergistic and self-validating approach to confirming the covalent structure of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is the most powerful and indispensable tool for determining the precise arrangement of atoms in an organic molecule. It provides detailed information about the chemical environment, connectivity, and through-space proximity of nuclei.
Expertise & Causality: For a this compound scaffold, both ¹H and ¹³C NMR are required. ¹H NMR confirms the presence and relative positions of protons, while ¹³C NMR verifies the carbon skeleton. The BOC (tert-butyloxycarbonyl) protecting group, the formyl group, and the substitution pattern on the indole ring each produce highly characteristic signals. For instance, the strong electron-withdrawing effects of the nitro and formyl groups cause significant downfield shifts for adjacent aromatic protons, a key diagnostic feature.
Expected ¹H NMR Spectral Features (in CDCl₃, ~400 MHz):
-
BOC Protons: A sharp, intense singlet at ~1.7 ppm, integrating to 9 protons.
-
Formyl Proton: A singlet between 9.9-10.1 ppm.[1]
-
Indole Protons:
-
H2: A singlet around 8.2-8.4 ppm.
-
H4: A doublet of doublets (or doublet) near 8.7-8.9 ppm, highly deshielded by the adjacent nitro group.
-
H6: A doublet of doublets around 8.2-8.3 ppm.
-
H7: A doublet near 7.8-8.0 ppm.
-
Expected ¹³C NMR Spectral Features (in CDCl₃, ~100 MHz):
-
BOC Group: Carbonyl at ~148-150 ppm; Quaternary carbon at ~85-87 ppm; Methyl carbons at ~28 ppm.
-
Formyl Carbon: A distinct signal at ~184-186 ppm.[1]
-
Indole Carbons: Characteristic signals across the aromatic region, with C5 (bearing the nitro group) and C3a showing significant shifts.
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the dried derivative into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often a good first choice for these derivatives due to its solubilizing power and minimal interference in key spectral regions.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (like COSY and HSQC) to confirm proton-proton and proton-carbon connectivities, respectively.
Mass Spectrometry (MS): The Molecular Weight Verdict
Mass spectrometry provides the exact molecular weight of the compound, corroborating the proposed structure. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it determines the elemental composition, leaving little room for ambiguity.
Expertise & Causality: For these derivatives, Electrospray Ionization (ESI) is a common and effective soft ionization technique that typically yields the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺. The fragmentation pattern can also be diagnostic. A characteristic loss of the BOC group (100 Da) or parts of it (e.g., isobutylene, 56 Da) under ionization is a strong indicator of its presence. The nitro group can lead to fragments corresponding to the loss of NO₂ (46 Da) or NO (30 Da).[2]
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: The solution is directly infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to gas-phase ions.
-
Detection: The ions are analyzed by a Time-of-Flight (TOF) mass analyzer, which measures their mass-to-charge ratio (m/z) with high accuracy (typically <5 ppm error).
-
Data Analysis: The measured m/z is compared to the theoretical mass calculated for the elemental formula of the target compound. For C₁₄H₁₄N₂O₅ (the parent compound), the expected [M+H]⁺ is 291.0924.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expertise & Causality: This technique serves as a quick quality check to confirm the presence of the key structural motifs. The spectrum should exhibit strong, characteristic absorption bands for the aldehyde, the nitro group, and the BOC carbonyl. The absence of an N-H stretch (typically ~3300-3400 cm⁻¹) confirms the successful protection of the indole nitrogen.[3]
Key Vibrational Frequencies (cm⁻¹):
-
C=O Stretch (Aldehyde): ~1670-1690 cm⁻¹
-
C=O Stretch (BOC Urethane): ~1730-1750 cm⁻¹
-
NO₂ Asymmetric Stretch: ~1510-1530 cm⁻¹[4]
-
NO₂ Symmetric Stretch: ~1340-1360 cm⁻¹[4]
-
Aromatic C-H Stretch: ~3000-3100 cm⁻¹
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan.
-
Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the infrared spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[5][6]
-
Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Chromatographic Methods: Assessing Purity and Complexity
Once the structure is confirmed, it is critical to determine the purity of the sample. Chromatographic techniques are the gold standard for separating the target compound from impurities, starting materials, and byproducts.
High-Performance Liquid Chromatography (HPLC): The Quantitative Standard
HPLC is the definitive method for determining the purity of non-volatile organic compounds. A reversed-phase (RP-HPLC) method is typically the most suitable for indole derivatives.
Expertise & Causality: The choice of a C18 column is standard for molecules of this polarity. A gradient elution method, typically with water and acetonitrile or methanol as mobile phases, is necessary to ensure the elution of both polar and non-polar impurities.[7][8] An acidic modifier (e.g., 0.1% formic acid or TFA) is often added to the mobile phase to ensure sharp, symmetrical peaks by protonating any acidic or basic sites on the molecule or residual silanols on the column. Detection is most commonly performed with a UV-Vis detector, leveraging the strong chromophore of the nitroindole system (typically monitored at wavelengths like 254 nm or a specific λₘₐₓ).[9]
Experimental Protocol: RP-HPLC Purity Analysis
-
System: A standard HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a solution of the compound in acetonitrile or a mixture of the mobile phase at ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Solid-State Characterization: Defining Physical Form and Stability
The properties of a molecule in the solid state, such as its crystal structure and thermal stability, are critical for formulation, storage, and handling, particularly in pharmaceutical development.
X-ray Crystallography: The Unambiguous 3D Structure
Single-crystal X-ray diffraction (SCXRD) provides the absolute, unambiguous three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry.[10]
Expertise & Causality: While other methods infer the structure, SCXRD directly observes it. This is the ultimate technique to confirm regiochemistry (e.g., the position of the nitro group) and conformation. It is also the only way to definitively identify and characterize different polymorphic forms, which can have vastly different physical properties.[11][12] Growing suitable single crystals can be challenging but is invaluable for reference materials.
Thermal Analysis (DSC/TGA): The Stability Profile
Thermal analysis provides crucial information about the material's response to temperature changes.
-
Differential Scanning Calorimetry (DSC): Measures heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, purity (via melting point depression), and detect phase transitions.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and assess thermal stability. The BOC group is known to be thermally labile, and TGA can quantify the temperature at which it is lost.[13]
Experimental Protocol: DSC/TGA Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan or a ceramic TGA pan.
-
Instrumentation: Place the sample pan and an empty reference pan into the analysis chamber.
-
Method: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from room temperature to a temperature above its expected decomposition.
-
Data Analysis:
-
DSC: The sharp endotherm peak onset is taken as the melting point.
-
TGA: The temperature at which significant mass loss begins is the onset of decomposition. The mass loss percentage should correspond to the loss of specific fragments (e.g., the BOC group).
-
Comparative Summary and Workflow
The choice of characterization method depends on the information required at a specific stage of research or development. The following table compares the primary applications and limitations of each technique.
| Technique | Primary Information Provided | Strengths | Limitations |
| NMR | Covalent structure, atom connectivity | Unrivaled structural detail, non-destructive | Requires soluble sample, relatively low sensitivity |
| HRMS | Elemental composition, molecular weight | High accuracy and sensitivity, confirms formula | Provides little connectivity information, destructive |
| FTIR | Presence of functional groups | Fast, non-destructive, easy to use | Provides limited structural detail, not quantitative |
| HPLC | Purity, quantification, number of components | High resolution, highly quantitative, versatile | Requires method development, destructive |
| SCXRD | Absolute 3D structure, polymorphism | Unambiguous structure, gold standard | Requires high-quality single crystals |
| DSC/TGA | Melting point, thermal stability | Quantitative thermal data, material properties | Provides no structural information, destructive |
Logical Characterization Workflow
A logical workflow ensures that foundational data is collected before more specific analyses are undertaken. This approach maximizes efficiency and minimizes the risk of misinterpretation.
Caption: Logical workflow for the characterization of a novel indole derivative.
References
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole – Oriental Journal of Chemistry [orientjchem.org]
- 5. FTIR and Raman Spectroscopic Investigations of a Norfloxacin/Carbopol934 Polymeric Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction [mdpi.com]
- 8. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations [mdpi.com]
- 13. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 5-Nitroindole and 6-Nitro-1H-indazole-3-carbaldehyde for Drug Development Professionals
An In-Depth Analysis of Two Versatile Heterocyclic Scaffolds
In the landscape of medicinal chemistry and drug development, the selection of appropriate heterocyclic starting materials is a critical decision that profoundly influences the trajectory of a research program. Both 5-nitroindole and 6-nitro-1H-indazole-3-carbaldehyde represent valuable scaffolds, each offering unique reactivity profiles that can be strategically exploited for the synthesis of diverse compound libraries. This guide provides a comprehensive, data-driven comparison of the chemical reactivity of these two molecules, offering insights to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Structural and Electronic Differences
Before delving into specific reactions, it is essential to understand the fundamental structural and electronic distinctions between 5-nitroindole and 6-nitro-1H-indazole-3-carbaldehyde.
| Property | 5-Nitroindole | 6-Nitro-1H-indazole-3-carbaldehyde |
| Molecular Structure | Indole core with a nitro group at the 5-position. | Indazole core with a nitro group at the 6-position and a carbaldehyde at the 3-position. |
| Key Reactive Sites | Pyrrolic ring (C3), benzene ring, N-H proton. | Aldehyde group, indazole ring, N-H proton. |
| Predicted pKa (N-H) | ~15.25[1] | Likely more acidic than 5-nitroindole due to the additional nitrogen and electron-withdrawing aldehyde. |
The presence of the electron-withdrawing nitro group in both molecules significantly deactivates the aromatic systems towards electrophilic attack compared to their unsubstituted parent heterocycles. However, the positioning of the nitro group and the inherent electronic differences between the indole and indazole ring systems lead to distinct reactivity patterns.
Electrophilic Aromatic Substitution: A Tale of Two Rings
Electrophilic aromatic substitution is a cornerstone of heterocyclic chemistry. However, the strong deactivating nature of the nitro group renders both 5-nitroindole and the indazole ring of 6-nitro-1H-indazole-3-carbaldehyde less susceptible to these reactions than their non-nitrated counterparts.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction, a classic method for introducing a formyl group onto an electron-rich aromatic ring, provides a clear point of comparison.
-
5-Nitroindole: The Vilsmeier-Haack reaction on 5-nitro-1H-indole has been reported to yield 5-nitro-1H-indole-3-carbaldehyde in a 60% yield[2]. This demonstrates that despite the deactivating nitro group, the inherent nucleophilicity of the indole C3 position is sufficient for this transformation to occur.
-
6-Nitro-1H-indazole-3-carbaldehyde: Direct formylation of the indazole ring at other positions is generally not a feasible strategy, as the C3 position is already functionalized. The synthesis of this molecule itself relies on a ring transformation from the corresponding 6-nitroindole, as direct Vilsmeier-Haack formylation of indazoles at the C3 position is known to be ineffective[3].
Experimental Protocol: Vilsmeier-Haack Reaction of 5-Nitro-1H-indole [2]
-
To a solution of 5-nitro-1H-indole (1.0 equivalent) in DMF, add the Vilsmeier reagent (prepared from POCl₃ and DMF) at 0 °C.
-
Allow the reaction to stir at room temperature.
-
Upon completion, quench the reaction with an aqueous solution of sodium acetate.
-
Extract the product with an organic solvent, wash with brine, and dry over sodium sulfate.
-
Purify the crude product by silica gel column chromatography to afford 5-nitro-1H-indole-3-carbaldehyde.
Mannich Reaction
The Mannich reaction, which installs an aminomethyl group, is another important electrophilic substitution reaction for indoles. While specific high-yield examples for 5-nitroindole are not readily found in the searched literature, the general principle suggests that the reaction would be significantly more challenging than for unsubstituted indole due to the reduced nucleophilicity of the C3 position. For 6-nitro-1H-indazole-3-carbaldehyde, the primary focus of reactivity is the aldehyde group, and electrophilic substitution on the deactivated indazole ring is not a common synthetic route.
Nucleophilic Reactivity: A Shift in Paradigm
The presence of the electron-withdrawing nitro group opens up possibilities for nucleophilic substitution reactions, a mode of reactivity less common for the parent indole and indazole systems.
Nucleophilic Aromatic Substitution (SNAr)
-
5-Nitroindole: The electron-deficient nature of the benzene portion of the 5-nitroindole ring makes it susceptible to nucleophilic aromatic substitution. For instance, 5-nitro-1H-indole can undergo nucleophilic substitution with sodium azide in DMF to yield the corresponding azide derivative[4].
-
6-Nitro-1H-indazole-3-carbaldehyde: The indazole ring, particularly with the combined electron-withdrawing effects of the nitro group and the aldehyde, is also a candidate for SNAr. However, the primary focus of nucleophilic attack is typically the highly electrophilic aldehyde carbon.
Experimental Protocol: Nucleophilic Aromatic Substitution of 5-Nitro-1H-indole [4]
-
To a solution of 5-nitro-1H-indole (1.0 equivalent) in DMF, add sodium azide (NaN₃).
-
Heat the reaction mixture to facilitate the substitution.
-
After the reaction is complete, cool the mixture and perform an aqueous workup.
-
Extract the product with an organic solvent and purify as necessary.
Reactivity of the Aldehyde Group in 6-Nitro-1H-indazole-3-carbaldehyde
A key distinguishing feature of 6-nitro-1H-indazole-3-carbaldehyde is its aldehyde functionality, which serves as a versatile handle for a wide array of chemical transformations. This aldehyde group is highly electrophilic due to the electron-withdrawing nature of both the nitro group and the indazole ring system.
Common Derivatization Reactions:
-
Reductive Amination: The aldehyde can be readily converted to a secondary amine through reductive amination with a primary amine and a reducing agent like sodium borohydride.
-
Wittig Reaction: The Wittig reaction provides a powerful tool for converting the aldehyde into various alkene derivatives.
-
Condensation Reactions: The aldehyde readily undergoes condensation reactions with a variety of nucleophiles, such as primary amines to form imines, hydroxylamine to form oximes, and hydrazines to form hydrazones[2].
Experimental Protocol: Reductive Amination of 6-Nitro-1H-indazole-3-carbaldehyde
-
Dissolve 6-nitro-1H-indazole-3-carbaldehyde (1.0 equivalent) and a primary amine (1.1 equivalents) in a suitable solvent like methanol.
-
Stir the mixture at room temperature to allow for imine formation.
-
Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction, remove the solvent, and extract the product.
-
Purify the crude product by chromatography.
Comparative Reactivity Summary
| Reaction Type | 5-Nitroindole | 6-Nitro-1H-indazole-3-carbaldehyde | Key Considerations |
| Electrophilic Substitution (e.g., Vilsmeier-Haack) | Moderately reactive at C3 (60% yield for formylation)[2]. | Indazole ring is deactivated and C3 is functionalized. | The indole C3 position remains sufficiently nucleophilic for some electrophilic substitutions despite the nitro group. |
| Nucleophilic Aromatic Substitution | Susceptible to SNAr on the benzene ring[4]. | The aldehyde is the primary site for nucleophilic attack. | The nitro group activates the aromatic systems for nucleophilic attack. |
| Reactions of Functional Groups | N-H deprotonation and subsequent alkylation are possible. | Highly reactive aldehyde group allows for diverse derivatization (reductive amination, Wittig, etc.)[2]. | The aldehyde in the indazole derivative is the most versatile handle for synthetic diversification. |
Logical Workflow and Mechanistic Insights
The differing reactivity profiles can be rationalized by considering the electronic distribution within each molecule.
Caption: Comparative reactivity pathways of 5-nitroindole and 6-nitro-1H-indazole-3-carbaldehyde.
Conclusion for the Practicing Scientist
Both 5-nitroindole and 6-nitro-1H-indazole-3-carbaldehyde are valuable building blocks, but their utility is dictated by their distinct reactivity.
-
Choose 5-Nitroindole when:
-
The synthetic strategy involves electrophilic substitution at the C3 position.
-
Nucleophilic aromatic substitution on the benzene ring is a desired transformation.
-
The goal is to build complexity from the core indole scaffold.
-
-
Choose 6-Nitro-1H-indazole-3-carbaldehyde when:
-
The primary goal is rapid diversification through reactions of the aldehyde group.
-
The indazole core is the desired pharmacophore.
-
The synthetic route benefits from a highly reactive and versatile functional handle for parallel synthesis or the exploration of structure-activity relationships around the 3-position.
-
By understanding these fundamental differences in reactivity, researchers can more effectively design and execute synthetic routes to access novel chemical matter for drug discovery programs.
References
A Senior Application Scientist's Guide to the Formylation of 5-Nitroindole: A Comparative Analysis of Reagent Alternatives
Authored for Researchers, Scientists, and Drug Development Professionals
The introduction of a formyl group onto the indole scaffold is a cornerstone transformation in synthetic organic chemistry, providing a versatile chemical handle for the elaboration of complex molecules. Specifically, 5-nitroindole-3-carboxaldehyde is a critical intermediate in the synthesis of a variety of biologically active compounds. The electron-withdrawing nature of the nitro group at the 5-position deactivates the indole ring, making the choice of formylating agent and reaction conditions paramount to achieving a successful and efficient synthesis. This guide provides an in-depth comparison of alternative reagents for the formylation of 5-nitroindole, grounded in experimental data and mechanistic understanding, to empower researchers in making informed decisions for their synthetic endeavors.
The Predominance of the Vilsmeier-Haack Reaction: A High-Yielding and Regioselective Approach
The Vilsmeier-Haack (V-H) reaction is the most widely employed and well-documented method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[1] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2] This electrophilic species then attacks the electron-rich C3 position of the indole ring.
For the formylation of 5-nitroindole, the Vilsmeier-Haack reaction has been shown to be particularly effective, providing the desired 5-nitroindole-3-carboxaldehyde in high yield. One study reports a yield of 85% for this transformation.[3] The strong electrophilicity of the Vilsmeier reagent is sufficient to overcome the deactivating effect of the nitro group, leading to efficient formylation at the C3 position.
Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which then undergoes electrophilic aromatic substitution with the indole ring. The resulting iminium salt is subsequently hydrolyzed during workup to yield the aldehyde.
Caption: Mechanism of the Vilsmeier-Haack formylation of 5-nitroindole.
Alternative Formylation Reagents: A Comparative Overview
While the Vilsmeier-Haack reaction is a robust method, other formylation reagents can be considered. However, their efficacy for electron-deficient indoles like 5-nitroindole is less documented and may present challenges.
The Duff Reaction: A Generally Inefficient but Viable Alternative
The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formyl carbon source, typically in an acidic medium like acetic or trifluoroacetic acid.[4][5] It is most commonly applied to electron-rich phenols.[4] The reaction proceeds through the formation of an iminium ion intermediate that acts as the electrophile.[4]
While generally considered inefficient, with yields often in the 18-41% range for phenols, the Duff reaction has been successfully applied to the formylation of a 5-nitro-7-azaindole, a substrate with similar electronic properties to 5-nitroindole.[2][6] This suggests its potential applicability, although optimization would likely be required to achieve acceptable yields. A key challenge with electron-deficient substrates is their reduced nucleophilicity, which can hinder the initial electrophilic attack by the relatively weak electrophile generated in the Duff reaction.
The Reimer-Tiemann Reaction: Primarily for Phenols with Potential for Indoles
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, employing chloroform and a strong base to generate dichlorocarbene (:CCl₂) as the reactive electrophile.[7][8][9] While its primary application is for phenols, it has been reported to be effective for other electron-rich heterocycles like pyrroles and indoles.[7][8]
The highly reactive nature of dichlorocarbene could potentially overcome the deactivation by the nitro group in 5-nitroindole. However, the Reimer-Tiemann reaction is notorious for often producing moderate yields (typically 20-60%) and can suffer from a lack of regioselectivity and the formation of byproducts.[10] For indoles, ring-expansion to form quinoline derivatives is a known side reaction.[9]
The Rieche Formylation: An Alternative for Electron-Rich Aromatics
The Rieche formylation employs dichloromethyl methyl ether in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄), to formylate electron-rich aromatic compounds.[11][12] This method can be effective for a range of substrates, but like the Duff reaction, its success with deactivated substrates like 5-nitroindole is not well-established. The reaction mechanism involves the formation of a highly electrophilic dichloromethyl cation, which then attacks the aromatic ring. While potentially reactive enough, the harsh Lewis acidic conditions may not be compatible with all functional groups.
Comparative Data Summary
The following table summarizes the key features of the discussed formylation methods. It is important to note that while a specific, high-yield protocol exists for the Vilsmeier-Haack reaction with 5-nitroindole, data for the other methods on this specific substrate is limited. The provided yield ranges are based on their general application to other substrates and should be considered as indicative.
| Method | Reagents | Typical Substrates | General Yield (%) | Yield on 5-Nitroindole (%) | Key Advantages | Key Disadvantages |
| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich aromatics, indoles | 77 - 95+[2] | 85[3] | High yield, good regioselectivity for indoles. | Use of corrosive and hazardous reagents.[13][14] |
| Duff Reaction | Hexamethylenetetramine (HMTA), Acid | Phenols, electron-rich aromatics | 18 - 41[2] | Not Reported | Inexpensive reagents. | Generally low yields, may require harsh conditions.[4] |
| Reimer-Tiemann | Chloroform (CHCl₃), Strong Base | Phenols, indoles | 20 - 60[10] | Not Reported | Avoids strongly acidic conditions. | Moderate yields, potential for side reactions (e.g., ring expansion).[9] |
| Rieche Formylation | Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄) | Electron-rich aromatics | up to 97[2] | Not Reported | Can be highly efficient for some substrates. | Uses highly toxic and carcinogenic dichloromethyl methyl ether.[15][16] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 5-Nitroindole[3]
This protocol has been demonstrated to provide a high yield of 5-nitroindole-3-carboxaldehyde.
Materials:
-
5-Nitroindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF. Slowly add POCl₃ dropwise to the cooled DMF while maintaining a low temperature (e.g., 0 °C). Stir the mixture for a period to ensure the formation of the Vilsmeier reagent.
-
Formylation: Dissolve 5-nitroindole in anhydrous DMF and add this solution to the prepared Vilsmeier reagent.
-
Reaction: Allow the reaction to proceed. The original study does not specify the exact temperature and time, but a typical Vilsmeier-Haack reaction on an indole might involve stirring at room temperature for a few hours, followed by heating.[1]
-
Work-up: After the reaction is complete, pour the reaction mixture onto crushed ice. Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until alkaline.
-
Isolation and Purification: The product, 5-nitroindole-3-carboxaldehyde, is isolated as a yellow amorphous solid.[3] The crude product is then purified by column chromatography on silica gel using a mixture of methanol and dichloromethane (e.g., 1:4 MeOH/DCM) as the eluent.[3] The reported yield for this procedure is 85%.[3]
Caption: General experimental workflow for the Vilsmeier-Haack formylation.
Safety and Handling Considerations: A Trustworthy Approach
As a Senior Application Scientist, it is my responsibility to emphasize the critical importance of safety in all experimental work. Many of the reagents used in formylation reactions are hazardous and require careful handling.
-
Vilsmeier Reagent: The Vilsmeier reagent is corrosive and moisture-sensitive. Its preparation from POCl₃ and DMF is an exothermic reaction and should be performed with caution, ensuring adequate cooling.[13][14] The reaction also generates HCl gas. All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
Dichloromethyl Methyl Ether (for Rieche Formylation): This reagent is highly toxic, flammable, and a known carcinogen.[15][16][17][18] It should only be handled in a certified chemical fume hood by trained personnel. Stringent safety protocols must be in place to prevent any inhalation, ingestion, or skin contact.
-
Chloroform (for Reimer-Tiemann Reaction): Chloroform is a suspected carcinogen and is toxic. It should be handled with care in a well-ventilated area.
Conclusion and Recommendations
For the formylation of 5-nitroindole, the Vilsmeier-Haack reaction stands out as the most reliable and high-yielding method based on available experimental data.[3] Its ability to effectively formylate the electron-deficient indole ring at the C3 position with good regioselectivity makes it the preferred choice for the synthesis of 5-nitroindole-3-carboxaldehyde.
The Duff and Reimer-Tiemann reactions, while classic formylation methods, are likely to be less efficient for this specific substrate and may require significant optimization to achieve satisfactory results. The Rieche formylation, while potentially effective, involves the use of a highly hazardous reagent, making it a less desirable option from a safety perspective.
Researchers and drug development professionals should prioritize the Vilsmeier-Haack reaction for the synthesis of 5-nitroindole-3-carboxaldehyde, while adhering to strict safety protocols. The alternative methods discussed in this guide may be considered for exploratory purposes or if specific reaction conditions are required that preclude the use of the Vilsmeier-Haack reagents.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. Duff reaction [a.osmarks.net]
- 6. researchgate.net [researchgate.net]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Rieche formylation - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
- 13. researchgate.net [researchgate.net]
- 14. mt.com [mt.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. DICHLORODIMETHYL ETHER, SYMMETRICAL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. fishersci.com [fishersci.com]
- 18. dcfinechemicals.com [dcfinechemicals.com]
A Comparative Guide to the Spectroscopic Profile of tert-butyl 3-formyl-5-nitroindole-1-carboxylate
This guide provides a detailed analysis of the expected spectroscopic data for tert-butyl 3-formyl-5-nitroindole-1-carboxylate, a key intermediate in synthetic organic chemistry and drug discovery. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document leverages a comparative approach. By examining the spectral data of structurally analogous indole derivatives, we can confidently predict and interpret the spectroscopic characteristics of the title compound. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural and electronic properties of this important building block.
Introduction: The Significance of Substituted Indoles
Indole and its derivatives are fundamental heterocyclic scaffolds found in a vast array of natural products and pharmacologically active compounds. The ability to precisely functionalize the indole ring is crucial for the development of new chemical entities. tert-butyl 3-formyl-5-nitroindole-1-carboxylate incorporates three key functional groups that modulate its reactivity and spectroscopic signature: a Boc-protecting group on the indole nitrogen, a formyl group at the C3 position, and a nitro group at the C5 position. Understanding the interplay of these substituents is essential for its effective use in multi-step syntheses.
Predicted Spectroscopic Data for tert-butyl 3-formyl-5-nitroindole-1-carboxylate
The following sections detail the anticipated ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for the target compound. These predictions are derived from the analysis of known data for related molecules and foundational principles of spectroscopic theory.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is expected to provide key information about the aromatic and substituent protons. The chemical shifts are influenced by the electron-withdrawing effects of the formyl and nitro groups, and the steric and electronic effects of the Boc group.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~10.1 | s | - | H-9 (Aldehyde) |
| ~8.8 | d | ~2.0 | H-4 |
| ~8.3 | dd | ~9.0, 2.0 | H-6 |
| ~8.2 | d | ~9.0 | H-7 |
| ~8.0 | s | - | H-2 |
| ~1.7 | s | - | tert-butyl |
Causality of Predicted Shifts: The aldehyde proton (H-9) is expected to be significantly deshielded, appearing at a characteristic downfield shift of around 10.1 ppm. The protons on the benzene ring of the indole nucleus will be influenced by the strongly electron-withdrawing nitro group at C5. Consequently, H-4, H-6, and H-7 are all expected to be shifted downfield compared to the unsubstituted analogue. The singlet for the nine protons of the tert-butyl group will appear in the upfield region, typically around 1.7 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~185 | C-9 (Aldehyde) |
| ~149 | C=O (Boc) |
| ~145 | C-5 |
| ~140 | C-7a |
| ~135 | C-2 |
| ~130 | C-3a |
| ~125 | C-6 |
| ~120 | C-3 |
| ~118 | C-4 |
| ~115 | C-7 |
| ~85 | Quaternary C (Boc) |
| ~28 | CH₃ (tert-butyl) |
Rationale for Assignments: The aldehyde carbonyl carbon (C-9) will be the most downfield signal. The carbonyl of the Boc group will also appear at a significant downfield shift. The presence of the nitro group at C-5 will cause a substantial downfield shift for this carbon and will also influence the shifts of the other aromatic carbons. The quaternary carbon and the methyl carbons of the Boc group will have characteristic chemical shifts in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum is instrumental in identifying the key functional groups present in the molecule.
Table 3: Predicted IR Absorption Frequencies
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980-2950 | Medium | Aliphatic C-H stretch (tert-butyl) |
| ~1735 | Strong | C=O stretch (Boc carbonyl) |
| ~1680 | Strong | C=O stretch (Aldehyde carbonyl) |
| ~1520 & ~1340 | Strong | Asymmetric and symmetric N-O stretch (NO₂) |
| ~1250 | Strong | C-N stretch |
Interpretation of Vibrational Modes: The two distinct carbonyl stretching frequencies for the Boc ester and the aldehyde are key diagnostic peaks. The strong absorptions corresponding to the nitro group are also highly characteristic and confirm its presence.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Assignment |
| 291.09 | [M+H]⁺ |
| 313.07 | [M+Na]⁺ |
| 235.07 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |
| 189.05 | [M - Boc + H]⁺ |
Fragmentation Pathway: In electrospray ionization (ESI), the molecule is expected to be observed as the protonated molecular ion [M+H]⁺ and the sodium adduct [M+Na]⁺. Common fragmentation pathways for Boc-protected compounds include the loss of isobutylene or the entire Boc group.
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted data, this section presents experimental spectroscopic data for closely related indole derivatives.
tert-butyl 3-formyl-1H-indole-1-carboxylate
This compound lacks the nitro group at the C5 position, providing a baseline for understanding the electronic effects of the nitro substituent.
Table 5: Experimental Spectroscopic Data for tert-butyl 3-formyl-1H-indole-1-carboxylate
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 10.1 (s, 1H), 8.3 (d, 1H), 8.2 (s, 1H), 7.9 (d, 1H), 7.4 (m, 2H), 1.7 (s, 9H) |
| IR (solid) | ~1730 cm⁻¹ (C=O, Boc), ~1670 cm⁻¹ (C=O, aldehyde) |
| MS (ESI+) | m/z 246 [M+H]⁺ |
Comparative Insight: The absence of the nitro group results in more upfield chemical shifts for the aromatic protons compared to the predicted values for the 5-nitro derivative. This highlights the strong deshielding effect of the nitro group.
3-Formylindole
This is the parent indole aldehyde without the Boc protecting group.
Table 6: Experimental Spectroscopic Data for 3-Formylindole[1]
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 10.0 (s, 1H), 8.3 (s, 1H, NH), 8.2 (d, 1H), 7.8 (d, 1H), 7.3 (m, 2H) |
| ¹³C NMR (CDCl₃) | δ 185.0, 137.9, 137.5, 125.4, 124.0, 122.9, 121.5, 118.9, 111.9 |
| MS (EI) | m/z 145 [M]⁺ |
Comparative Insight: The presence of the N-H proton is a key difference in the ¹H NMR spectrum. The Boc group in the target compound replaces this labile proton and introduces characteristic signals for the tert-butyl group.
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized protocols for the techniques discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid on the ATR crystal.
-
Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty ATR crystal first.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrument Setup: Use an ESI-MS instrument. Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) to maximize the signal of the ion of interest.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over the desired m/z range.
Visualizing the Spectroscopic Workflow
The following diagram illustrates the logical flow of spectroscopic analysis for structural characterization.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
This guide provides a robust, data-driven framework for understanding the spectroscopic properties of tert-butyl 3-formyl-5-nitroindole-1-carboxylate. By integrating predicted data with comparative analysis of known compounds and standardized experimental protocols, researchers can confidently identify and characterize this versatile synthetic intermediate. The detailed spectroscopic profile presented herein serves as a valuable reference for chemists engaged in the synthesis and application of complex indole derivatives.
References
A Head-to-Head Comparison of 5-Nitroindole and 3-Nitropyrrole as Universal Bases in Oligonucleotide Applications
In the realm of molecular biology and synthetic genomics, the concept of a "universal base" – a nucleotide analogue that can pair with any of the four canonical DNA bases (Adenine, Guanine, Cytosine, and Thymine) with little to no discrimination – holds immense value. Such molecules are critical tools in a variety of applications, from priming PCR on degenerate templates to the design of probes for detecting variable sequences. Among the numerous candidates, 5-nitroindole and 3-nitropyrrole have emerged as prominent non-hydrogen bonding, aromatic stacking universal bases. This guide provides an in-depth, objective comparison of their activities, supported by experimental data, to aid researchers in selecting the optimal universal base for their specific needs.
The Principle of Universal Base Pairing via Aromatic Stacking
Unlike the natural bases that rely on specific hydrogen bond formation for recognition and pairing, 5-nitroindole and 3-nitropyrrole function on a different principle. These aromatic molecules lack the hydrogen bond donor and acceptor groups necessary for specific pairing. Instead, their "universality" stems from their ability to intercalate into the DNA double helix and maintain duplex stability through favorable base-stacking interactions with adjacent nucleotides.[1][2][3] The efficiency of a universal base is therefore largely determined by how well it can mimic the stacking interactions of a natural base pair without introducing significant helical distortion or destabilization.
Comparative Analysis of Performance
Duplex Stability: A Clear Advantage for 5-Nitroindole
A critical parameter for any universal base is its impact on the thermal stability of the DNA duplex. The introduction of a universal base should ideally not lead to a significant decrease in the melting temperature (Tm) of the duplex. In this regard, extensive studies have demonstrated the superiority of 5-nitroindole over 3-nitropyrrole.[4][5]
Comparative melting temperature experiments have consistently shown that oligonucleotides containing 5-nitroindole exhibit higher duplex stability than those with 3-nitropyrrole.[4][5] In fact, 3-nitropyrrole has been found to be considerably destabilizing, especially when multiple substitutions are introduced into an oligonucleotide sequence.[4][5] The order of duplex stability among related nitro-aromatic universal bases has been established as: 5-nitroindole > 4-nitroindole > 6-nitroindole > 3-nitropyrrole.[1] This enhanced stability of 5-nitroindole is attributed to its larger aromatic surface area, which promotes more effective π-stacking interactions within the DNA helix.[2]
| Universal Base | Change in Melting Temperature (ΔTm) per Substitution | Reference |
| 5-Nitroindole | Less destabilizing | [4][5] |
| 3-Nitropyrrole | More destabilizing | [4][5] |
Table 1. Qualitative comparison of the effect of 5-nitroindole and 3-nitropyrrole on duplex melting temperature.
Efficacy in PCR and DNA Sequencing
The performance of universal bases in enzymatic applications such as PCR and DNA sequencing is a crucial test of their utility. Here, the results are more nuanced, but a general trend favoring 5-nitroindole can still be observed.
Studies have shown that the introduction of more than one 3-nitropyrrole residue at dispersed positions in PCR primers significantly reduces their efficiency.[6][7][8][9] Primers containing 5-nitroindole at multiple dispersed locations are also affected, but to a lesser extent.[6][7][8][9] Notably, primers with up to four consecutive 5-nitroindole substitutions have been shown to perform well in both PCR and sequencing reactions.[6][7][8][9] In contrast, consecutive 3-nitropyrrole substitutions are tolerated less effectively.[6][7][8][9]
It is important to note that for both universal bases, their placement within the primer is critical. Substitutions near the 3'-end of a primer are generally more detrimental to polymerase extension than those at the 5'-end or in the middle of the sequence.[2][3]
| Application | 5-Nitroindole Performance | 3-Nitropyrrole Performance | Reference |
| PCR | Tolerates up to four consecutive substitutions. Multiple dispersed substitutions can reduce efficiency. | Multiple dispersed substitutions significantly reduce efficiency. Less tolerant of consecutive substitutions. | [6][7][8][9] |
| DNA Sequencing | Generally performs well with a limited number of substitutions. | Efficiency is significantly reduced with multiple substitutions. | [6][7][8][9] |
Table 2. Performance comparison of 5-nitroindole and 3-nitropyrrole in PCR and DNA sequencing applications.
Experimental Methodologies
Synthesis of Oligonucleotides Containing Universal Bases
The incorporation of 5-nitroindole and 3-nitropyrrole into synthetic oligonucleotides is achieved using standard automated solid-phase DNA synthesis.[10] This process utilizes phosphoramidite chemistry, where the universal base is introduced as a phosphoramidite monomer during the synthesis cycle.[10][11][12]
Figure 1. A simplified workflow for the solid-phase synthesis of oligonucleotides containing a universal base.
Protocol for Oligonucleotide Synthesis:
-
Preparation of the Universal Base Phosphoramidite: The 5-nitroindole or 3-nitropyrrole nucleoside is chemically converted to its 3'-O-(N,N-diisopropylamino)cyanoethylphosphoramidite derivative.[10]
-
Automated Solid-Phase Synthesis: The synthesis is performed on an automated DNA synthesizer.
-
De-blocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain attached to a solid support.
-
Coupling: The universal base phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the growing chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.
-
-
Post-Synthesis Processing:
-
Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all protecting groups are removed, typically with aqueous ammonia.
-
Purification: The final product is purified, commonly by high-performance liquid chromatography (HPLC).
-
Determination of Duplex Thermal Stability (Tm)
The melting temperature (Tm) is the temperature at which half of the double-stranded DNA has dissociated into single strands. It is a direct measure of duplex stability.
Figure 2. Workflow for determining the melting temperature (Tm) of DNA duplexes.
Protocol for Tm Measurement:
-
Sample Preparation: Anneal the oligonucleotide containing the universal base with its complementary strand in a suitable buffer (e.g., saline-sodium citrate buffer).
-
UV-Vis Spectrophotometry: Use a spectrophotometer equipped with a temperature controller to monitor the absorbance of the sample at 260 nm as the temperature is gradually increased.
-
Data Analysis: As the DNA melts, the absorbance at 260 nm increases (hyperchromic effect). The data is plotted as absorbance versus temperature, and the Tm is determined from the midpoint of the resulting sigmoidal curve.
Conclusion and Recommendations
The experimental evidence strongly indicates that 5-nitroindole is a superior universal base compared to 3-nitropyrrole , primarily due to its significantly lower destabilizing effect on DNA duplexes.[4][5] This enhanced stability, attributed to more effective base-stacking interactions, makes it a more reliable choice for applications requiring robust hybridization, such as in probes and microarrays.
While both universal bases have limitations in enzymatic applications like PCR and sequencing, 5-nitroindole again shows a modest advantage, tolerating a greater number of substitutions, particularly when they are consecutive.[6][7][8][9]
For researchers and drug development professionals, the choice between these two universal bases should be guided by the specific requirements of the application. However, for general purposes where maintaining duplex integrity and achieving reliable enzymatic performance are key, 5-nitroindole is the more robust and versatile option.
References
- 1. glenresearch.com [glenresearch.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. 5-nitroindole Oligo Modifications from Gene Link [genelink.com]
- 4. 5-Nitroindole as an universal base analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. 3-Nitropyrrole and 5-nitroindole as universal bases in primers for DNA sequencing and PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. 3-Nitropyrrole and 5-nitroindole as universal bases in primers for DNA sequencing and PCR | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 12. atdbio.com [atdbio.com]
A Senior Application Scientist's Guide to 13C NMR Chemical Shifts for Substituted Formylindoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the indole scaffold remains a cornerstone, celebrated for its prevalence in a vast array of biologically active compounds. Among its many derivatives, formylindoles, particularly those substituted on the benzene ring, serve as crucial intermediates for the synthesis of complex pharmaceutical agents. The precise characterization of these intermediates is paramount to ensure the integrity of subsequent synthetic steps and the final product's identity. 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the unambiguous structural elucidation of these molecules, providing a detailed electronic map of the carbon framework.
This guide, born from extensive hands-on experience in our applications laboratory, provides a comparative analysis of 13C NMR chemical shifts for a series of substituted 3-formylindoles. We will delve into the influence of various substituents on the chemical shifts of the indole core and the formyl group, grounding our observations in the fundamental principles of electronic effects. Furthermore, we will equip you with a robust, field-tested protocol for the synthesis of these compounds via the Vilsmeier-Haack reaction and for the acquisition of high-quality 13C NMR spectra.
The Foundational Role of 13C NMR in Characterizing Formylindoles
Unlike ¹H NMR, which provides insights into the proton environments, 13C NMR directly probes the carbon skeleton of a molecule[1]. The chemical shift (δ) of each carbon atom is exquisitely sensitive to its local electronic environment, which is, in turn, modulated by the presence of neighboring atoms and functional groups[2]. This sensitivity makes 13C NMR an invaluable tool for:
-
Structural Verification: Confirming the successful synthesis of the target formylindole by matching the observed spectrum with the expected chemical shifts.
-
Isomer Differentiation: Distinguishing between different positional isomers of a substituted formylindole, as the chemical shifts of the aromatic carbons are highly dependent on the substituent's location.
-
Understanding Electronic Effects: Gaining insights into the electron-donating or electron-withdrawing nature of substituents by observing their influence on the chemical shifts of the indole ring carbons.
Comparative Analysis of 13C NMR Chemical Shifts
To illustrate the impact of substituents on the 13C NMR spectra of 3-formylindoles, we have compiled and analyzed data for a representative set of compounds. These include the parent 3-formylindole and derivatives bearing electron-donating groups (EDG), electron-withdrawing groups (EWG), and a halogen substituent at the 5- and 6-positions of the indole ring. All chemical shifts are reported in parts per million (ppm) relative to a standard reference.
Table 1: 13C NMR Chemical Shifts (ppm) of Substituted 3-Formylindoles
| Carbon | 3-Formylindole | 5-Methoxy-3-formylindole | 5-Bromo-3-formylindole | 5-Nitro-3-formylindole | 6-Methyl-3-formylindole |
| C-2 | 139.1 | 133.9 | 137.8 | 141.8 | 139.4 |
| C-3 | 118.9 | 119.2 | 119.8 | 118.2 | 118.7 |
| C-3a | 124.9 | 132.1 | 127.5 | 124.0 | 123.4 |
| C-4 | 124.2 | 113.4 | 127.0 | 120.1 | 122.2 |
| C-5 | 122.9 | 154.9 | 115.1 | 142.1 | 124.0 |
| C-6 | 121.6 | 113.1 | 125.4 | 118.9 | 133.1 |
| C-7 | 112.5 | 103.2 | 114.0 | 112.1 | 112.4 |
| C-7a | 137.0 | 131.9 | 135.5 | 139.2 | 137.2 |
| CHO | 185.3 | 185.1 | 185.0 | 186.2 | 185.4 |
Note: Data is a compilation from various sources and may have been recorded in different solvents. For precise comparative work, it is crucial to acquire spectra under identical conditions.
Interpreting the Substituent Effects: A Deeper Dive
The data presented in Table 1 clearly demonstrates that substituents on the benzene ring of the indole nucleus exert a significant influence on the 13C NMR chemical shifts. This can be rationalized by considering the interplay of inductive and resonance effects.
Electron-Donating Groups (EDGs): The Case of 5-Methoxy and 6-Methyl
An electron-donating group, such as a methoxy (-OCH₃) or a methyl (-CH₃) group, increases the electron density on the aromatic ring through resonance and inductive effects. This increased electron density leads to greater shielding of the carbon nuclei, resulting in an upfield shift (lower ppm value) of their signals[2].
-
5-Methoxy-3-formylindole: The potent electron-donating resonance effect of the methoxy group at C-5 leads to a significant upfield shift of the para-positioned C-7 and the ortho-positioned C-4 and C-6, as depicted in the resonance structures below.
-
6-Methyl-3-formylindole: The methyl group is a weaker electron-donating group than the methoxy group, acting primarily through an inductive effect. This results in a more modest upfield shift of the attached C-6 and a lesser effect on the other ring carbons compared to the methoxy substituent.
Electron-Withdrawing Groups (EWGs): The Case of 5-Nitro and 5-Bromo
Conversely, electron-withdrawing groups, such as a nitro (-NO₂) or a bromo (-Br) group, decrease the electron density on the aromatic ring. This deshielding effect causes the signals of the affected carbon nuclei to shift downfield (higher ppm value).
-
5-Nitro-3-formylindole: The nitro group is a strong electron-withdrawing group, exerting its effect through both resonance and inductive mechanisms. This leads to a significant downfield shift of the attached C-5 and other carbons in the ring, particularly C-7 and C-3a.
-
5-Bromo-3-formylindole: Halogens exhibit a dual nature. While they are inductively electron-withdrawing, they can also donate electron density through resonance. In the case of bromine, the inductive effect is dominant, leading to a net deshielding of the attached C-5.
Field-Proven Experimental Protocols
To ensure the reliability and reproducibility of your 13C NMR data, we provide the following detailed protocols for the synthesis of a representative substituted 3-formylindole and the subsequent acquisition of its 13C NMR spectrum.
Synthesis of 5-Methoxy-3-formylindole via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich heterocycles like indoles[1][3]. The reaction proceeds through the formation of the Vilsmeier reagent, an electrophilic iminium salt, which then attacks the electron-rich C-3 position of the indole.
Materials:
-
5-Methoxyindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Vilsmeier Reagent Formation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous DMF in an ice bath. To this, add POCl₃ dropwise with stirring, maintaining the temperature below 5 °C. Stir the resulting mixture for 30 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent.
-
Reaction with Indole: Dissolve 5-methoxyindole in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a cold aqueous solution of NaOH. Stir until the initial precipitate dissolves and the product precipitates out.
-
Isolation and Purification: Filter the solid product and wash it thoroughly with cold water. The crude product can be further purified by recrystallization or column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
13C NMR Sample Preparation and Data Acquisition
Proper sample preparation is critical for obtaining high-quality NMR spectra[4].
Materials:
-
Synthesized formylindole (10-50 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆), 0.6-0.7 mL
-
NMR tube (5 mm) and cap
-
Pipette and filter plug (e.g., glass wool)
Procedure:
-
Sample Dissolution: Weigh 10-50 mg of the purified formylindole into a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Gently swirl or sonicate the vial to ensure complete dissolution.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.
-
Data Acquisition: Acquire the 13C NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher. A standard single-pulse experiment with proton decoupling is typically sufficient[5]. Key acquisition parameters to consider include:
-
Pulse Angle: A 30-45 degree pulse angle is a good compromise for obtaining a qualitative spectrum in a reasonable time.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: This will depend on the sample concentration and the spectrometer's sensitivity. For a moderately concentrated sample, 1024 to 4096 scans are often adequate.
-
Conclusion
This guide provides a comprehensive overview of the 13C NMR chemical shifts of substituted formylindoles, grounded in both experimental data and theoretical principles. By understanding the influence of substituents on the electronic environment of the indole ring, researchers can leverage 13C NMR not only for routine structural confirmation but also as a tool to probe the electronic properties of these important synthetic intermediates. The detailed experimental protocols provided herein are designed to be self-validating, empowering you to generate high-quality, reproducible data in your own laboratory. As you continue to explore the rich chemistry of indoles, may this guide serve as a valuable resource in your research and development endeavors.
References
Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry for the Characterization of 1-BOC-3-Formyl-5-Nitroindole Products
For the modern researcher, scientist, and drug development professional, the synthesis of novel molecular entities is only the beginning. The true challenge lies in the robust characterization of the resulting products, a critical step that underpins the integrity of all subsequent research. 1-BOC-3-formyl-5-nitroindole stands as a versatile scaffold in medicinal chemistry, its derivatives holding promise in various therapeutic areas. However, the structural complexity and potential for diverse reaction pathways necessitate a sophisticated analytical approach. This guide provides an in-depth, comparative analysis of mass spectrometry-based techniques for the characterization of this compound products, juxtaposed with alternative analytical methodologies.
The Analytical Imperative: Why Mass Spectrometry Reigns Supreme for this compound Derivatives
The indole nucleus is a privileged structure in drug discovery, and its functionalization opens avenues to a vast chemical space. The presence of the nitro group in the 5-position and the formyl group at the 3-position of the 1-BOC-protected indole makes this molecule a rich substrate for a variety of chemical transformations, including reductive aminations, condensations, and further heterocyclic elaborations. The resulting products, while potentially potent biologically, present a significant analytical challenge.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has emerged as the cornerstone for the analysis of such complex reaction mixtures. Its unparalleled sensitivity, specificity, and ability to provide detailed structural information make it an indispensable tool. Unlike bulk analytical techniques that provide an average view of a sample, mass spectrometry allows for the separation, identification, and structural elucidation of individual components within a complex matrix.
A Deep Dive into Mass Spectrometry-Based Analysis
The analysis of this compound products by mass spectrometry is a multi-faceted process, each step optimized to extract the maximum amount of information.
The Gateway: Ionization Techniques
The first critical step in any mass spectrometry experiment is the ionization of the analyte. For the typically polar and non-volatile derivatives of this compound, Electrospray Ionization (ESI) is the most common and effective method. ESI is a soft ionization technique that imparts minimal energy to the analyte, preserving its molecular integrity and primarily generating the protonated molecule [M+H]+ or adducts with cations like sodium [M+Na]+ or potassium [M+K]+. This is crucial for accurately determining the molecular weight of the synthesized products.
In certain applications, particularly for less polar derivatives or for tissue imaging studies, Matrix-Assisted Laser Desorption/Ionization (MALDI) can be a powerful alternative. Recent studies have even highlighted the utility of nitro-indole derivatives as dual-polarity matrices for MALDI-MS, enhancing the ionization efficiency for a broad class of analytes.
Unraveling the Structure: Tandem Mass Spectrometry (MS/MS)
While a single stage of mass spectrometry (MS) provides the molecular weight of a compound, tandem mass spectrometry (MS/MS) is the key to unlocking its structural details. In an MS/MS experiment, the molecular ion of interest is isolated and then fragmented by collision with an inert gas, a process known as Collision-Induced Dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a fragmentation spectrum that serves as a "fingerprint" of the molecule's structure.
The fragmentation of this compound derivatives is governed by the inherent chemical properties of the indole core, the BOC-protecting group, the nitro substituent, and any newly introduced functionalities.
A representative reaction of this compound is its reductive amination with a primary amine (e.g., benzylamine) to yield the corresponding secondary amine. The ESI-MS/MS analysis of this product would likely reveal the following characteristic fragmentation patterns:
-
Loss of the BOC group: A neutral loss of 100 Da (C5H8O2) is a hallmark of BOC-protected compounds.
-
Loss of the nitro group: Nitroaromatic compounds typically exhibit losses of NO (30 Da) and NO2 (46 Da).
-
Cleavage of the newly formed C-N bond: Fragmentation adjacent to the newly formed amine bond can provide information about the substituent introduced in the reaction.
-
Ring cleavages of the indole core: While less common under soft ionization conditions, some fragmentation of the indole ring itself can occur, providing further structural clues.
Experimental Workflow for LC-MS/MS Analysis
Caption: A generalized workflow for the LC-MS/MS analysis of this compound reaction products.
Predicted Fragmentation of a Reductive Amination Product
A Comparative Guide to the Fischer Indole Synthesis for 5-Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, with 5-substituted indoles playing a particularly crucial role in the development of a wide range of therapeutic agents.[1][2][3] The Fischer indole synthesis, a classic and versatile reaction discovered by Emil Fischer in 1883, remains a widely utilized method for constructing the indole nucleus.[1][2][4] This guide provides an in-depth comparison of various approaches within the Fischer indole synthesis for preparing 5-substituted indoles, offering experimental insights and data to inform your synthetic strategy.
The Enduring Relevance of the Fischer Indole Synthesis
The Fischer indole synthesis involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone to form the corresponding indole.[2][4] Its continued prevalence is a testament to its robustness, the ready availability of starting materials, and its tolerance for a diverse array of functional groups.[2] For the synthesis of 5-substituted indoles, the general approach involves the use of a para-substituted phenylhydrazine.
The Core Mechanism: A Step-by-Step Look
The reaction proceeds through a well-established mechanism, which is crucial to understand for troubleshooting and optimization.[4][5][6]
-
Hydrazone Formation: The initial step is the condensation of the arylhydrazine with a carbonyl compound to form a phenylhydrazone.[4][5]
-
Tautomerization: The hydrazone then tautomerizes to its enamine form.[4][5]
-
[1][1]-Sigmatropic Rearrangement: A key[1][1]-sigmatropic rearrangement (a Claisen-like rearrangement) occurs, forming a new carbon-carbon bond.[4][5][6][7]
-
Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.
-
Ammonia Elimination: Finally, the elimination of ammonia yields the aromatic indole ring.[1][4][5]
Caption: Generalized mechanism of the Fischer indole synthesis.
Comparing Catalysts for 5-Substituted Indole Synthesis
The choice of acid catalyst is a critical parameter in the Fischer indole synthesis and can significantly impact reaction efficiency, yield, and compatibility with various functional groups.[8] Both Brønsted and Lewis acids are commonly employed.[1][4][8]
| Catalyst Type | Examples | Strengths | Considerations |
| Brønsted Acids | Polyphosphoric acid (PPA), H₂SO₄, HCl, p-Toluenesulfonic acid (p-TsOH)[1][4] | Readily available, inexpensive, effective for many substrates. | Can be harsh, leading to decomposition of sensitive substrates or products.[9] PPA can be difficult to handle and work up. |
| Lewis Acids | ZnCl₂, BF₃, AlCl₃, FeCl₃[1][4][8] | Often milder than strong Brønsted acids, can offer improved yields and cleaner reactions. ZnCl₂ is a very common and effective catalyst.[5] | Can be moisture-sensitive, may require anhydrous conditions. Stoichiometric amounts are sometimes necessary. |
| Solid-Supported Acids | Amberlite IR 120 H+[10] | Ease of separation and catalyst recycling, potentially leading to cleaner reactions and simpler workups. | May have lower activity compared to homogeneous catalysts, requiring higher temperatures or longer reaction times. |
| Ionic Liquids | e.g., [EMIM][BF₄] with ZnCl₂[10] | Can act as both solvent and catalyst, potentially offering unique reactivity and facilitating product isolation. | Higher cost and potential viscosity issues. |
Field-Proven Insights on Catalyst Selection
For many standard 5-substituted indoles, a simple and cost-effective approach using p-toluenesulfonic acid in a suitable solvent like toluene or xylene with Dean-Stark removal of water is a robust starting point. For more sensitive substrates, or where charring and side-product formation is an issue with strong Brønsted acids, switching to a Lewis acid like zinc chloride is a prudent choice.[5] In cases where both starting materials and products are thermally sensitive, milder conditions employing catalysts like boron trifluoride etherate at lower temperatures may be necessary.
Experimental Protocols: A Comparative Workflow
To illustrate the practical differences, here are two representative protocols for the synthesis of a hypothetical 5-methoxy-2-methylindole from 4-methoxyphenylhydrazine and acetone.
Protocol 1: Classic Brønsted Acid Catalysis (p-TsOH)
This protocol represents a standard, cost-effective approach.
Step-by-Step Methodology:
-
Hydrazone Formation (Optional but Recommended): To a solution of 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes. Add acetone (1.2 eq) and stir at room temperature for 2 hours. The resulting hydrazone can be isolated by filtration or used directly.
-
Indolization: To a flask equipped with a Dean-Stark trap and condenser, add the hydrazone (1.0 eq), p-toluenesulfonic acid monohydrate (0.1 eq), and toluene.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Workup: Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Lewis Acid Catalysis (ZnCl₂)
This protocol is often preferred for its milder conditions and potentially cleaner reaction profile.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxyphenylhydrazine hydrochloride (1.0 eq) and acetone (1.5 eq) to glacial acetic acid.[9]
-
Catalyst Addition: Add anhydrous zinc chloride (1.2 eq) portion-wise with stirring. An exotherm may be observed.
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC. Reaction times can vary from 1 to 5 hours.
-
Workup: Cool the reaction to room temperature and carefully pour it onto ice-water. Basify with a concentrated solution of sodium hydroxide to pH > 8.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Caption: Comparative workflow for Brønsted vs. Lewis acid catalysis.
Alternative Synthetic Routes to 5-Substituted Indoles
While the Fischer synthesis is a powerful tool, certain substrates may be incompatible, or alternative regioselectivities may be desired. It is important to be aware of other modern and classic methods.
| Synthesis Method | Description | Advantages | Disadvantages |
| Larock Indole Synthesis | A palladium-catalyzed reaction of a 2-haloaniline with an alkyne. | Excellent functional group tolerance, good for highly substituted indoles. | Requires a pre-functionalized aniline, catalyst cost can be a factor. |
| Gassman Indole Synthesis | Involves the reaction of an aniline with a keto-sulfide. | Can be effective for certain substitution patterns. | Requires a multi-step sequence to prepare the necessary starting materials. The method is not effective for preparing indoles with electron-donating groups like 5-methoxyindole.[11] |
| Bartoli Indole Synthesis | The reaction of a nitroarene with a vinyl Grignard reagent. | Particularly useful for the synthesis of 7-substituted indoles. | Requires careful control of reaction conditions due to the highly reactive Grignard reagent. |
| Reductive Cyclization | The reduction of a 2-nitrostyrene or related nitro compound.[10] | Can be a mild and efficient method for certain substrates. | The synthesis of the nitro precursor can be lengthy. |
Decision-Making in Synthetic Route Selection
Caption: A decision tree for selecting a synthetic route to 5-substituted indoles.
Conclusion
The Fischer indole synthesis remains a highly relevant and powerful method for the preparation of 5-substituted indoles. The choice of catalyst is paramount and should be tailored to the specific substrate, considering factors such as functional group tolerance, thermal stability, and desired reaction conditions. While classic Brønsted acids offer a straightforward approach, Lewis acids often provide a milder and cleaner alternative. By understanding the mechanistic nuances and considering alternative synthetic strategies, researchers can efficiently access a wide array of 5-substituted indoles for applications in drug discovery and materials science.
References
- 1. testbook.com [testbook.com]
- 2. scienceinfo.com [scienceinfo.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ecommons.luc.edu [ecommons.luc.edu]
A Comparative Guide to the Biophysical and Cellular Validation of 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders
This guide provides an in-depth, objective comparison of 5-nitroindole-based compounds as ligands for the G-quadruplex (G4) structure within the c-Myc oncogene promoter. Designed for researchers in oncology, chemical biology, and drug development, this document moves beyond a simple recitation of data to explain the causality behind experimental choices, offering a framework for the rigorous validation of potential G4-targeted therapeutics.
The Strategic Imperative: Targeting the c-Myc G-Quadruplex
The c-Myc oncogene, a master regulator of cellular proliferation, is overexpressed in up to 80% of solid tumors, making it a high-value target for cancer therapy.[1] Direct inhibition of the c-Myc protein has proven challenging; however, a unique regulatory vulnerability exists within its promoter. The Nuclease Hypersensitive Element III1 (NHE III1) region of the c-Myc promoter contains a guanine-rich sequence capable of folding into a non-canonical DNA structure known as a G-quadruplex.[2][3] Formation of this G4 structure acts as a transcriptional "roadblock," repressing c-Myc expression.[2][4] Therefore, small molecules that can selectively bind to and stabilize this G4 structure represent a promising therapeutic strategy to downregulate c-Myc and inhibit tumor growth.[2][5]
Among the diverse chemical scaffolds explored, the 5-nitroindole core has emerged as a promising pharmacophore for c-Myc G4 recognition.[1][6] This guide details the multi-step validation pipeline required to characterize these derivatives, comparing their performance with other established classes of G4 binders.
The Validation Workflow: From Initial Hit to Cellular Efficacy
A robust validation process is not a single experiment but a logical cascade of assays. Each step provides a different layer of information, building a comprehensive profile of the ligand's interaction with its target. The causality is critical: we begin with high-throughput methods to identify stabilization, proceed to detailed biophysical assays to quantify affinity and thermodynamics, and culminate in cellular assays to confirm biological function.
References
- 1. d-nb.info [d-nb.info]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Stabilization of the c-myc gene promoter quadruplex by specific ligands' inhibitors of telomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-Nitroindole Derivatives
In the landscape of modern drug discovery, the indole scaffold stands out as a "privileged" structure, a core moiety present in a multitude of biologically active compounds.[1][2][3] Its inherent versatility allows for chemical modifications that can fine-tune its pharmacological profile, leading to the development of potent therapeutic agents. Among the various substituted indoles, the 5-nitroindole core has garnered significant attention, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and antitubercular effects.[4][5][6]
This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of 5-nitroindole derivatives. We will dissect how subtle changes in the chemical architecture of these molecules influence their biological efficacy, supported by experimental data from peer-reviewed studies. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of compounds.
Anticancer Activity: Targeting the Machinery of Malignancy
The quest for novel anticancer agents is a cornerstone of medicinal chemistry, and 5-nitroindole derivatives have emerged as a compelling area of investigation.[7] Their cytotoxic effects are often attributed to a multi-faceted mechanism of action, primarily involving the stabilization of G-quadruplex DNA structures and the induction of reactive oxygen species (ROS).[4][8]
Mechanism of Action: A Two-Pronged Attack
A key target for a class of pyrrolidine-substituted 5-nitroindoles is the G-quadruplex (G4) structure in the promoter region of the c-Myc oncogene.[4][8][9] The c-Myc gene is overexpressed in up to 80% of solid tumors, making it an attractive therapeutic target.[3] By binding to and stabilizing the G4 DNA, these small molecules can downregulate the transcription and translation of the c-Myc protein, a critical regulator of cell proliferation, leading to cell cycle arrest and apoptosis.[4][7][8]
Furthermore, several 5-nitroindole compounds have been shown to increase the intracellular concentration of ROS.[4][8][9] Cancer cells, with their elevated metabolic rate, already exist in a state of higher oxidative stress compared to normal cells. The additional ROS generated by these compounds can push cancer cells over a critical threshold, triggering apoptotic cell death pathways.[10][11][12] The anticancer activity of some 5-nitroindole derivatives has been shown to be reversible by treatment with the ROS scavenger N-acetyl cysteine (NAC).[8][10]
Signaling Pathway: c-Myc G-Quadruplex Stabilization and ROS-Mediated Apoptosis
Caption: Mechanism of anticancer action of 5-nitroindole derivatives.
Comparative Analysis of Anticancer Activity
The following table summarizes the in vitro anticancer activity of a series of pyrrolidine-substituted 5-nitroindole derivatives against the HeLa (cervical cancer) cell line. The data highlights key structure-activity relationships.
| Compound ID | R1 (Position 1) | R2 (Position 3) | IC50 (µM) on HeLa Cells[4][10] | Key SAR Insights |
| 5 | -H | -CH2-N(pyrrolidine) | 5.08 ± 0.91 | The unsubstituted N1 and the pyrrolidine ring at C3 are favorable for activity. |
| 7 | -H | -CH2-N(piperidine) | 5.89 ± 0.73 | Replacing pyrrolidine with piperidine results in a slight decrease in activity. |
| 12 | -CH3 | -CH2-N(pyrrolidine) | > 10 | Methylation at the N1 position significantly reduces anticancer activity. |
| 5b | -H | -CH2-N(pyrrolidine) (Indole instead of 5-nitroindole) | > 20 | The 5-nitro group is crucial for potent anticancer activity. |
| 9a | -H | -CH2-N(CH3)2 (5-aminoindole instead of 5-nitroindole) | > 15 | Replacing the 5-nitro group with a 5-amino group decreases activity. |
In a separate study, a 1-morpholinomethyl-5-nitroindole-2,3-dione derivative demonstrated potent activity against a panel of cancer cell lines, indicating that modifications at the 2 and 3 positions can also yield highly active compounds.[5][12]
| Compound ID | Cancer Cell Line | Activity (GI50)[5][12] |
| 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | HOP-62 (Non-small cell lung) | < -8.00 (log10 GI50) |
| HL-60(TB) (Leukemia) | -6.30 (log10 GI50) | |
| MOLT-4 (Leukemia) | -6.18 (log10 GI50) |
Key Causality Behind Experimental Choices:
The selection of the HeLa cell line for initial screening is often based on its robustness and widespread use in cancer research, allowing for comparability of results across studies. The use of the Alamar blue and Sulforhodamine B (SRB) assays provides a quantitative measure of cell viability and cytotoxicity, which are fundamental indicators of anticancer potential.[4][5] Further investigation into the mechanism, such as Western blotting for c-Myc expression and flow cytometry for cell cycle analysis, helps to elucidate how these compounds exert their effects at a molecular level.
Antimicrobial and Antitubercular Activities: Combating Infectious Diseases
The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Indole derivatives have shown promise in this area, and the inclusion of a 5-nitro group can enhance their activity against a range of bacteria and Mycobacterium tuberculosis.[6][13][14][15]
Comparative Analysis of Antimicrobial and Antitubercular Activity
While extensive SAR studies specifically on 5-nitroindole derivatives as antimicrobial and antitubercular agents are less common than for their anticancer properties, some key findings have been reported. The data below is compiled from various studies on indole derivatives, highlighting the potential of the 5-nitro substitution.
| Compound Class | Target Organism | Activity (MIC, µg/mL) | Key SAR Insights |
| Indole-triazole derivatives[13][16] | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125-50 | The indole scaffold combined with a triazole moiety shows a broad spectrum of activity. The specific substitution on the indole and triazole rings influences potency. |
| 5-Nitroimidazole derivatives[6][14][17] | Mycobacterium tuberculosis | Varies | For nitroimidazoles, the position of the nitro group is critical. 4-nitroimidazoles show both aerobic and anaerobic activity, while 5-nitroimidazoles are typically more active under anaerobic conditions. This suggests the 5-nitro group in indoles may also confer activity against non-replicating, persistent mycobacteria. |
Key Causality Behind Experimental Choices:
The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][8][9][18] For Mycobacterium tuberculosis, which is a slow-growing and more fastidious organism, specialized assays like the Microplate Alamar Blue Assay (MABA) are employed.[1][3][19][20][21] These methods provide a quantitative measure of the concentration of a compound required to inhibit microbial growth, which is a critical parameter for evaluating antimicrobial efficacy.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.
Anticancer Activity Assays
Experimental Workflow: In Vitro Anticancer Activity Evaluation
Caption: Workflow for assessing the anticancer activity of 5-nitroindole derivatives.
a) Alamar Blue Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the 5-nitroindole derivatives in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Alamar Blue Addition: Add Alamar Blue reagent (10% of the well volume) to each well and incubate for another 2-4 hours.
-
Fluorescence Reading: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
b) Sulforhodamine B (SRB) Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the Alamar Blue assay.
-
Cell Fixation: After the 72-hour incubation, gently add cold trichloroacetic acid (TCA) to each well to fix the cells. Incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add SRB solution to each well and incubate for 10-30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Dye Solubilization: Add Tris base solution to each well to solubilize the bound SRB dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value (the concentration of the compound that inhibits 50% of cell growth).[5]
Antimicrobial and Antitubercular Susceptibility Testing
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the antimicrobial activity of 5-nitroindole derivatives.
a) Broth Microdilution Method (for general bacteria)
-
Compound Preparation: Prepare serial two-fold dilutions of the 5-nitroindole derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microplate.[2][8][9][18]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: Inoculate each well of the microplate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[9]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8][9]
b) Microplate Alamar Blue Assay (MABA) (for M. tuberculosis)
-
Compound Preparation: Prepare serial dilutions of the 5-nitroindole derivatives in 7H9 broth in a 96-well plate.[1][3][19][20][21]
-
Inoculum Preparation: Prepare an inoculum of M. tuberculosis H37Rv.
-
Inoculation: Add the mycobacterial suspension to the wells.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.[20]
-
Alamar Blue Addition: Add a mixture of Alamar Blue reagent and 10% Tween 80 to a control well (no drug). Reincubate for 24 hours. If the well turns pink (indicating growth), add the reagent to all other wells.[20]
-
MIC Determination: The MIC is the lowest drug concentration that prevents the color change from blue to pink.[3]
Synthesis of 5-Nitroindole Derivatives
A general method for the synthesis of 5-nitroindoles involves the Fischer indole synthesis. For example, 5-nitroindole-2-carboxylic acid can be prepared by the condensation of p-nitrophenylhydrazine hydrochloride with ethyl pyruvate to form a hydrazone, followed by cyclization in the presence of a catalyst like polyphosphoric acid. The resulting ester is then hydrolyzed to the carboxylic acid.[22] Further modifications at various positions of the indole ring can be achieved through standard organic chemistry reactions.[23][24][25]
Conclusion and Future Directions
The 5-nitroindole scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that the 5-nitro group is often a critical determinant of biological activity, particularly in the context of anticancer efficacy. Substitutions at the N1, C2, and C3 positions of the indole ring offer opportunities to fine-tune the potency, selectivity, and pharmacokinetic properties of these derivatives.
Future research in this area should focus on expanding the library of 5-nitroindole derivatives and conducting comprehensive SAR studies against a broader range of biological targets. A systematic investigation of the influence of various substituents on different cancer cell lines, bacterial strains, and mycobacterial species will be crucial for the rational design of next-generation 5-nitroindole-based drugs. Furthermore, in vivo studies are necessary to translate the promising in vitro activity of these compounds into tangible clinical applications. The continued exploration of this chemical space holds significant potential for addressing unmet medical needs in oncology and infectious diseases.
References
- 1. Microplate alamarBlue assays (MABAs). [bio-protocol.org]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gosset.ai [gosset.ai]
- 13. researchgate.net [researchgate.net]
- 14. Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
- 19. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. brieflands.com [brieflands.com]
- 22. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]
- 23. 5-Nitroindole synthesis - chemicalbook [chemicalbook.com]
- 24. academic.oup.com [academic.oup.com]
- 25. researchgate.net [researchgate.net]
Safety Operating Guide
1-BOC-3-FORMYL-5-NITROINDOLE proper disposal procedures
As a Senior Application Scientist, this guide provides a detailed protocol for the proper handling and disposal of 1-BOC-3-formyl-5-nitroindole. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment
Understanding the chemical nature of this compound is fundamental to its safe disposal. The molecule's hazard profile is primarily dictated by the nitroaromatic group, which imparts reactivity and potential toxicity.[2]
Chemical Identity and Properties
| Property | Value |
| IUPAC Name | tert-butyl 3-formyl-5-nitroindole-1-carboxylate[] |
| CAS Number | 914349-06-7[] |
| Molecular Formula | C₁₄H₁₄N₂O₅[] |
| Molecular Weight | 290.27 g/mol [] |
| Appearance | Likely a yellow solid[4] |
Hazard Summary
Based on its functional groups, this compound should be treated as a hazardous chemical.
-
Nitroaromatic Moiety: Compounds in this class are often toxic, can be skin and eye irritants, and are reactive.[2][5] The primary concern is their oxidizing nature and potential for violent reactions with reducing agents.[6] Thermal decomposition may release toxic nitrogen oxides (NOx).[7][8]
-
Indole Moiety: Indole derivatives can cause skin and eye irritation.[1][9]
-
N-Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is generally stable but can be cleaved by strong acids or high temperatures.[10][11]
Chemical Incompatibilities
To prevent dangerous reactions, waste containing this compound must be segregated from the following:
| Incompatible Material | Reason for Incompatibility |
| Strong Reducing Agents | Risk of violent or explosive reaction due to the oxidizing nature of the nitro group.[6] |
| Strong Oxidizing Agents | While the nitro group is an oxidizer, mixing with stronger oxidizers can create unstable, unpredictable mixtures.[6] |
| Strong Acids (e.g., Nitric, Sulfuric) | Can cause cleavage of the Boc group and may lead to uncontrolled exothermic reactions.[10][12] Never mix nitric acid waste with organic waste .[12][13] |
| Strong Bases | May catalyze decomposition or unwanted side reactions. |
| Alkali Metals | Risk of violent, explosive reactions.[14] |
Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling the chemical for disposal, ensure all safety measures are in place to minimize exposure. This aligns with the OSHA Laboratory Standard's requirement to establish adequate protective measures.[15][16]
| Protective Measure | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield conforming to NIOSH or EN 166 standards.[5][17] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique.[5][9] |
| Body Protection | A laboratory coat and long-sleeved clothing must be worn. |
| Engineering Controls | All handling and preparation for disposal must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][17] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream in accordance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[18][19]
Step 1: Waste Characterization and Segregation
Proper segregation is the most critical step to prevent accidental reactions in the waste container.
-
Characterize: All waste containing this compound (un-reusable solid, contaminated consumables, reaction mother liquor) must be classified as Hazardous Chemical Waste .
-
Segregate Solid Waste:
-
Collect un-reusable or expired solid this compound, contaminated weighing papers, and contaminated gloves in a designated solid waste container.
-
Keep this waste stream separate from all other chemical waste.
-
-
Segregate Liquid Waste:
-
Segregate Sharps:
-
Contaminated needles, syringes, or razor blades must be placed in a designated, puncture-proof sharps container.[1]
-
Step 2: Containment and Labeling
Proper containment and labeling are mandated by both OSHA and the EPA to ensure safe handling and transport.[18][20][21]
-
Select a Container: Use a container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) carboy for liquids, a wide-mouth jar for solids). The container must be in good condition, free of leaks, and have a secure, tightly-sealing lid.[22]
-
Label the Container: Before adding any waste, affix a "HAZARDOUS WASTE" label.[21] The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" and list any solvents with their approximate percentages.
-
The specific hazard characteristics (e.g., "Toxic," "Oxidizer").
-
The accumulation start date (the date the first drop of waste is added).
-
Step 3: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[21]
-
Secure the Container: Keep the waste container tightly capped at all times, except when adding waste.[14][22]
-
Secondary Containment: Place the container in a secondary containment bin to catch any potential leaks.
-
Storage Location: Store the container in your lab's designated SAA, away from drains and incompatible materials.
Step 4: Arranging for Final Disposal
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be poured down the drain.[17] Nitroaromatic compounds are environmental pollutants.[2]
-
Schedule a Pickup: Once the container is nearly full (no more than 90% capacity) or the accumulation time limit is reached (per your institution's policy), follow your institution's procedures to request a pickup from the EHS office.[1][14] EHS will use a licensed hazardous waste broker for final transport and disposal in compliance with federal and state regulations.[23]
Decontamination and Spill Management
Accidents should be handled promptly and safely.
-
Spill Cleanup:
-
Evacuate non-essential personnel from the area.[17]
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[17]
-
Wash the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
-
Equipment Decontamination:
-
Glassware and equipment should be rinsed with a suitable solvent (e.g., acetone, ethyl acetate). The first rinse (and subsequent rinses if heavily contaminated) must be collected as hazardous liquid waste.
-
After the initial solvent rinse, wash with soap and water.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste generated from this compound.
Caption: Waste Disposal Workflow for this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. calpaclab.com [calpaclab.com]
- 7. mdpi.com [mdpi.com]
- 8. New thermal decomposition pathway for TATB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. ethz.ch [ethz.ch]
- 15. osha.gov [osha.gov]
- 16. compliancy-group.com [compliancy-group.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. danielshealth.com [danielshealth.com]
- 19. needle.tube [needle.tube]
- 20. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 21. MedicalLab Management Magazine [medlabmag.com]
- 22. engineering.purdue.edu [engineering.purdue.edu]
- 23. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
